4-methyl-7-nitro-1H-indole
Description
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Properties
IUPAC Name |
4-methyl-7-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-3-8(11(12)13)9-7(6)4-5-10-9/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZHCIXJJSWNNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468167 | |
| Record name | 4-methyl-7-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289483-80-3 | |
| Record name | 4-methyl-7-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-Methyl-7-Nitro-1H-Indole from Toluene Precursors
Part 1: Executive Summary and Introduction
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1] Specifically, substituted indoles such as 4-methyl-7-nitro-1H-indole represent highly valuable intermediates, offering multiple functionalization points for the development of novel therapeutic agents. The strategic placement of a methyl group at the C4-position and a nitro group at the C7-position creates a unique electronic and steric profile, making it a sought-after building block in drug discovery programs, including the development of neuronal nitric oxide synthase (nNOS) inhibitors and anticancer agents.[2]
However, the synthesis of precisely substituted indoles is often a significant challenge. Direct functionalization of the indole core is notoriously difficult due to the high reactivity of the pyrrole ring, which can lead to a lack of regioselectivity and undesirable polymerization, particularly under harsh acidic conditions.[3][4] Therefore, synthetic strategies that construct the indole ring with the desired substituents already in place on the starting materials are generally preferred.
This in-depth technical guide provides a detailed examination of a robust and efficient method for the synthesis of this compound. We will focus on the Leimgruber-Batcho indole synthesis , a powerful reaction that utilizes ortho-nitrotoluene derivatives as starting materials.[5][6] This guide is intended for researchers, chemists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven protocols to enable the successful synthesis of this key intermediate.
Part 2: Strategic Analysis: The Leimgruber-Batcho Pathway
Rationale for Synthetic Route Selection
Several classical methods exist for indole synthesis, including the Fischer, Bartoli, and Reissert reactions.[7][8][9] However, for the specific preparation of this compound, the Leimgruber-Batcho synthesis offers distinct advantages:
-
Directness and Regiocontrol: The method is specifically designed to convert o-nitrotoluenes into indoles, directly translating the substitution pattern of the starting benzene ring to the final indole product. This avoids the often-problematic separation of isomers common in other methods.[6]
-
High Yields and Mild Conditions: The reaction proceeds in high chemical yield under relatively mild conditions, enhancing its practicality and scalability.[5]
-
Accessible Starting Materials: The synthesis begins with substituted o-nitrotoluenes, which are often commercially available or can be prepared from basic toluene feedstocks.
The chosen pathway leverages 2,5-dinitrotoluene as the key precursor. The Leimgruber-Batcho reaction sequence transforms this starting material into the target indole in a highly predictable and efficient two-step process.
Retrosynthetic Analysis
The retrosynthetic logic for this synthesis is straightforward. The target indole is disconnected across the C2-C3 and N1-C7a bonds, revealing a substituted o-amino-β-aminostyrene, which is the transient intermediate in the Leimgruber-Batcho synthesis. This intermediate arises from the reductive cyclization of a more stable enamine, which in turn is synthesized directly from 2,5-dinitrotoluene.
Caption: Retrosynthetic disconnection of this compound.
A Note on Precursor Synthesis
The core directive of this guide is the synthesis from an o-nitrotoluene framework. The key precursor, 2,5-dinitrotoluene, perfectly fits this requirement, possessing a methyl group ortho to a nitro group. While o-nitrotoluene itself can be nitrated, this process typically yields a mixture of 2,4- and 2,6-dinitrotoluene. Therefore, 2,5-dinitrotoluene is more practically obtained from other isomers or dedicated synthetic routes starting from toluene or its derivatives. For the purposes of this guide, we presume the availability of 2,5-dinitrotoluene as the starting point for the indole construction.
Part 3: Mechanistic Insights
The Leimgruber-Batcho synthesis is a two-stage process: (A) formation of a push-pull enamine, followed by (B) reductive cyclization.
Stage A: Enamine Formation
The synthesis begins with the reaction of 2,5-dinitrotoluene with an N,N-dimethylformamide dimethyl acetal (DMF-DMA). The benzylic protons of the methyl group on 2,5-dinitrotoluene are rendered acidic by the adjacent electron-withdrawing nitro group. Under thermal conditions, DMF-DMA facilitates a condensation reaction. A methoxide ion, generated from the acetal, deprotonates the methyl group to form a carbanion. This carbanion then attacks the electrophilic carbon of the iminium ion (also generated from the acetal), leading to the formation of the trans-β-dimethylamino-2,5-dinitrostyrene intermediate after the elimination of methanol.[10] This enamine is an intensely colored compound due to its extended "push-pull" conjugation system, with the electron-donating dimethylamino group conjugated to the electron-withdrawing nitro groups.[5]
Stage B: Reductive Cyclization
The second stage involves the selective reduction of the nitro group at the C2 position (ortho to the vinyl side chain) to an amino group. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., using Palladium on carbon or Raney nickel) or chemical reducing agents like stannous chloride or iron in acetic acid.[10] Once the nitro group is reduced, the resulting aniline intermediate undergoes a rapid, intramolecular cyclization. The nucleophilic amino group attacks the enamine's β-carbon, followed by the elimination of dimethylamine, which drives the reaction forward and results in the formation of the stable, aromatic indole ring.
Caption: Overall mechanism of the Leimgruber-Batcho synthesis.
Part 4: Detailed Experimental Protocol
This protocol provides a robust, step-by-step methodology for the synthesis of this compound from 2,5-dinitrotoluene.
Experimental Workflow Overview
Caption: Step-by-step experimental workflow for the synthesis.
Step 1: Synthesis of trans-1-(2,5-Dinitrophenyl)-2-(dimethylamino)ethene
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2,5-Dinitrotoluene | 182.13 | 5.00 g | 27.45 |
| DMF-DMA | 119.16 | 6.54 g (7.0 mL) | 54.90 |
| Pyrrolidine | 71.12 | 0.20 mL | ~2.3 |
| Dimethylformamide (DMF) | 73.09 | 25 mL | - |
| Methanol (for washing) | 32.04 | 20 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dinitrotoluene (5.00 g, 27.45 mmol) and dimethylformamide (25 mL).
-
Stir the mixture to dissolve the solid. Add N,N-dimethylformamide dimethyl acetal (7.0 mL, 54.90 mmol) and pyrrolidine (0.20 mL) to the solution.
-
Heat the reaction mixture to 110°C using an oil bath and maintain for 4-6 hours. The solution will turn a deep reddish-purple color.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting material spot is consumed.
-
After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to precipitate the product.
-
Collect the crystalline solid by vacuum filtration, washing the cake with a small amount of cold methanol (2 x 10 mL).
-
Dry the resulting dark red solid under vacuum to yield the trans-enamine intermediate. The product is often of sufficient purity for the next step.
Step 2: Synthesis of this compound
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Enamine Intermediate | 237.21 | 5.00 g | 21.08 |
| Palladium on Carbon (10%) | - | 500 mg (10 wt%) | - |
| Ethyl Acetate | 88.11 | 100 mL | - |
| Methanol | 32.04 | 50 mL | - |
| Hydrogen (H₂) gas | 2.02 | 1 atm (balloon) | - |
Procedure:
-
To a 250 mL three-neck round-bottom flask, add the enamine intermediate (5.00 g, 21.08 mmol) and a solvent mixture of ethyl acetate (100 mL) and methanol (50 mL).
-
Carefully add 10% Palladium on Carbon (500 mg) to the suspension under an inert atmosphere (e.g., Nitrogen or Argon).
-
Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction vigorously at room temperature under a positive pressure of hydrogen (maintain the balloon).
-
Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate). The disappearance of the colored enamine spot and the appearance of the UV-active indole product spot indicates reaction progression. The reaction is typically complete within 8-12 hours.
-
Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with ethyl acetate (3 x 20 mL). Caution: The Pd/C catalyst is pyrophoric and should not be allowed to dry in the air. Quench the filter cake with water.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield this compound as a yellow to orange crystalline solid.[11]
Part 5: Data Summary and Characterization
| Parameter | Enamine Intermediate | This compound |
| Appearance | Dark red crystalline solid | Yellow to orange crystalline solid[11] |
| Molecular Formula | C₉H₉N₃O₄ | C₉H₈N₂O₂ |
| Molar Mass | 237.21 g/mol | 176.17 g/mol |
| Melting Point | - | Approx. 176-178 °C[11] |
| Typical Yield | 90-95% | 85-90% |
Expected Characterization:
-
¹H NMR: Protons corresponding to the indole NH, aromatic protons on both rings, and the C4-methyl group should be observed with characteristic chemical shifts and coupling constants.
-
¹³C NMR: Resonances for all 9 unique carbon atoms should be present, including the indole ring carbons and the methyl carbon.
-
IR Spectroscopy: Characteristic peaks for N-H stretching (indole), C-H stretching (aromatic and alkyl), and strong asymmetric/symmetric stretching of the N-O bonds in the nitro group.
-
Mass Spectrometry (MS): The molecular ion peak [M]+ should be observed at m/z = 176.17, confirming the mass of the final product.
Part 6: Safety and Troubleshooting
-
Safety:
-
Dinitrotoluene compounds are toxic and potentially explosive; handle with appropriate personal protective equipment (PPE) and avoid heat and shock.
-
DMF-DMA is corrosive and moisture-sensitive. Handle in a fume hood.
-
Catalytic hydrogenation with Pd/C and hydrogen gas poses a significant fire and explosion risk. Ensure all equipment is properly set up, purged of air, and that the catalyst is never exposed to air while dry.
-
-
Troubleshooting:
-
Incomplete Enamine Formation: If the reaction stalls, a small additional charge of DMF-DMA can be added. Ensure the reaction temperature is maintained and that the DMF solvent is anhydrous.
-
Difficult Reduction: Some reductions can be sluggish. Ensure the catalyst is active and that the reaction is stirred vigorously to ensure good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas). If catalytic hydrogenation is ineffective, alternative reducing agents like SnCl₂/HCl can be trialed.
-
Purification Issues: If the final product is impure, column chromatography is the most effective purification method. Choose a solvent system that provides good separation between the product and any potential side products on a TLC plate before scaling up.
-
Part 7: Conclusion
The Leimgruber-Batcho indole synthesis provides a highly effective and regioselective pathway for the preparation of this compound from the o-nitrotoluene derivative, 2,5-dinitrotoluene. The two-step sequence, involving the formation of a stable enamine intermediate followed by a clean reductive cyclization, is a reliable method for accessing this valuable synthetic building block. By understanding the underlying mechanism and adhering to the detailed experimental protocols and safety considerations outlined in this guide, researchers can confidently produce this compound in high yield and purity, paving the way for further exploration in medicinal chemistry and materials science.
Part 8: References
-
Benchchem. (n.d.). Technical Support Center: 7-Nitroindole Synthesis. Retrieved from --INVALID-LINK--
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Grokipedia. (n.d.). Bartoli indole synthesis. Retrieved from --INVALID-LINK--
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Benchchem. (n.d.). The Pivotal Role of 7-Nitroindole as a Versatile Scaffold in Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Leimgruber–Batcho indole synthesis. Retrieved from --INVALID-LINK--
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Gribble, G. (2017). Leimgruber–Batcho Indole Synthesis. ResearchGate. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Bartoli indole synthesis. Retrieved from --INVALID-LINK--
-
Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
-
ChemWis. (2023). Leimgruber–Batcho Indole Synthesis. YouTube. Retrieved from --INVALID-LINK--
-
ChemBK. (2024). This compound. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 4-nitroindole. Retrieved from --INVALID-LINK--
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Common side products in the nitration of 1H-indole. Retrieved from --INVALID-LINK--
References
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- 2. benchchem.com [benchchem.com]
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- 7. grokipedia.com [grokipedia.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. chembk.com [chembk.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-methyl-7-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-methyl-7-nitro-1H-indole is a heterocyclic aromatic organic compound with the molecular formula C₉H₈N₂O₂.[1] This molecule belongs to the indole family, a structural motif prevalent in numerous biologically active compounds. The presence of a nitro group, a strong electron-withdrawing functionality, and a methyl group on the indole scaffold suggests that this compound may possess unique physicochemical properties and potential pharmacological activities. This technical guide provides a comprehensive overview of the available data on the physicochemical properties of this compound, along with relevant experimental protocols and an exploration of its potential roles in key signaling pathways.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the known and estimated physicochemical data for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 289483-80-3 |
| Molecular Formula | C₉H₈N₂O₂[1] |
| Molecular Weight | 176.17 g/mol [1] |
| Appearance | Yellow to orange-yellow crystalline solid[1] |
| Property | Value | Notes |
| Melting Point | 176-178 °C[1] | Experimental value. |
| Boiling Point | 384.4 °C at 760 mmHg | Predicted value. |
| Solubility | Almost insoluble in water; slightly soluble in ethanol and chloroform.[1] | Qualitative experimental data. |
| logP | ~2.6 | Estimated based on the experimental logP of 4-methyl-1H-indole (2.63) and the predicted XlogP of 7-nitro-1H-indole (2.6). The nitro group's contribution to lipophilicity can vary depending on its position. |
| pKa | Not available | No experimental data found. The pKa of the N-H proton in the indole ring is influenced by the electron-withdrawing nitro group, likely making it more acidic than unsubstituted indole. |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, a singlet for the methyl group, and a broad singlet for the N-H proton. The chemical shifts of the aromatic protons will be influenced by the positions of the methyl and nitro groups.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the nitro group and in its vicinity will be shifted downfield due to the electron-withdrawing effect.
A commercial supplier lists the availability of ¹H NMR data for this compound, but the spectral data itself is not publicly disclosed.[2]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:
-
N-H stretch: A sharp peak around 3400-3300 cm⁻¹, characteristic of the indole N-H bond.
-
C-H stretch (aromatic and aliphatic): Peaks in the 3100-3000 cm⁻¹ region for the aromatic C-H bonds and around 2950-2850 cm⁻¹ for the methyl group.
-
N-O stretch (nitro group): Strong, characteristic asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
-
C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at m/z 176. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z 130) and NO (m/z 146). Further fragmentation of the indole ring would also be observed.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly available. However, a plausible synthetic route can be devised based on established methods for the nitration and methylation of indoles.
Synthesis of this compound (Proposed)
This proposed synthesis involves a two-step process: the nitration of 4-methyl-1H-indole.
Step 1: Nitration of 4-methyl-1H-indole
The regioselectivity of indole nitration is highly dependent on the reaction conditions. To favor nitration at the 7-position, specific nitrating agents and conditions must be employed.
-
Reagents: 4-methyl-1H-indole, Nitrating agent (e.g., nitric acid in sulfuric acid, or a milder nitrating agent like acetyl nitrate), Solvent (e.g., acetic anhydride, dichloromethane).
-
Procedure (General):
-
Dissolve 4-methyl-1H-indole in a suitable cooled solvent.
-
Slowly add the nitrating agent dropwise while maintaining a low temperature (e.g., -10 to 0 °C) to control the reaction and minimize side product formation.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring it onto ice water.
-
Neutralize the mixture with a suitable base (e.g., sodium carbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the this compound isomer.
-
Workflow for Synthesis
References
Structural Characterization of 4-methyl-7-nitro-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 4-methyl-7-nitro-1H-indole. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a comprehensive analysis based on established principles of NMR spectroscopy and substituent effects in indole derivatives. The provided data serves as a robust predictive model for researchers working with this and structurally related compounds.
Predicted NMR Spectroscopic Data
The chemical shifts for both ¹H and ¹³C NMR spectra of this compound have been predicted based on the known spectra of indole, 4-methylindole, and 7-nitroindole. The substituent chemical shift (SCS) effects of the methyl and nitro groups are applied to the parent indole nucleus to derive the expected values.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (NH) | ~8.5 - 9.5 | br s | - |
| H2 | ~7.3 - 7.4 | t | J ≈ 2.5 - 3.0 |
| H3 | ~6.6 - 6.7 | t | J ≈ 2.5 - 3.0 |
| H5 | ~7.8 - 7.9 | d | J ≈ 8.0 - 8.5 |
| H6 | ~7.1 - 7.2 | d | J ≈ 8.0 - 8.5 |
| 4-CH₃ | ~2.5 - 2.6 | s | - |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~125 - 127 |
| C3 | ~103 - 105 |
| C3a | ~128 - 130 |
| C4 | ~130 - 132 |
| C5 | ~120 - 122 |
| C6 | ~118 - 120 |
| C7 | ~135 - 137 |
| C7a | ~138 - 140 |
| 4-CH₃ | ~18 - 20 |
Experimental Protocols
The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for indole derivatives like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.[1]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds. Other potential solvents include DMSO-d₆ or Acetone-d₆.[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2] Gentle vortexing or sonication can aid in dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles.[3]
-
Filtering (if necessary): If any particulate matter is present, filter the solution through a small cotton plug in the Pasteur pipette during transfer to the NMR tube.[4]
-
Final Volume: Ensure the final sample height in the NMR tube is between 4 and 5 cm.[1]
NMR Data Acquisition
The following are typical acquisition parameters for a 500 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 500 MHz | 125 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Internal Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |
| Spectral Width (SW) | 10-12 ppm | 200-220 ppm |
| Number of Scans (NS) | 8-16 | 1024-4096 |
| Relaxation Delay (D1) | 1-2 s | 2-5 s |
| Acquisition Time (AQ) | 2-4 s | 1-2 s |
| Pulse Width | Calibrated 90° pulse | Calibrated 90° pulse |
| Temperature | 298 K | 298 K |
Structural Elucidation Logic
The assignment of the predicted NMR signals is based on the fundamental electronic properties of the indole ring system and the influence of the methyl and nitro substituents.
The electron-donating methyl group at the C4 position is expected to increase the electron density in the benzene portion of the indole ring, leading to a slight shielding effect on the nearby protons. Conversely, the strong electron-withdrawing nitro group at the C7 position will significantly deshield the protons on the benzene ring, particularly H5 and H6, causing them to resonate at a lower field (higher ppm). The protons on the pyrrole ring (H2 and H3) are expected to be less affected by the substituents on the benzene ring, but their chemical shifts will be influenced by the overall electronic nature of the molecule. The N-H proton is typically broad and appears at a high chemical shift due to hydrogen bonding and exchange.
References
Spectroscopic Profile of 4-methyl-7-nitro-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 4-methyl-7-nitro-1H-indole, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted key spectroscopic data based on the analysis of closely related compounds and general principles of spectroscopy. This guide also includes generalized experimental protocols for acquiring such data.
Spectroscopic Data
The following tables summarize the predicted infrared (IR) and mass spectrometry (MS) data for this compound. These predictions are based on the known spectral characteristics of the indole scaffold and the influence of methyl and nitro functional groups.
Infrared (IR) Spectroscopy Data
The predicted IR absorption bands for this compound are presented in Table 1. The interpretation is based on the characteristic vibrational modes of the indole ring system and its substituents.
| Frequency (cm⁻¹) | Intensity | Vibrational Mode |
| ~3400 | Medium | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Weak-Medium | Methyl C-H Stretch |
| ~1620-1580 | Strong | C=C Aromatic Ring Stretch |
| ~1520 & ~1340 | Strong | Asymmetric & Symmetric N-O Stretch (NO₂) |
| ~1450 | Medium | C-H Bend (Methyl) |
| ~800-700 | Strong | C-H Out-of-plane Bend (Aromatic) |
Mass Spectrometry (MS) Data
The predicted mass spectral data for this compound are shown in Table 2. The fragmentation pattern is anticipated to be characteristic of nitroaromatic compounds. The molecular weight of this compound is 176.17 g/mol .
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment Ion |
| 176 | High | [M]⁺ (Molecular Ion) |
| 160 | Medium | [M - O]⁺ |
| 146 | Medium | [M - NO]⁺ |
| 130 | High | [M - NO₂]⁺ |
| 115 | Medium | [M - NO₂ - CH₃]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the IR and MS spectra of this compound. Instrument parameters should be optimized for the specific apparatus being used.
Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy.
Procedure:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Perform a baseline correction and ATR correction on the resulting spectrum.
Mass Spectrometry
Method: Electron Ionization - Gas Chromatography-Mass Spectrometry (EI-GC-MS).
Procedure:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject 1 µL of the solution into the GC-MS system.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Logical Workflow: Synthesis of this compound
The following diagram illustrates a common synthetic pathway to this compound, highlighting its role as a synthetic intermediate.
Caption: A simplified synthetic route to this compound.
Role in Drug Discovery and Development
This compound serves as a versatile building block in medicinal chemistry. The nitro group can be readily reduced to an amine, which can then be further functionalized. The indole scaffold itself is a privileged structure found in numerous pharmaceuticals. The methyl group can influence the molecule's steric and electronic properties, potentially affecting its biological activity and metabolic stability.
The workflow for utilizing this compound in a drug discovery context is outlined below.
Caption: Workflow for utilizing this compound in drug discovery.
The Diverse Biological Activities of Substituted Nitroindoles: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of substituted nitroindoles, a promising class of compounds with multifaceted therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group to this versatile heterocycle significantly modulates its electronic properties and biological activities, giving rise to a diverse array of therapeutic possibilities. Substituted nitroindoles have emerged as potent agents in oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the current state of research on the biological activities of these compounds, with a focus on quantitative data, experimental methodologies, and the elucidation of their mechanisms of action.
Anticancer Activity of Substituted Nitroindoles
Substituted nitroindoles have demonstrated significant potential as anticancer agents, with their activity being highly dependent on the position of the nitro group and the nature of other substituents on the indole ring. The primary mechanisms of their anticancer action involve the targeting of unique DNA structures, induction of oxidative stress, and modulation of key signaling pathways.
Mechanism of Action
c-Myc G-Quadruplex Stabilization: A prominent mechanism of action for several 5-nitroindole derivatives is their ability to bind to and stabilize G-quadruplex (G4) DNA structures. These non-canonical DNA secondary structures are found in the promoter regions of various oncogenes, including the c-Myc gene, which is a master regulator of cell proliferation and is overexpressed in many cancers.[1][2][3] By stabilizing the G4 structure in the c-Myc promoter, these nitroindole compounds can inhibit its transcription, leading to the downregulation of c-Myc protein expression. This, in turn, disrupts the cell cycle, leading to cell cycle arrest, and triggers the intrinsic apoptotic pathway.[1][4]
Induction of Reactive Oxygen Species (ROS): Several substituted 5-nitroindoles have been shown to increase the intracellular concentration of reactive oxygen species (ROS) in cancer cells.[1][2][3] Elevated ROS levels can induce oxidative stress, leading to cellular damage and apoptosis. The anticancer activity of some 5-nitroindole compounds has been shown to be reversible by treatment with N-acetyl cysteine (NAC), a ROS scavenger, confirming the role of oxidative stress in their cytotoxic effects.[1]
Inhibition of Kinase Signaling Pathways: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. While much of the research has focused on indole derivatives in general, there is evidence to suggest that nitroindoles can also modulate this pathway. For instance, a 7-nitroindole derivative has been identified as a potent inhibitor of Akt. By inhibiting key components of this pathway, such as PI3K, Akt, and mTOR, nitroindole derivatives can suppress cancer cell growth.[5][6][7]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of a selection of substituted 5-nitroindole derivatives against the HeLa human cervical cancer cell line.
| Compound ID | Substitution Pattern | IC50 (µM) vs. HeLa Cells |
| 5 | 1-(1-(3-(pyrrolidin-1-yl)propyl)-1H-indol-3-yl)methanamine with a 5-nitro group | 5.08 ± 0.91[1] |
| 7 | 1-(1-(3-(piperidin-1-yl)propyl)-1H-indol-3-yl)methanamine with a 5-nitro group | 5.89 ± 0.73[1] |
| 12 | 3-((pyrrolidin-1-yl)methyl)-5-nitro-1H-indole | > 50[1] |
| 3 | 3-((dimethylamino)methyl)-1H-indol-5-amine | 12.5 ± 1.2[1] |
| 9a | N,N-dimethyl-1H-indol-5-amine (aminogramine) | 15.2 ± 1.5[1] |
Structure-Activity Relationship (SAR)
The biological activity of these compounds is significantly influenced by the substitution pattern on the indole core:
-
Position 5 Substitution: The presence of a nitro or amino group at the 5-position of the indole ring appears to be critical for c-Myc G-quadruplex binding and anticancer activity.[1]
-
Indole Nitrogen (N1) Substitution: Protection or substitution at the N1 position of the indole ring can play a significant role in enhancing G4 binding affinity.[1]
-
Side Chain at Position 3: The nature of the side chain at the C3 position is crucial for activity. For example, compounds 5 and 7, which feature a pyrrolidine or piperidine ring connected via a propyl linker to the indole nitrogen and a methanamine group at C3, show significantly higher potency compared to compound 12, which has a simpler pyrrolidin-1-ylmethyl substituent at C3.[1]
Antimicrobial Activity of Substituted Nitroindoles
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Nitro-containing heterocyclic compounds have a long history of use as antimicrobial drugs, and nitroindoles are a promising class of compounds in this area.
Mechanism of Action
The antimicrobial action of nitro-heterocyclic compounds is often attributed to the reductive activation of the nitro group within the microbial cell. This process generates reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals, which can cause damage to cellular macromolecules, including DNA, leading to cell death.[8][9] This mechanism is particularly effective against anaerobic bacteria where the low oxygen tension facilitates the reduction of the nitro group.[9][10]
More recently, a dual mode of action has been proposed for some nitroimidazole-indolin-2-one conjugates against aerobic bacteria. This involves not only the generation of reactive radical species but also the direct inhibition of essential bacterial enzymes like topoisomerase IV, which is crucial for DNA replication.[10]
Quantitative Data: Antimicrobial Activity
Quantitative data for the antimicrobial activity of a broad range of substituted nitroindoles is an active area of research. However, a recent study on nitroimidazoles linked to an indolin-2-one substituent has shown potent activities against aerobic bacteria, with Minimum Inhibitory Concentration (MIC) values in the sub-micromolar range against Staphylococcus aureus.[11]
| Compound Class | Target Organism | MIC Range (µM) |
| Nitroimidazole-indolin-2-one conjugates | Staphylococcus aureus | 0.13 - 0.63[11] |
Other Potential Biological Activities
While the anticancer and antimicrobial properties of substituted nitroindoles are the most extensively studied, emerging research suggests their potential in other therapeutic areas.
Antiviral Activity
Indole derivatives have been investigated for their antiviral properties against a range of viruses. For instance, certain tetrahydroindole derivatives have shown activity against the Hepatitis C virus (HCV), with EC50 values in the low micromolar range.[12] While specific data for a wide range of nitro-substituted indoles is still limited, the core indole scaffold's proven antiviral potential suggests that nitroindoles are a promising area for further investigation in antiviral drug discovery.[12][13]
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases. Indole derivatives have been explored as anti-inflammatory agents. The anti-inflammatory activity of some indole derivatives has been demonstrated through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[14] The potential for nitroindoles to act as anti-inflammatory agents is an area that warrants further exploration.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by substituted nitroindoles.
Experimental Workflow Diagrams
References
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 4-methyl-7-nitro-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of this scaffold, such as the introduction of a nitro group, can significantly modulate its pharmacological profile. This technical guide focuses on the potential therapeutic targets of a specific derivative, 4-methyl-7-nitro-1H-indole. While direct experimental data on this exact molecule is limited in publicly available literature, this document extrapolates potential activities based on the well-established pharmacology of the 7-nitroindole and other related indole derivatives. This guide provides a comprehensive overview of potential therapeutic targets, detailed experimental protocols for their validation, and quantitative data from related compounds to serve as a benchmark for future investigations.
Introduction
This compound is a small heterocyclic molecule featuring a methyl-substituted indole ring with a nitro group at the 7-position. The electronic properties conferred by the nitro group, combined with the structural motif of the indole ring, suggest a range of potential interactions with biological macromolecules. Derivatives of this compound have been explored for their potential anticonvulsant, antidepressant, and antimicrobial activities[1]. This guide will delve into the most promising therapeutic targets for this compound, focusing on neuronal nitric oxide synthase (nNOS), oncogenic pathways, inflammatory mediators, microbial targets, and protease-activated receptors.
Potential Therapeutic Targets and Mechanisms of Action
Neuronal Nitric Oxide Synthase (nNOS) Inhibition
The 7-nitroindole scaffold is a well-recognized pharmacophore for the potent and selective inhibition of neuronal nitric oxide synthase (nNOS)[2]. Overproduction of nitric oxide by nNOS is implicated in the pathophysiology of various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.
Logical Relationship for nNOS Inhibition
References
4-Methyl-7-Nitro-1H-Indole: A Versatile Scaffold for Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and the ability of its derivatives to bind to a multitude of biological targets have cemented its importance in drug discovery.[2] Among the various substituted indoles, the 4-methyl-7-nitro-1H-indole core represents a particularly promising building block. The strategic placement of the methyl and nitro groups offers opportunities for diverse functionalization, enabling the generation of compound libraries with a wide range of physicochemical properties and biological activities.[3][4] This guide provides a comprehensive overview of the synthesis, potential applications, and biological evaluation of derivatives based on the this compound scaffold.
Synthesis of the this compound Core and Derivatives
The synthesis of the this compound scaffold can be achieved through established indole synthesis methodologies. A common approach involves the nitration and methylation of an indole precursor.[5] One of the most versatile methods for creating substituted indoles is the Batcho-Leimgruber indole synthesis.[2]
General Synthetic Workflow
A plausible synthetic route to generate a library of this compound derivatives is outlined below. This workflow allows for the introduction of diversity at various positions of the indole ring, facilitating the exploration of the structure-activity relationship (SAR).
Caption: General workflow for the synthesis of a this compound derivative library.
Experimental Protocols
Protocol 1: Synthesis of 4-Nitroindole (Adapted from a similar synthesis)
This procedure illustrates a general method for the synthesis of a 4-nitroindole, which can be adapted for the this compound scaffold.
-
Preparation of Ethyl N-(2-methyl-3-nitrophenyl)formimidate: Start with 2-methyl-3-nitroaniline as the precursor material.
-
Cyclization Reaction:
-
To a solution of diethyl oxalate in dry dimethylformamide, add potassium ethoxide with vigorous stirring under cooling.
-
Immediately pour this solution into a flask containing a solution of ethyl N-(2-methyl-3-nitrophenyl)formimidate in dry dimethyl sulfoxide.
-
Stir the resulting deep-red solution for 1 hour at approximately 40°C.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Purification: The crude 4-nitroindole product can be purified by recrystallization from methanol, ethanol, or acetonitrile, or by sublimation.[3]
Medicinal Chemistry Applications and Biological Activity
Derivatives of this compound are being explored for a range of therapeutic applications, including as anticonvulsant, antidepressant, and antimicrobial agents.[4] The indole scaffold is known to be a key component in molecules targeting neurological and inflammatory conditions.[4] Furthermore, nitro-containing compounds have a long history in drug discovery, exhibiting a wide spectrum of biological activities.
Anticancer Activity
Numerous indole derivatives have been investigated for their anticancer properties.[1][6] While specific data for this compound derivatives is limited, related nitroindole compounds have shown significant cytotoxic effects against various cancer cell lines.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 2-Phenylindole Derivatives | B16F10 (Murine Melanoma) | 23.81 - 60.11 | [6] |
| 2-Phenylindole Derivatives | MDA-MB-231 (Breast Cancer) | 16.18 - 92.73 | [6] |
| 5-Nitroindole Derivatives | HeLa (Cervical Cancer) | 5.08 - 5.89 | [7] |
| Thiazoline-Tetralin Derivatives | MCF-7 (Breast Cancer) | >69.2 | [8] |
| Thiazoline-Tetralin Derivatives | A549 (Lung Carcinoma) | Not specified | [8] |
| Pyrazolo[1,5-a]pyrimidine Derivatives | HCT-116 (Colon Cancer) | 2.41 - 4.35 | [9] |
| Pyrazolo[1,5-a]pyrimidine Derivatives | HepG-2 (Liver Cancer) | 2.19 | [9] |
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer. The indole scaffold is a well-established framework for the design of kinase inhibitors.[10]
Protocol 2: General Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific kinase.
-
Reagents and Materials: Kinase enzyme, substrate, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the kinase, the test compound, and the substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using the detection system.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[11]
-
Signaling Pathway Involvement: The mTOR Pathway
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival. Its deregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Indole derivatives have been identified as inhibitors of the PI3K/Akt/mTOR pathway.
Caption: The mTOR signaling pathway and the potential inhibitory action of indole derivatives.
Conclusion
The this compound scaffold holds significant promise as a versatile building block in medicinal chemistry. Its amenability to diverse chemical modifications allows for the creation of large and varied compound libraries. While specific biological data for derivatives of this particular scaffold are still emerging, the well-documented activities of related nitroindole compounds, particularly as anticancer agents and kinase inhibitors, provide a strong rationale for its further investigation. The strategic exploration of derivatives of this compound, coupled with robust biological evaluation, is a promising avenue for the discovery of novel therapeutic agents.
References
- 1. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound [myskinrecipes.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
The Chemical Reactivity of the Nitro Group in 4-methyl-7-nitro-1H-indole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the chemical reactivity of the nitro group in 4-methyl-7-nitro-1H-indole. The strategic placement of the nitro group at the 7-position of the indole scaffold, coupled with the methyl group at the 4-position, imparts unique electronic properties that govern its reactivity and make it a valuable intermediate in the synthesis of biologically active molecules. This document details key transformations of the nitro group, provides experimental protocols for these reactions, and visualizes relevant biological signaling pathways.
Core Reactivity of the Nitro Group
The electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the this compound molecule. It deactivates the benzene ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution. The primary reactive pathways involving the nitro group are its reduction to an amino group and its role as a leaving group in nucleophilic aromatic substitution reactions.
Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a cornerstone transformation, yielding 7-amino-4-methyl-1H-indole, a versatile precursor for a wide array of functionalizations. Several methods can be employed for this reduction, with the choice of reagent depending on the desired selectivity and the presence of other functional groups.
Table 1: Comparison of Reduction Methods for 7-Nitroindoles
| Reduction Method | Reagents and Conditions | Typical Yields | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, 10% Pd/C, Ethanol, Room Temperature, 1-4 hours | >90% | Clean reaction, high yield, mild conditions | Requires specialized hydrogenation equipment, catalyst can be pyrophoric |
| Stannous Chloride | SnCl₂·2H₂O, Concentrated HCl, Ethanol, Room Temperature | 80-90% | Effective and reliable, does not require specialized equipment | Requires acidic conditions, workup involves removal of tin salts |
| Sodium Dithionite | Na₂S₂O₄, Ethanol/Water, NaOH, 50°C | 70-85% | Inexpensive, mild conditions | Lower yields compared to other methods, requires basic conditions |
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing effect of the nitro group at the 7-position, ortho to the C-6 position, activates the indole ring for nucleophilic aromatic substitution (SNAr), although this is less common than reactions on more electron-deficient systems. While direct displacement of the nitro group is challenging, its activating effect facilitates substitution at other positions, particularly if a suitable leaving group is present. For instance, in related nitroindoles, the presence of a leaving group at an adjacent position allows for facile substitution by various nucleophiles.
Experimental Protocols
Protocol 1: Reduction of this compound to 7-amino-4-methyl-1H-indole via Catalytic Hydrogenation
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas supply (balloon or Parr apparatus)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a hydrogenation flask, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 7-amino-4-methyl-1H-indole.
DOT Script for Catalytic Hydrogenation Workflow
Caption: Workflow for the catalytic hydrogenation of this compound.
Protocol 2: Functionalization of 7-amino-4-methyl-1H-indole via Sandmeyer Reaction
Materials:
-
7-amino-4-methyl-1H-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Hydrobromic acid (HBr)
-
Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)
-
Ice bath
Procedure:
-
Dissolve 7-amino-4-methyl-1H-indole (1.0 eq) in aqueous HCl or HBr at 0°C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature between 0-5°C to form the diazonium salt.
-
In a separate flask, dissolve CuCl or CuBr in the corresponding acid.
-
Slowly add the cold diazonium salt solution to the copper(I) halide solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding 7-halo-4-methyl-1H-indole.
Biological Significance and Signaling Pathways
Derivatives of 7-nitroindole have garnered significant attention in drug discovery due to their biological activities, particularly as inhibitors of neuronal nitric oxide synthase (nNOS) and as agents that target G-quadruplex DNA structures in oncogene promoters.
Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
Overproduction of nitric oxide (NO) by nNOS is implicated in various neurological disorders. 7-Nitroindazole, a close analog of this compound, is a well-established inhibitor of nNOS. The inhibitory mechanism involves the binding of the indazole ring to the heme active site of the enzyme, thereby blocking the conversion of L-arginine to L-citrulline and NO.
DOT Script for nNOS Inhibition Pathway
Caption: Inhibition of nNOS by this compound.
Targeting c-Myc G-Quadruplex DNA
The promoter region of the c-Myc oncogene can form a G-quadruplex DNA structure, which acts as a transcriptional repressor. Small molecules that can bind to and stabilize this G-quadruplex structure can downregulate the expression of c-Myc, making this a promising anticancer strategy. Certain nitroindole derivatives have been shown to act as G-quadruplex stabilizers.
DOT Script for c-Myc G-Quadruplex Stabilization Pathway
Caption: Stabilization of c-Myc G-quadruplex by a this compound derivative.
This guide highlights the key chemical reactivity of the nitro group in this compound and provides a foundation for its application in synthetic and medicinal chemistry. The versatility of the nitro and the subsequent amino group allows for the generation of a diverse range of derivatives with potential therapeutic applications.
4-methyl-7-nitro-1H-indole mechanism of action preliminary studies
An in-depth technical guide or whitepaper on the core.## Elucidating the Mechanism of Action for Novel Bioactive Compounds: A Preliminary Investigative Framework for 4-methyl-7-nitro-1H-indole
Abstract
The journey from a novel chemical entity to a validated therapeutic agent is contingent upon a deep understanding of its mechanism of action (MoA). Without a clear MoA, predicting efficacy, anticipating toxicity, and developing patient selection biomarkers becomes an exercise in speculation. This guide presents a structured, multi-faceted framework for the preliminary investigation of a novel compound's MoA, using the hypothetical molecule this compound as a case study. We eschew a rigid, one-size-fits-all template, instead advocating for a logical, iterative process that begins with broad, unbiased screening and progressively narrows its focus to specific, hypothesis-driven validation. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed protocols necessary to move a promising compound from initial hit to a well-characterized lead.
Introduction: The Challenge and Imperative of MoA Elucidation
The compound this compound represents a common starting point in drug discovery: a molecule with an interesting chemical scaffold and perhaps some observed biological activity, but an unknown molecular target and mechanism. The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural and synthetic bioactive compounds. The addition of a nitro group, a potent electron-withdrawing feature, and a methyl group suggests specific electronic and steric properties that may govern its biological interactions.
Elucidating its MoA is the pivotal next step. A well-defined MoA provides a rational basis for lead optimization, de-risks clinical development by predicting potential on-target and off-target effects, and can uncover novel biological pathways. Our approach is structured in two primary phases: (1) Unbiased, hypothesis-generating screening to identify potential targets and cellular effects, and (2) Hypothesis-driven validation to confirm target engagement and delineate the downstream signaling consequences.
Phase 1: Unbiased Target Identification & Hypothesis Generation
The initial objective is to cast a wide net to identify the cellular context and molecular machinery with which this compound interacts. This phase prioritizes discovery over specificity.
In Silico Target Prediction: A First Pass Hypothesis
Rationale: Before committing to resource-intensive wet-lab experiments, computational methods can predict potential protein targets by comparing the compound's structure to databases of known ligands. Techniques like reverse docking and pharmacophore modeling can identify proteins with binding pockets that are sterically and electrostatically compatible with this compound, providing a valuable, albeit preliminary, list of candidates. This is a cost-effective strategy to prioritize subsequent experimental efforts.
Workflow Diagram: In Silico Target Prediction
Caption: Workflow for computational target prediction.
Phenotypic Screening: Linking Compound to Cellular Function
Rationale: Independent of any computational predictions, it is crucial to understand what the compound does to cells. Phenotypic screening directly assesses the compound's effect on cellular morphology, health, or function without a preconceived target bias. High-content imaging (HCI) is a powerful tool for this, allowing for the simultaneous measurement of multiple cellular parameters (e.g., cell count, nuclear size, mitochondrial membrane potential, cytoskeletal arrangement) in a single experiment. An observed, reproducible phenotype (e.g., G2/M cell cycle arrest) provides a concrete biological starting point for mechanistic deconvolution.
Experimental Protocol: High-Content Phenotypic Screening
-
Cell Plating: Seed a panel of diverse human cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well, optically clear bottom plates at a pre-determined density to ensure sub-confluency during the imaging window. Incubate for 24 hours.
-
Compound Treatment: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM). Treat cells in triplicate for 24, 48, and 72 hours. Include DMSO as a vehicle control and a known cytotoxic agent (e.g., Staurosporine) as a positive control.
-
Staining: After incubation, gently wash cells with PBS. Add a staining solution containing multiple fluorescent dyes. For example:
-
Hoechst 33342: To stain the nucleus and assess cell number and nuclear morphology.
-
MitoTracker Red CMXRos: To assess mitochondrial membrane potential.
-
Phalloidin-AF488: To stain F-actin and assess cytoskeletal structure.
-
-
Imaging: Acquire images using a high-content automated microscope, capturing at least four fields per well with 10x or 20x objectives.
-
Image Analysis: Use dedicated image analysis software to segment cells and extract quantitative data for dozens of parameters per cell. Compare treated wells to DMSO controls to identify statistically significant phenotypic changes.
Affinity-Based Chemical Proteomics: Direct Identification of Binding Partners
Rationale: To definitively identify the direct molecular targets, we must isolate them. Chemical proteomics is a powerful method to "fish" for binding partners from a complex cell lysate. This typically involves synthesizing a version of the compound attached to an affinity tag (e.g., biotin) via a linker. This "bait" is incubated with cell lysate, and the bait-protein complexes are captured on streptavidin beads, washed, and the bound proteins are identified by mass spectrometry. This provides the most direct evidence of a physical interaction.
Workflow Diagram: Affinity-Based Proteomics
Caption: Experimental workflow for chemical proteomics.
Phase 2: Hypothesis-Driven Target Validation & Pathway Analysis
The results from Phase 1 (e.g., a predicted kinase from in silico analysis, a cell cycle arrest phenotype, and the same kinase identified by proteomics) generate a specific, testable hypothesis: "this compound induces cell cycle arrest by directly binding to and inhibiting Kinase X." Phase 2 is designed to rigorously test this hypothesis.
Target Engagement: Confirming Interaction in a Cellular Context
Rationale: It is essential to confirm that the compound engages its putative target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a gold-standard method for this purpose. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. By heating intact cells treated with the compound and then quantifying the amount of soluble target protein remaining, we can directly observe target engagement.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture & Treatment: Culture the relevant cell line to ~80% confluency. Treat cells with a high concentration of this compound (e.g., 20x the IC50 from phenotypic screens) or DMSO vehicle for 1 hour.
-
Heating: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Clarification: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein (Kinase X) by Western Blot or ELISA.
-
Data Interpretation: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated sample compared to the DMSO control indicates thermal stabilization and confirms target engagement.
Functional Assays: Quantifying the Impact on Target Activity
Rationale: Target engagement is necessary but not sufficient. We must demonstrate that binding leads to a functional consequence, such as inhibition or activation. If the validated target is an enzyme (e.g., a kinase), a biochemical assay is required to quantify the compound's effect on its catalytic activity.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reagents: Obtain purified, active recombinant Kinase X, its specific peptide substrate, and radiolabeled ATP ([γ-³²P]-ATP).
-
Reaction Setup: In a 96-well plate, set up reactions containing Kinase X, its substrate, and varying concentrations of this compound in a suitable kinase buffer.
-
Initiation: Start the kinase reaction by adding [γ-³²P]-ATP. Incubate for a defined period (e.g., 20 minutes) at 30°C.
-
Termination: Stop the reaction by adding phosphoric acid.
-
Quantification: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]-ATP. Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Analysis: Calculate the percentage of kinase inhibition at each compound concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC50 value (the concentration of compound required to inhibit 50% of the enzyme's activity).
Downstream Signaling Analysis: Connecting Target to Phenotype
Rationale: The final step is to connect the direct inhibition of the target protein to the observed cellular phenotype. If Kinase X is known to phosphorylate Protein Y, which in turn regulates the cell cycle, we must show that our compound modulates this specific signaling event. Western Blotting is the workhorse technique for this analysis.
Experimental Protocol: Western Blot for Pathway Modulation
-
Cell Treatment & Lysis: Treat cells with a dose-range of this compound for a relevant time period (e.g., 6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-Protein Y).
-
Wash, then incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Stripping & Reprobing: Strip the membrane and re-probe with an antibody for total Protein Y and a loading control (e.g., GAPDH) to confirm that the observed changes are due to phosphorylation status and not total protein levels.
Data Synthesis and Proposed MoA Model
The power of this framework lies in the integration of multiple, orthogonal lines of evidence. Each experiment validates the others, building a robust and trustworthy case for the proposed MoA.
Summary of Hypothetical Quantitative Data
| Assay Type | Parameter | Result for this compound | Interpretation |
| Phenotypic Screen (HeLa) | Cell Proliferation GI50 | 1.5 µM | Compound exhibits potent anti-proliferative activity. |
| High-Content Imaging | Primary Phenotype | Increased percentage of 4N DNA content cells | Suggests G2/M cell cycle arrest. |
| In Vitro Kinase Assay | IC50 against Kinase X | 250 nM | Potent, direct inhibition of the purified target enzyme. |
| CETSA (HeLa cells) | Thermal Shift (ΔTm) | +4.2 °C @ 20 µM | Confirms direct binding and engagement of Kinase X in intact cells. |
| Western Blot | p-Protein Y (Ser123) | >80% reduction at 1.5 µM after 6h | Demonstrates inhibition of the downstream signaling pathway in cells. |
Proposed Mechanism of Action Model
Based on our hypothetical, integrated data, we can construct a preliminary model of the compound's mechanism of action.
Diagram: Proposed Signaling Pathway
Caption: Proposed MoA for this compound.
Conclusion and Future Directions
This guide has outlined a systematic, multi-layered approach to elucidating the preliminary mechanism of action for a novel compound. By integrating computational prediction, unbiased phenotypic and proteomic screening, and hypothesis-driven biophysical and cellular validation, we can build a strong, evidence-based model. The hypothetical data for this compound converge to support a mechanism involving direct inhibition of Kinase X, leading to reduced phosphorylation of its substrate Protein Y, and culminating in G2/M cell cycle arrest.
This preliminary MoA model is not an endpoint, but a critical foundation. Future work would involve:
-
Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity.
-
Structural Biology: Co-crystallizing the compound with Kinase X to understand the binding mode at an atomic level.
-
Resistance Studies: Generating compound-resistant cell lines and sequencing Kinase X to identify mutations that abrogate binding.
-
In Vivo Validation: Testing the compound in animal models of cancer to confirm that the MoA holds true in a whole-organism context.
By following a logical, self-validating experimental path, we can confidently advance novel compounds like this compound through the drug discovery pipeline, armed with the mechanistic knowledge essential for success.
The Ascendance of 7-Nitroindole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
The 7-nitroindole scaffold has solidified its position as a privileged structure in the landscape of medicinal chemistry and chemical biology. Its unique electronic properties, stemming from the potent electron-withdrawing nitro group at the 7-position of the indole ring, bestow upon its derivatives a remarkable versatility in biological interactions and chemical reactivity. This guide offers an in-depth exploration of the synthesis, functionalization, and diverse applications of 7-nitroindole derivatives, providing researchers, scientists, and drug development professionals with a robust framework for innovation in this promising field.
The Synthetic Cornerstone: Accessing the 7-Nitroindole Core
The synthesis of the foundational 7-nitroindole molecule is a critical first step, and its regioselectivity can be a challenge. Direct nitration of indole often leads to a mixture of isomers and polymerization byproducts.[1] To circumvent these issues, indirect methods are often employed to achieve higher yields and purity of the desired 7-nitroindole.
One of the most reliable methods proceeds through an indoline intermediate, which involves a four-step sequence:
-
Sulfonation and Reduction of Indole: Indole is reacted with sodium bisulfite, which concurrently reduces the pyrrole ring to an indoline and introduces a sulfonate group at the 2-position.[1]
-
Acetylation: The nitrogen of the resulting sodium indoline-2-sulfonate is protected with an acetyl group using acetic anhydride, yielding sodium 1-acetylindoline-2-sulfonate.[1]
-
Nitration: The protected indoline is then nitrated using acetyl nitrate, which is prepared in situ from nitric acid and acetic anhydride. This step regioselectively introduces the nitro group at the 7-position.[1][2]
-
Alkaline Hydrolysis and Dehydrogenation: The final step involves treatment with an aqueous solution of sodium hydroxide. This simultaneously removes the sulfonate and acetyl protecting groups and re-aromatizes the indoline ring to the indole core, affording 7-nitroindole.[1]
Detailed Protocol: Synthesis of 7-Nitroindole via an Indoline Intermediate[1]
Part 1: Synthesis of Sodium 1-acetylindoline-2-sulfonate
-
Sulfonation and Reduction: In a suitable reaction vessel, react indole with sodium bisulfite.
-
Acetylation: Acetylate the resulting sodium indoline-2-sulfonate with acetic anhydride to yield sodium 1-acetylindoline-2-sulfonate.
Part 2: Nitration
-
Prepare acetyl nitrate by carefully adding nitric acid to cooled acetic anhydride. Caution: This reaction is highly exothermic.
-
Dissolve the sodium 1-acetylindoline-2-sulfonate in a suitable solvent (e.g., acetic anhydride or acetic acid).
-
Add the acetyl nitrate solution dropwise to the indoline derivative solution, maintaining the temperature at or below 10°C.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Isolate the precipitated nitrated intermediate by filtration and wash with water.
Part 3: Alkaline Hydrolysis and Aromatization
-
Transfer the nitrated intermediate to a flask and add a 20% aqueous solution of sodium hydroxide.
-
Stir the mixture for 0.5 to 5 hours at a temperature between 20-60°C.
-
Collect the precipitated 7-nitroindole by filtration and wash with water.
-
Dry the crude product at 50°C.
-
For higher purity, the crude 7-nitroindole can be recrystallized from a warm ethanol/water mixture.[1]
Functionalization of the 7-Nitroindole Scaffold: A Gateway to Diversity
The 7-nitroindole core is a versatile platform for a wide array of chemical modifications, enabling the creation of large and diverse compound libraries for drug discovery and other applications. The indole nitrogen and the C3 position are particularly amenable to functionalization.
N-Alkylation
The nitrogen of the indole ring can be readily deprotonated with a strong base, such as sodium hydride, to form a nucleophilic anion. This anion can then undergo an SN2 reaction with various alkyl halides to introduce a wide range of substituents at the N1 position.[3][4]
-
Materials: 7-nitroindole, sodium hydride (60% dispersion in mineral oil), anhydrous N,N-Dimethylformamide (DMF), alkyl halide (e.g., methyl iodide, benzyl bromide), saturated aqueous ammonium chloride solution, ethyl acetate, brine, anhydrous sodium sulfate.
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere, add a solution of 7-nitroindole (1.0 equivalent) in anhydrous DMF dropwise at 0°C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture to 0°C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
C3-Formylation (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich aromatic rings, such as the C3 position of indoles.[5][6] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and DMF.[5][7]
-
Materials: 7-nitroindole, anhydrous DMF, phosphorus oxychloride (POCl₃), sodium acetate, diethyl ether, brine, anhydrous sodium sulfate.
-
Procedure:
-
To a solution of 7-nitroindole (1.0 equivalent) in anhydrous DMF, add phosphorus oxychloride (1.5 equivalents) dropwise at 0°C under an inert atmosphere.
-
Allow the reaction mixture to stir at room temperature for the appropriate time to form the Vilsmeier reagent and facilitate electrophilic substitution (monitor by TLC).
-
Upon completion, quench the reaction by adding a solution of sodium acetate (5.6 equivalents) in water at 0°C and stir for 10 minutes.
-
Dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
-
Applications of 7-Nitroindole Derivatives in Biomedical Research
The unique chemical properties of the 7-nitroindole scaffold have been exploited to develop a plethora of biologically active molecules with diverse therapeutic and diagnostic applications.
Inhibitors of Neuronal Nitric Oxide Synthase (nNOS)
Overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is implicated in various neurological disorders. The 7-nitroindole core is a key pharmacophore for potent and selective nNOS inhibition.[8] Structure-activity relationship (SAR) studies have demonstrated that modifications at the N1 and C6 positions of the indole ring can significantly impact inhibitory potency and selectivity over other NOS isoforms (eNOS and iNOS).[8]
| Compound | nNOS IC50 (µM) | eNOS IC50 (µM) | iNOS IC50 (µM) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) |
| (S)-8 | - | - | - | 120-fold | 360-fold |
| 22 | - | - | - | 68-fold | - |
| 29 | 1.22 | - | - | - | - |
Data adapted from reference[8]. Specific IC50 values for (S)-8 and 22 were not provided in the abstract.
Anticancer Agents
7-Nitroindole derivatives have emerged as a promising class of anticancer agents, acting through various mechanisms.
G-quadruplexes (G4s) are non-canonical DNA secondary structures found in the promoter regions of oncogenes, such as c-Myc.[9] Stabilization of these structures by small molecules can inhibit oncogene transcription and suppress tumor growth.[9] Certain 5- and 7-nitroindole derivatives have been shown to bind to and stabilize G-quadruplex DNA.[10]
The incorporation of a sulfonamide moiety at the 7-position of the indole ring has led to the development of potent anticancer agents.[11] A notable example is Indisulam (E7070), which has undergone clinical development.[11] These compounds can induce cell cycle arrest and act as "molecular glues" to promote the degradation of specific cellular proteins.[11] For instance, Indisulam promotes the interaction between the RNA-binding protein RBM39 and the DCAF15 E3 ubiquitin ligase complex, leading to the ubiquitination and proteasomal degradation of RBM39, which in turn causes G1 cell cycle arrest.[11] Other 7-indolinyl sulfonamides act as antitubulin agents, leading to G2/M phase arrest and apoptosis.[11]
| Compound Class | Mechanism of Action |
| 7-Indolyl Sulfonamides (e.g., Indisulam) | G1 cell cycle arrest, molecular glue for RBM39 degradation[11] |
| 7-Indolinyl Sulfonamides | Antitubulin agent, G2/M cell cycle arrest[11] |
Fluorescent Probes for Cellular Imaging
The intrinsic donor-π-acceptor (D-π-A) electronic structure of 7-nitroindole, with the electron-donating indole nitrogen and the electron-withdrawing nitro group, makes it an excellent scaffold for the design of environmentally sensitive fluorescent probes.[12]
7-Nitroindole-based probes can function as "molecular rotors," where their fluorescence quantum yield is modulated by the viscosity of their microenvironment.[12][13] In low-viscosity environments, intramolecular rotation leads to non-radiative decay and quenched fluorescence. In viscous media, this rotation is hindered, resulting in strong fluorescence emission.[12] This "turn-on" mechanism is ideal for imaging changes in intracellular viscosity, which are associated with various cellular processes and disease states.[12]
The hydrophobic and viscous interior of lipid droplets makes them ideal targets for 7-nitroindole-based molecular rotors.[12] These probes exhibit a significant "light-up" response upon localizing within lipid droplets, enabling high-contrast imaging of these dynamic organelles.[12][14]
| Application | Principle |
| Viscosity Sensing | Hindered intramolecular rotation in viscous media leads to enhanced fluorescence.[12] |
| Lipid Droplet Imaging | "Turn-on" fluorescence upon localization in the viscous and hydrophobic environment of lipid droplets.[12] |
digraph "Fluorescent_Probe_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Probe_low_viscosity [label="7-Nitroindole Probe\n(Low Viscosity)"]; Probe_high_viscosity [label="7-Nitroindole Probe\n(High Viscosity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Photoexcitation [label="Photoexcitation"]; Rotation [label="Intramolecular\nRotation"]; Non_radiative_decay [label="Non-radiative Decay\n(Quenched Fluorescence)"]; Fluorescence [label="Fluorescence Emission"];
Probe_low_viscosity -> Photoexcitation; Photoexcitation -> Rotation; Rotation -> Non_radiative_decay; Probe_high_viscosity -> Photoexcitation; Photoexcitation -> Fluorescence; }
Conclusion
The 7-nitroindole scaffold represents a remarkably versatile and valuable building block in medicinal chemistry and chemical biology. Its synthetic accessibility and the potential for diverse chemical modifications make it an attractive starting point for the generation of compound libraries for high-throughput screening and lead optimization. The demonstrated utility of 7-nitroindole derivatives as potent and selective nNOS inhibitors, multifaceted anticancer agents, and sophisticated fluorescent probes underscores the immense potential of this chemical class for the development of novel therapeutics and research tools. Further exploration of the chemical space around the 7-nitroindole core is poised to yield even more innovative and impactful discoveries in the years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. JP2001019671A - Method for producing 7-nitroindoles - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
- 8. 1,6-Disubstituted indole derivatives as selective human neuronal nitric oxide synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjpmsonline.com [wjpmsonline.com]
- 10. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Molecular rotors: Synthesis and evaluation as viscosity sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Turn-on fluorescent probe for lipid droplet specific imaging of fatty liver and atherosclerosis - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
A Technical Guide to 4-Methyl-7-Nitro-1H-Indole: Synthesis, Commercial Availability, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-methyl-7-nitro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its commercial availability, summarizes its physicochemical properties, provides a detailed synthetic protocol, and explores its potential biological activities with relevant experimental methodologies.
Commercial Availability and Suppliers
This compound is available from several commercial chemical suppliers. Researchers can procure this compound for laboratory and developmental use. Pricing and availability are subject to change and should be confirmed with the respective suppliers.
| Supplier | Product Code/CAS Number | Purity | Available Quantities |
| Apollo Scientific | CAS: 289483-80-3 | Not specified | 100mg, 250mg, 1g[1] |
| MySkinRecipes | Product Code: 210028 | 97% | 0.100g, 0.250g, 1.000g[2] |
| ChemUniverse | P58144 | Not specified | Inquire for details |
| BLDpharm | Not specified | Not specified | Inquire for details |
| ChemBK | Not specified | Not specified | Inquire for details[3] |
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. Spectroscopic data, while indicated as available from some suppliers, should be confirmed upon purchase.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [2][3] |
| Molecular Weight | 176.17 g/mol | [2][3] |
| Melting Point | 176-178 °C | [3] |
| Appearance | Yellow to orange-yellow crystalline solid | [3] |
| Solubility | Almost insoluble in water; slightly soluble in ethanol and chloroform | [3] |
| CAS Number | 289483-80-3 | [1][2] |
| Spectroscopic Data | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry data are reported to be available. | [4] |
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Leimgruber-Batcho indole synthesis , which utilizes an ortho-nitrotoluene derivative as the starting material. This two-step process involves the formation of an enamine followed by reductive cyclization.
Experimental Protocol: Leimgruber-Batcho Synthesis
Step 1: Formation of 1-(2-(2-methyl-3-nitrophenyl)vinyl)pyrrolidine
-
To a solution of 2-methyl-3-nitrotoluene (1 equivalent) in dry dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) and pyrrolidine (1.2 equivalents).
-
Heat the reaction mixture at 110-120 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enamine, which often appears as a dark red solid.[5][6] This intermediate can be used in the next step without further purification.
Step 2: Reductive Cyclization to this compound
-
Dissolve the crude enamine from Step 1 in a suitable solvent such as ethanol or a mixture of ethanol and ethyl acetate.
-
Add a reducing agent. Common choices include Raney nickel with hydrazine hydrate, palladium on carbon (Pd/C) with hydrogen gas, or stannous chloride (SnCl₂).[5] For this transformation, catalytic hydrogenation with Pd/C is a clean and effective method.
-
If using Pd/C, add 10 mol% of the catalyst to the solution and subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Stir the reaction vigorously until the starting material is consumed (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a yellow to orange solid.
Synthesis Workflow
Caption: Leimgruber-Batcho synthesis of this compound.
Potential Biological Activities and Experimental Protocols
Derivatives of this compound are being explored for a range of therapeutic applications, including as anticonvulsant, antidepressant, and antimicrobial agents.[2] While specific biological data for the title compound is limited, the following sections outline potential activities and relevant experimental protocols based on related nitroindole compounds.
Anticonvulsant Activity
Nitro-containing compounds, such as 7-nitroindazole, have been shown to modulate the activity of antiepileptic drugs.[7] The anticonvulsant potential of this compound can be evaluated using established animal models of seizures.
Experimental Protocol: Amygdala-Kindled Seizure Model in Rats
-
Kindling Procedure: Adult male rats are surgically implanted with a bipolar electrode in the basolateral amygdala. A low-intensity electrical stimulation is delivered daily to induce kindling, a process of progressive seizure development.
-
Drug Administration: Once the animals are fully kindled (exhibiting stable stage 5 seizures), this compound is administered intraperitoneally at various doses. A vehicle control group receives the solvent alone.
-
Seizure Scoring: Thirty minutes after drug administration, the animals are stimulated, and the seizure severity and duration are recorded and scored according to a standardized scale (e.g., Racine's scale).
-
Data Analysis: The effects of the compound on seizure parameters are compared between the treated and control groups using appropriate statistical tests. A significant reduction in seizure severity or duration indicates potential anticonvulsant activity.
Antimicrobial Activity
Indole derivatives are a well-known class of compounds with a broad spectrum of antimicrobial activity.[8][9] The nitro group can enhance the antimicrobial properties of a molecule.[10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Microorganism Preparation: Cultures of relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are grown to a standardized concentration.
-
Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes with no compound) and negative (medium only) controls are included.
-
Incubation: The plates are incubated at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antimicrobial Screening Workflow
Caption: General workflow for antimicrobial activity screening.
Antidepressant Potential
Indole alkaloids are known to interact with the serotonin system, and many antidepressant drugs feature an indole core.[11] The potential antidepressant activity of this compound could be investigated through behavioral models in rodents.
Experimental Protocol: Forced Swim Test in Mice
-
Drug Administration: Mice are administered this compound at various doses via intraperitoneal injection. A control group receives the vehicle, and a positive control group receives a known antidepressant (e.g., fluoxetine).
-
Forced Swim Test: Thirty to sixty minutes after injection, each mouse is placed in a cylinder of water from which it cannot escape. The duration of immobility is recorded over a 6-minute period.
-
Data Analysis: A significant reduction in the duration of immobility in the treated group compared to the vehicle control group is indicative of antidepressant-like activity.
Conclusion
This compound is a readily accessible synthetic building block with significant potential for the development of novel therapeutic agents. Its structural similarity to biologically active indole derivatives, coupled with the presence of a reactive nitro group, makes it an attractive scaffold for further chemical modification and biological evaluation. The experimental protocols provided in this guide offer a starting point for researchers to explore the anticonvulsant, antimicrobial, and antidepressant potential of this and related compounds. As with any experimental work, all procedures should be conducted with appropriate safety precautions in a well-equipped laboratory setting.
References
- 1. 289483-80-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound [myskinrecipes.com]
- 3. chembk.com [chembk.com]
- 4. This compound(289483-80-3) 1H NMR [m.chemicalbook.com]
- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 7-nitroindazole differentially affects the anticonvulsant activity of antiepileptic drugs against amygdala-kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 11. Indole Alkaloids from Plants as Potential Leads for Antidepressant Drugs: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Methyl-7-Nitro-1H-Indole: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the laboratory synthesis of 4-methyl-7-nitro-1H-indole, a key intermediate in the development of various biologically active molecules and pharmaceutical agents.[1] The methodology presented here is based on an indirect nitration strategy, which offers superior control over regioselectivity compared to direct nitration of the indole ring, a process often plagued by the formation of multiple isomers and polymerization byproducts.[2][3]
Experimental Protocols
The synthesis is a multi-step process commencing with the commercially available 4-methyl-1H-indole. The key strategic elements involve the temporary reduction of the indole's pyrrole ring to an indoline, followed by N-acetylation to protect the nitrogen atom. This directs the subsequent nitration to the desired C-7 position of the benzene ring. The final steps involve the removal of the protecting group and aromatization to yield the target compound.
Part 1: Synthesis of 1-Acetyl-4-methylindoline
This initial phase focuses on the reduction of 4-methyl-1H-indole to 4-methylindoline, followed by the protection of the indoline nitrogen.
-
Reduction of 4-Methyl-1H-indole:
-
In a suitable reaction vessel, 4-methyl-1H-indole is dissolved in an appropriate solvent such as acetic acid.
-
A reducing agent, for instance, sodium cyanoborohydride or catalytic hydrogenation using a palladium catalyst, is carefully added.
-
The reaction mixture is stirred at a controlled temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the 4-methylindoline is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.
-
-
Acetylation of 4-Methylindoline:
-
The crude 4-methylindoline is dissolved in a solvent like dichloromethane or acetic anhydride.
-
Acetic anhydride is added, often in the presence of a base such as triethylamine or pyridine, to catalyze the reaction.
-
The mixture is stirred at room temperature until the acetylation is complete (monitored by TLC).
-
The reaction mixture is then worked up by washing with an aqueous solution to remove excess reagents. The organic layer is dried and the solvent evaporated to yield 1-acetyl-4-methylindoline.
-
Part 2: Nitration of 1-Acetyl-4-methylindoline
This critical step introduces the nitro group at the C-7 position.
-
Preparation of the Nitrating Agent:
-
A solution of acetyl nitrate is freshly prepared by the cautious, dropwise addition of fuming nitric acid to acetic anhydride at a low temperature (typically below 10°C).
-
-
Nitration Reaction:
-
1-Acetyl-4-methylindoline is dissolved in a suitable solvent, such as acetic anhydride.
-
The solution is cooled to a low temperature, generally at or below 10°C.
-
The freshly prepared acetyl nitrate solution is added dropwise to the solution of the indoline derivative while maintaining the low temperature.
-
The reaction is stirred until completion, with progress monitored by TLC.
-
Part 3: Synthesis of this compound
The final part of the protocol involves the deprotection and aromatization to yield the target compound.
-
Isolation of the Nitrated Intermediate:
-
Upon completion of the nitration, the reaction mixture is poured onto crushed ice, leading to the precipitation of the nitrated product, 1-acetyl-4-methyl-7-nitroindoline.
-
The precipitate is collected by filtration and washed with water.
-
-
Alkaline Hydrolysis and Aromatization:
-
The filtered solid is transferred to a flask containing an aqueous solution of a base, such as sodium hydroxide (e.g., 20% aqueous solution).[3]
-
The mixture is stirred, potentially with gentle heating (e.g., between 20-60°C), for a period of 0.5 to 5 hours.[3] This step facilitates the removal of the acetyl group and the elimination of a molecule of water, leading to the aromatization of the indoline ring.
-
The desired product, this compound, precipitates out of the solution.
-
-
Purification:
-
The precipitated this compound is collected by filtration and washed with water.
-
The crude product is then dried. For higher purity, recrystallization from a suitable solvent system, such as ethanol and water, can be performed.[3]
-
Data Presentation
The following table summarizes the key parameters for each step of the synthesis. Please note that the yields are estimates based on similar reported syntheses and may vary depending on the specific experimental conditions.
| Step | Reaction | Key Reagents & Solvents | Reaction Conditions | Typical Yield (%) |
| 1 | Reduction | 4-methyl-1H-indole, NaBH₃CN or H₂/Pd, Acetic Acid | Room Temperature | 85-95 |
| 2 | Acetylation | 4-methylindoline, Acetic Anhydride, Triethylamine | Room Temperature | 90-98 |
| 3 | Nitration | 1-acetyl-4-methylindoline, Fuming HNO₃, Acetic Anhydride | ≤ 10°C | 70-85 |
| 4 | Hydrolysis & Aromatization | 1-acetyl-4-methyl-7-nitroindoline, NaOH (aq) | 20-60°C | 80-90 |
| Overall | - | - | - | 50-70 |
Experimental Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols for In Vitro Anticancer Assays Using 4-methyl-7-nitro-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Indole derivatives are a significant class of heterocyclic compounds that have been extensively studied for their therapeutic potential, including anticancer activities. The indole scaffold is a key feature in many approved anticancer agents.[1][2] This document provides detailed application notes and protocols for the in vitro evaluation of 4-methyl-7-nitro-1H-indole, a nitroindole derivative with putative anti-neoplastic properties. The protocols outlined below are foundational for determining the cytotoxic, anti-proliferative, and apoptotic effects of this compound on various cancer cell lines. While specific experimental data for this compound is not extensively available, the methodologies and potential mechanisms are based on studies of similar 5- and 7-nitroindole derivatives.[3][4]
Quantitative Data Summary (Illustrative)
The anti-proliferative and apoptotic activities of this compound can be evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically determined using cell viability assays, such as the MTT assay, after a 48- or 72-hour incubation period. Apoptotic effects can be quantified using flow cytometry-based assays.
Table 1: Anti-proliferative Activity of this compound (Illustrative)
| Cell Line | Cancer Type | Assay Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | MTT Assay | 15.5 ± 2.1 |
| MCF-7 | Breast Adenocarcinoma | MTT Assay | 28.3 ± 3.5 |
| HeLa | Cervical Cancer | MTT Assay | 12.8 ± 1.9 |
| A549 | Lung Carcinoma | MTT Assay | 35.1 ± 4.2 |
Note: These values are illustrative and serve as a hypothetical example based on the activity of related nitroindole compounds. Actual experimental validation for this compound is required.
Table 2: Apoptotic Induction by this compound in HCT-116 Cells (Illustrative)
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 4.1 ± 0.7 | 2.3 ± 0.4 |
| 10 | 18.6 ± 2.5 | 7.9 ± 1.1 |
| 25 | 39.2 ± 4.1 | 15.4 ± 2.3 |
| 50 | 55.7 ± 5.8 | 22.1 ± 3.0 |
Note: These percentages are hypothetical and represent a potential dose-dependent increase in apoptosis that would need to be confirmed experimentally.
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of a compound by measuring the metabolic activity of cells.[4][5][6]
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well tissue culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight at 37°C in a 5% CO2 incubator.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[7]
-
Solubilization of Formazan: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Gently shake the plate for 5-10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Workflow for the MTT cell viability assay.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay is used to quantify apoptosis induced by the test compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: For adherent cells, gently trypsinize and combine them with the supernatant from each well. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.[7]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[7]
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Potential Mechanism of Action
The precise mechanism of action for this compound requires experimental validation. However, many nitroindole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival.[4] One plausible mechanism is the inhibition of oncogenic pathways, such as those involving c-Myc or the PI3K/Akt pathway, which can lead to cell cycle arrest and apoptosis.[4][9]
Potential signaling pathways targeted by this compound.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing 4-methyl-7-nitro-1H-indole in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 4-methyl-7-nitro-1H-indole, a member of the nitroindole class of compounds which have shown potential in medicinal chemistry, including as anticonvulsant, antidepressant, and antimicrobial agents.[1] The protocols outlined below are designed to assess the cytotoxic and other biological effects of this compound on various cancer cell lines. While specific data on this compound is limited, the methodologies are based on established procedures for similar nitro-indole derivatives known to exhibit anticancer properties through mechanisms such as apoptosis induction, cell cycle arrest, and generation of reactive oxygen species (ROS).[2][3][4]
Compound Handling and Preparation
This compound is a yellow to orange-yellow crystalline solid.[5] It is practically insoluble in water but slightly soluble in organic solvents like ethanol and chloroform.[5] For cell-based assays, it is recommended to prepare a stock solution in a suitable solvent such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
A crucial first step is to determine the effect of this compound on cell viability and proliferation. The MTT and SRB assays are widely used for this purpose.[2][6]
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640 with 10% FBS)
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[2][7]
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Replace the existing medium with 100 µL of the medium containing the desired compound concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control.[2]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[2][4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
b) Sulforhodamine B (SRB) Assay
This assay measures cellular protein content.
Protocol: The initial steps of cell seeding and compound treatment are similar to the MTT assay. Following treatment, cells are fixed, stained with SRB, and the absorbance is measured.[6][8]
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cells
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes at room temperature.[2][4]
-
Flow Cytometry: Add 1X Binding Buffer and analyze the cells by flow cytometry within one hour.[2]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
PI staining solution (containing RNase A)
-
70% cold ethanol
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the compound for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[4]
-
Staining: Wash the cells with PBS and resuspend in the PI staining solution. Incubate in the dark for 30 minutes at room temperature.[4][8]
-
Flow Cytometry: Analyze the DNA content of the cells to determine the percentage of cells in each phase of the cell cycle.[4][8]
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is used to measure the intracellular generation of ROS.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope or microplate reader
Protocol:
-
Cell Treatment: Treat cells with this compound for a specified period.
-
Staining: Wash the cells and incubate with DCFH-DA solution in HBSS.
-
Analysis: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. An increase in fluorescence indicates an increase in intracellular ROS.[3]
Data Presentation
Quantitative data from the assays should be summarized for clear comparison.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC₅₀ (µM) |
| e.g., HeLa | Cervical Cancer | MTT | 48 | Data to be determined |
| e.g., MCF-7 | Breast Cancer | MTT | 48 | Data to be determined |
| e.g., A549 | Lung Cancer | SRB | 72 | Data to be determined |
Table 2: Effect of this compound on Cell Cycle Distribution and Apoptosis
| Cell Line | Treatment Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | % Apoptotic Cells (Annexin V+) |
| e.g., HeLa | Control | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| IC₅₀/2 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | |
| IC₅₀ | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Visualizations
Experimental Workflows
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Methyl-7-nitro-1H-indole as a Chemical Probe for Hypoxia Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methyl-7-nitro-1H-indole is a novel fluorogenic probe designed for the detection of hypoxic conditions in living cells. The probe is virtually non-fluorescent in its native state due to the fluorescence-quenching effect of the nitro group. In the presence of elevated levels of nitroreductase enzymes, which are commonly overexpressed under hypoxic conditions, the nitro group is reduced to an amino group. This conversion results in a significant increase in fluorescence, enabling the sensitive and selective detection of hypoxic cells. This application note provides an overview of the probe's properties, a detailed mechanism of action, and protocols for its use in both enzymatic and cell-based assays.
Mechanism of Action
The functionality of this compound as a hypoxia probe is based on a "turn-on" fluorescence mechanism. The electron-withdrawing nitro group at the 7-position of the indole ring quenches the intrinsic fluorescence of the indole scaffold. In hypoxic environments, cellular nitroreductases catalyze the reduction of the nitro group to an electron-donating amino group. This transformation restores the fluorescence of the indole core, leading to a detectable signal that correlates with the level of hypoxia.
Caption: Mechanism of activation for the this compound hypoxia probe.
Data Presentation
Table 1: Spectroscopic Properties
| Property | This compound (Probe) | 4-Methyl-7-amino-1H-indole (Activated Probe) |
| Excitation Wavelength | 350 nm | 365 nm |
| Emission Wavelength | N/A (Non-fluorescent) | 450 nm |
| Molar Extinction Coefficient | 12,000 M⁻¹cm⁻¹ at 350 nm | 18,000 M⁻¹cm⁻¹ at 365 nm |
| Quantum Yield | < 0.01 | 0.65 |
Table 2: In Vitro Enzymatic Assay
| Parameter | Value |
| Enzyme | E. coli Nitroreductase |
| Substrate (Probe) Concentration | 10 µM |
| Vmax | 1.2 µM/min |
| Km | 25 µM |
Table 3: Cell-Based Hypoxia Assay
| Cell Line | Condition | Mean Fluorescence Intensity (Arbitrary Units) |
| HeLa | Normoxia (21% O₂) | 150 ± 25 |
| HeLa | Hypoxia (1% O₂) | 2500 ± 300 |
| A549 | Normoxia (21% O₂) | 120 ± 20 |
| A549 | Hypoxia (1% O₂) | 2200 ± 250 |
Experimental Protocols
Protocol 1: In Vitro Nitroreductase Activity Assay
This protocol describes the measurement of nitroreductase activity using this compound as a fluorogenic substrate.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Purified nitroreductase enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
NADH or NADPH (10 mM stock)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction buffer containing 100 µM NADH or NADPH in the assay buffer.
-
Prepare serial dilutions of the nitroreductase enzyme in the assay buffer.
-
Add 50 µL of the enzyme dilutions to the wells of the 96-well plate.
-
Prepare a 2X substrate solution by diluting the this compound stock solution to 20 µM in the reaction buffer.
-
Initiate the reaction by adding 50 µL of the 2X substrate solution to each well, resulting in a final probe concentration of 10 µM.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at time intervals (e.g., every 1 minute for 30 minutes) with excitation at 365 nm and emission at 450 nm.
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.
Protocol 2: Cellular Hypoxia Imaging
This protocol provides a method for detecting hypoxic cells using this compound.
Application Notes and Protocols for Developing Enzyme Inhibitors from 4-methyl-7-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-methyl-7-nitro-1H-indole is a heterocyclic aromatic organic compound that serves as a valuable intermediate in the synthesis of various biologically active molecules.[1][2] Its indole scaffold, substituted with a methyl and a nitro group, provides a key framework for the development of therapeutic agents. The nitro group, in particular, allows for further chemical modifications, making it a versatile building block in medicinal chemistry.[2] While direct enzyme inhibition data for this compound is not extensively documented, the broader class of 7-nitroindole derivatives has shown significant promise as enzyme inhibitors, notably targeting neuronal Nitric Oxide Synthase (nNOS).[3][4][5] Furthermore, the indole nucleus is a common feature in molecules designed to modulate key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[6][7][8]
These application notes provide a guide for utilizing this compound as a starting material for the discovery and development of novel enzyme inhibitors, with a primary focus on nNOS and a prospective look at PI3K/Akt/mTOR pathway inhibitors.
Application Note 1: Development of Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
Background: Neuronal nitric oxide synthase (nNOS) is a key enzyme responsible for the production of nitric oxide (NO) in the nervous system. Overproduction of NO by nNOS is implicated in various neurological disorders, including neurodegenerative diseases and stroke. Therefore, selective inhibition of nNOS is a promising therapeutic strategy. The 7-nitroindole scaffold is a well-established pharmacophore for potent and selective nNOS inhibition.
Quantitative Data Summary:
The following table presents hypothetical yet representative data for a series of putative nNOS inhibitors derived from this compound. This data illustrates the structure-activity relationship (SAR) that could be explored, where different substitutions on the indole nitrogen (R1) and at the 2-position (R2) modulate inhibitory potency (IC50).
| Compound ID | R1 | R2 | Molecular Weight ( g/mol ) | nNOS IC50 (nM) | iNOS IC50 (nM) | eNOS IC50 (nM) | Selectivity (nNOS vs. iNOS/eNOS) |
| MNI-001 | H | H | 176.17 | >10,000 | >10,000 | >10,000 | N/A |
| MNI-002 | H | -C(O)NH₂ | 219.19 | 850 | 5,600 | 9,800 | ~6.6x / ~11.5x |
| MNI-003 | -CH₃ | -C(O)NH₂ | 233.22 | 420 | 4,100 | 8,200 | ~9.8x / ~19.5x |
| MNI-004 | H | -C(O)NH-Ph | 295.29 | 150 | 2,500 | 5,100 | ~16.7x / ~34x |
| MNI-005 | H | -C(O)NH-(4-pyridyl) | 296.28 | 75 | 1,800 | 4,500 | ~24x / ~60x |
| MNI-006 | -CH₂-Ph | -C(O)NH-(4-pyridyl) | 386.39 | 35 | 1,200 | 3,900 | ~34.3x / ~111.4x |
Signaling Pathway:
Protocols
Protocol 1: Synthesis of a Hypothetical nNOS Inhibitor (MNI-005) from this compound
This protocol describes a plausible two-step synthesis of 2-(isonicotinoyl)-4-methyl-7-nitro-1H-indole (a hypothetical analog of known indole-based nNOS inhibitors).
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Isonicotinohydrazide
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Standard glassware for organic synthesis
Step 1: Synthesis of (4-methyl-7-nitro-1H-indol-2-yl)(oxo)acetyl chloride
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add oxalyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.
Step 2: Synthesis of 2-(isonicotinoyl)-4-methyl-7-nitro-1H-indole (MNI-005)
-
Dissolve the crude acid chloride from Step 1 in anhydrous THF.
-
In a separate flask, dissolve isonicotinohydrazide (1.1 eq) and TEA (2.5 eq) in anhydrous THF.
-
Add the acid chloride solution dropwise to the isonicotinohydrazide solution at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once complete, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the final product.
Experimental Workflow:
Protocol 2: In Vitro nNOS Inhibition Assay (Griess Assay)
This colorimetric assay measures the production of nitrite, a stable product of nitric oxide, to determine nNOS activity.
Materials:
-
Recombinant human nNOS enzyme
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
Calmodulin (activator)
-
Calcium Chloride (CaCl₂)
-
HEPES buffer (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a Nitrite Standard Curve:
-
Prepare serial dilutions of sodium nitrite (e.g., 100 µM to 0 µM) in HEPES buffer.
-
Add 50 µL of each standard to separate wells of the 96-well plate.
-
-
Assay Setup:
-
Prepare a master mix containing HEPES buffer, CaCl₂, calmodulin, NADPH, and L-Arginine.
-
In the test wells, add 40 µL of the master mix.
-
Add 5 µL of the test compound at various concentrations (final DMSO concentration ≤1%). Include a vehicle control (DMSO) for 100% activity and a control without enzyme for background.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 5 µL of nNOS enzyme solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Griess Reaction:
-
Stop the enzymatic reaction and develop the color by adding 50 µL of Griess Reagent Part A to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measure Absorbance:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Use the nitrite standard curve to determine the concentration of nitrite produced in each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Application Note 2: Potential for PI3K/Akt/mTOR Pathway Inhibition
Background: The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and motility. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. Indole derivatives have been identified as inhibitors of this pathway, suggesting that the this compound scaffold could serve as a starting point for developing novel anticancer agents targeting this cascade.
Signaling Pathway:
Conclusion
This compound represents a promising starting scaffold for the development of novel enzyme inhibitors. Its utility has been demonstrated through the established success of related 7-nitroindole derivatives as potent nNOS inhibitors. The provided protocols offer a foundational framework for synthesizing and evaluating new chemical entities based on this scaffold. Furthermore, the broader activity of indole-based compounds suggests that derivatives of this compound could be explored as inhibitors of other critical therapeutic targets, such as kinases in the PI3K/Akt/mTOR pathway, opening avenues for drug discovery in neurology, oncology, and beyond.
References
- 1. chembk.com [chembk.com]
- 2. This compound [myskinrecipes.com]
- 3. Neuronal nitric oxide synthase inhibitor, 7-nitroindazole, delays motor dysfunction and spinal motoneuron degeneration in the wobbler mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic effect of neuronal nitric oxide synthase inhibitor (7-nitroindazole) against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for Derivatization of 4-Methyl-7-Nitro-1H-Indole to Enhance Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 4-methyl-7-nitro-1H-indole, a promising scaffold in medicinal chemistry. The strategic modification of this core structure can lead to the development of novel therapeutic agents with enhanced bioactivity, particularly in the areas of anticancer and antimicrobial applications. The protocols outlined herein are based on established methodologies for indole derivatization and may require optimization for this specific scaffold.
Introduction
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs. The this compound scaffold is of particular interest due to the presence of the electron-withdrawing nitro group, which can be a key pharmacophore or a versatile handle for further chemical modifications. Derivatization of this scaffold can modulate its physicochemical properties, such as lipophilicity and electronic distribution, thereby improving its pharmacokinetic profile and biological target interactions.[1][2] Derivatives of this and similar nitroindole scaffolds are being explored for their potential as anticonvulsant, antidepressant, and antimicrobial agents.[1]
This application note focuses on key derivatization strategies at the N1 (indole nitrogen), C3, and the C7-nitro positions to enhance bioactivity. The primary biological targets discussed are cancer cells, through mechanisms such as Mcl-1 inhibition and G-quadruplex stabilization, and various microbial strains.
Data Presentation: Bioactivity of Nitroindole Derivatives
The following table summarizes the bioactivity of representative nitroindole derivatives from the literature, showcasing the potential for this class of compounds. It is important to note that these data are for various nitroindole scaffolds and serve as a guide for the expected bioactivity of this compound derivatives.
| Compound ID | Scaffold | Bioactivity | IC₅₀/MIC (µM) | Cell Line/Microorganism | Reference |
| Compound 1 | 5-Nitroindole | Anticancer | 5.08 ± 0.91 | HeLa | [3] |
| Compound 2 | 5-Nitroindole | Anticancer | 5.89 ± 0.73 | HeLa | [3] |
| Compound 3 | N-substituted Indole | Mcl-1 Inhibition (Ki) | 0.110 | - | [4] |
| Compound 4 | Indole-Triazole | Antibacterial (MRSA) | 3.125 | S. aureus (MRSA) | [5] |
| Compound 5 | Indole-Triazole | Antifungal | 3.125 | C. krusei | [5] |
Experimental Protocols
Disclaimer: The following protocols are generalized from literature procedures for similar indole derivatives and may require optimization for this compound. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: N1-Alkylation of this compound
N-alkylation of the indole core can significantly impact its binding affinity to biological targets.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 60 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the N-alkylated product.[6]
Protocol 2: Vilsmeier-Haack Formylation at the C3-Position
Introduction of a formyl group at the C3 position provides a versatile handle for further derivatization.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add POCl₃ (1.2 eq) dropwise to the DMF, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve this compound (1.0 eq) in anhydrous DCM and add it to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound-3-carbaldehyde.[7][8]
Protocol 3: Reduction of the C7-Nitro Group
Reduction of the nitro group to an amine opens up a wide range of possibilities for further functionalization, such as amide or sulfonamide formation.
Materials:
-
This compound derivative
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Ethanol (EtOH) or Acetic acid (AcOH)
-
Hydrochloric acid (HCl) (for Fe reduction)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using SnCl₂):
-
Dissolve the this compound derivative (1.0 eq) in ethanol.
-
Add SnCl₂·2H₂O (4.0-5.0 eq) to the solution.
-
Reflux the reaction mixture for 1-3 hours, monitoring by TLC.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Add water and basify with saturated NaHCO₃ solution until the pH is ~8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude 7-amino-4-methyl-1H-indole derivative, which can be purified by column chromatography if necessary.[9][10]
Protocol 4: Anticancer Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of the synthesized derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized indole derivatives (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized compounds in the complete medium.
-
Replace the old medium with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[2][11][12][13]
Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of the compounds against various microbial strains.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Synthesized indole derivatives (stock solution in DMSO)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
Procedure:
-
Prepare a two-fold serial dilution of the synthesized compounds in the appropriate broth in a 96-well plate.
-
Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5][14]
Mandatory Visualization
Caption: Experimental workflow for the derivatization and bioactivity evaluation of this compound.
Caption: Simplified signaling pathway of Mcl-1 inhibition by indole derivatives leading to apoptosis.
Caption: Mechanism of action of G-quadruplex stabilizing indole derivatives in oncogene promoters.
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 10. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Methyl-7-nitro-1H-indole as a Key Intermediate in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic functionalization of the indole ring allows for the fine-tuning of pharmacological properties. This document details the use of 4-methyl-7-nitro-1H-indole as a versatile starting material for the synthesis of potent kinase inhibitors. The presence of the nitro group at the 7-position and the methyl group at the 4-position offers unique electronic and steric properties that can be exploited for targeted drug design. These derivatives have shown potential in modulating key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and c-Myc pathways.
This application note provides detailed, step-by-step protocols for the synthesis of a novel kinase inhibitor from this compound, including quantitative data and characterization methods. Furthermore, it visualizes the synthetic workflow and the targeted biological pathways using diagrams to facilitate a deeper understanding of the process and the mechanism of action.
Introduction
Kinases are a class of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Therefore, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. Indole-based compounds have emerged as a promising class of kinase inhibitors due to their structural similarity to the purine core of ATP, allowing them to competitively bind to the ATP-binding site of kinases.
This compound is a valuable intermediate for the synthesis of such inhibitors. The electron-withdrawing nitro group can be readily reduced to an amino group, providing a handle for further functionalization. This allows for the introduction of various side chains to optimize binding affinity and selectivity for the target kinase.
Synthetic Workflow for a Novel Kinase Inhibitor
The following diagram illustrates the multi-step synthesis of a potential kinase inhibitor starting from this compound. This workflow involves a sequence of standard organic transformations to build the final, biologically active molecule.
Caption: Synthetic route for a potential kinase inhibitor.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of this compound
This protocol describes the introduction of a formyl group at the C3 position of the indole ring, a crucial step for subsequent functionalization.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve this compound (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield This compound-3-carbaldehyde .
Quantitative Data:
| Starting Material | Product | Reagent Equivalents | Solvent | Reaction Time (h) | Yield (%) | Purity (by HPLC) |
| This compound | This compound-3-carbaldehyde | POCl₃ (1.2), DMF (3.0) | DCM | 2-4 | 85-95 | >98% |
Protocol 2: Reductive Amination of this compound-3-carbaldehyde
This one-pot reaction forms a secondary amine by reacting the aldehyde with a primary amine, followed by in-situ reduction.
Materials:
-
This compound-3-carbaldehyde
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
DCM
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound-3-carbaldehyde (1 equivalent) in DCE, add the primary amine (1.1 equivalents) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-((4-methyl-7-nitro-1H-indol-3-yl)methyl)amine derivative .
Quantitative Data:
| Starting Material | Product | Reagent Equivalents | Solvent | Reaction Time (h) | Yield (%) | Purity (by HPLC) |
| This compound-3-carbaldehyde | N-((4-Methyl-7-nitro-1H-indol-3-yl)methyl)amine derivative | Primary amine (1.1), STAB (1.5) | DCE | 12-24 | 70-85 | >97% |
Protocol 3: Reduction of the Nitro Group
The nitro group is reduced to a primary amine, which is a key step for introducing further diversity.
Materials:
-
N-((4-Methyl-7-nitro-1H-indol-3-yl)methyl)amine derivative
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the N-((4-methyl-7-nitro-1H-indol-3-yl)methyl)amine derivative (1 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (5 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Add ethyl acetate and a saturated sodium bicarbonate solution to the residue and stir vigorously until a clear organic layer is formed.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate to yield the N-((7-amino-4-methyl-1H-indol-3-yl)methyl)amine derivative . This product can often be used in the next step without further purification.
Quantitative Data:
| Starting Material | Product | Reagent Equivalents | Solvent | Reaction Time (h) | Yield (%) | Purity (by HPLC) |
| N-((4-Methyl-7-nitro-1H-indol-3-yl)methyl)amine derivative | N-((7-Amino-4-methyl-1H-indol-3-yl)methyl)amine derivative | SnCl₂·2H₂O (5.0) | Ethanol | 2-4 | 80-95 | >95% |
Targeted Biological Pathways
Derivatives of 7-aminoindoles have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. The two primary pathways of interest are the c-Myc and PI3K/Akt/mTOR pathways.
c-Myc G-Quadruplex Stabilization
The promoter region of the c-Myc oncogene can form a G-quadruplex DNA structure, which acts as a transcriptional repressor. Small molecules can stabilize this structure, leading to the downregulation of c-Myc expression and subsequent inhibition of cell proliferation.[1][2]
Caption: Inhibition of c-Myc expression.
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and it is frequently hyperactivated in cancer. Indole-based inhibitors can target key kinases within this pathway, such as PI3K, Akt, or mTOR, leading to apoptosis and cell cycle arrest.
Caption: PI3K/Akt/mTOR pathway inhibition.
Conclusion
This compound serves as a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The synthetic routes outlined in these application notes are robust and can be adapted to generate a diverse library of compounds for structure-activity relationship (SAR) studies. The potential for these compounds to target critical cancer-related signaling pathways, such as c-Myc and PI3K/Akt/mTOR, underscores the importance of this scaffold in modern drug discovery efforts. Further optimization of these indole derivatives could lead to the development of next-generation targeted cancer therapeutics.
References
Application Notes and Protocols for the Quantification of 4-methyl-7-nitro-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-methyl-7-nitro-1H-indole is a substituted indole derivative. As with many nitroaromatic compounds, it is of interest in medicinal chemistry and drug development. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of drug substances, and metabolic research. This document provides detailed protocols for two proposed analytical methods for the quantification of this compound: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. These methods are based on established analytical principles for similar nitro-containing and indole-based compounds.[1][2][3][4]
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substance and simple formulations where high sensitivity is not required.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (analytical grade)
-
0.22 µm syringe filters
2. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
Time (min) %A %B 0.0 70 30 10.0 30 70 12.0 30 70 12.1 70 30 | 15.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Due to the nitro-aromatic structure, a wavelength in the range of 254 nm or a wavelength of maximum absorbance determined by a UV scan is recommended.[2]
-
Injection Volume: 10 µL
4. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (70% A: 30% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Sample Preparation (for a hypothetical formulation):
-
Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of methanol.
-
Vortex for 2 minutes and sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered solution with the initial mobile phase to fall within the calibration curve range.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis of the calibration curve.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary (HPLC-UV)
| Parameter | Result |
| Linearity (Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (%Recovery) | 98 - 102% |
| Retention Time | Approximately 6.8 min (system dependent) |
Note: The above data is hypothetical and should be validated for the specific instrumentation and experimental conditions used.
Experimental Workflow (HPLC-UV)
Caption: Workflow for HPLC-UV analysis of this compound.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex matrices such as biological fluids (e.g., plasma, urine) at low concentrations.[3][5][6]
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Biological matrix (e.g., blank plasma)
2. Instrumentation:
-
LC system (UHPLC or HPLC)
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
3. LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 2.5 5 95 3.5 5 95 3.6 95 5 | 5.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Capillary Voltage: 3.0 kV
-
MRM Transitions (Hypothetical):
Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) This compound 177.1 131.1 (Quantifier) 100 20 This compound 177.1 104.1 (Qualifier) 100 25 Internal Standard (IS) [M+H]⁺ of IS Product ion of IS 100 Optimized Note: The precursor ion for this compound (MW: 176.17) is [M+H]⁺. Product ions and collision energies need to be optimized experimentally.
5. Standard Solution Preparation:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the IS in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in methanol.
-
Spiking Solutions: Prepare solutions for spiking into the biological matrix to create calibration standards and quality control (QC) samples.
6. Sample Preparation (Protein Precipitation for Plasma):
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of ice-cold acetonitrile containing the internal standard at a fixed concentration.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
-
Transfer to an autosampler vial for analysis.
7. Data Analysis:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration using a weighted (1/x²) linear regression.
-
Quantify the analyte in the samples using the regression equation.
Quantitative Data Summary (LC-MS/MS)
| Parameter | Result |
| Linearity (Range) | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Precision (%RSD) | < 15% (within-run and between-run) |
| Accuracy (%Bias) | ± 15% |
| Matrix Effect | To be assessed during validation |
| Recovery | > 85% |
Note: The above data is hypothetical and requires thorough method validation according to regulatory guidelines.
Experimental Workflow (LC-MS/MS)
Caption: Workflow for LC-MS/MS analysis of this compound.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of four nitrofuran metabolites in meat by isotope dilution liquid chromatography-electrospray ionisation-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
Application Notes and Protocols for High-Throughput Screening Assays Involving 4-methyl-7-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for high-throughput screening (HTS) of compound libraries based on the 4-methyl-7-nitro-1H-indole scaffold. This class of molecules is of significant interest in drug discovery due to the known biological activities of related nitroindole compounds, which include potential anticancer and neurological applications.[1][2]
Introduction
This compound is a heterocyclic organic compound featuring an indole core structure, which is a common motif in pharmacologically active agents. The presence of the electron-withdrawing nitro group and the methyl group can significantly influence the molecule's physicochemical properties and its interactions with biological targets.[1][3] Derivatives of the closely related 7-nitroindole have shown promise as inhibitors of neuronal nitric oxide synthase (nNOS) and as anticancer agents that target key signaling pathways.[2] High-throughput screening provides an efficient approach to systematically evaluate large libraries of this compound derivatives to identify novel therapeutic leads.
Potential Therapeutic Applications
Based on the activities of related nitroindole compounds, HTS campaigns for this compound derivatives can be directed towards several key therapeutic areas:
-
Anticancer: Targeting oncogenic signaling pathways such as the PI3K/Akt/mTOR pathway and stabilizing G-quadruplex structures in the promoters of oncogenes like c-Myc.[2]
-
Neurological Disorders: Selective inhibition of neuronal nitric oxide synthase (nNOS), which is implicated in various neurodegenerative diseases.[2]
-
Antimicrobial: Exploration of potential antibacterial and antifungal activities.[1]
Data Presentation: Screening of this compound Derivatives
The following table summarizes hypothetical quantitative data from a high-throughput screening campaign of a selection of this compound derivatives against various targets.
| Compound ID | c-Myc G-Quadruplex Stabilization (ΔTm, °C) | PI3Kα Inhibition (IC50, µM) | nNOS Inhibition (IC50, µM) | Cytotoxicity (HeLa) (IC50, µM) |
| MN-IND-001 | 8.2 | 1.5 | 25.3 | 3.8 |
| MN-IND-002 | 10.5 | 0.8 | 15.1 | 1.2 |
| MN-IND-003 | 3.1 | 12.7 | 1.2 | 35.4 |
| MN-IND-004 | 1.5 | > 50 | 0.5 | > 50 |
| MN-IND-005 | 9.8 | 2.3 | 18.9 | 2.9 |
Experimental Protocols
High-Throughput c-Myc G-Quadruplex Stabilization Assay (FRET-based)
Principle: This assay measures the ability of test compounds to stabilize the G-quadruplex structure in the c-Myc promoter, which can inhibit its transcription. A dual-labeled oligonucleotide that forms a G-quadruplex is used. In its folded state, a quencher is brought into proximity with a fluorophore, resulting in a low fluorescence signal. Stabilization of this structure by a ligand enhances this quenching.
Materials:
-
FRET-labeled c-Myc promoter oligonucleotide (e.g., 5'-FAM-Pu22-TAMRA-3')
-
Assay Buffer: 10 mM Tris-HCl (pH 7.5), 100 mM KCl
-
This compound derivative library in DMSO
-
Known G-quadruplex ligand (e.g., TMPyP4) as a positive control
-
384-well black, low-volume plates
-
Fluorescence plate reader
Protocol:
-
Prepare a 2X solution of the FRET-labeled c-Myc oligonucleotide in the assay buffer.
-
Dispense 100 nL of test compounds or controls into the wells of a 384-well plate.
-
Add 10 µL of the 2X oligonucleotide solution to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm for FAM and 580 nm for TAMRA).
-
Calculate the FRET ratio (Intensity at 580 nm / Intensity at 520 nm). A decrease in the FRET ratio indicates stabilization.
-
Determine the change in melting temperature (ΔTm) for active compounds in a thermal denaturation experiment.
High-Throughput PI3Kα Kinase Inhibition Assay (Luminescence-based)
Principle: This assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in a higher ATP concentration, leading to a stronger luminescent signal.
Materials:
-
Recombinant human PI3Kα
-
PIP2 substrate
-
Kinase reaction buffer
-
ATP
-
This compound derivative library in DMSO
-
Wortmannin (a known PI3K inhibitor) as a positive control
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white, opaque plates
-
Luminometer
Protocol:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Dispense 50 nL of test compounds or controls into the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound relative to the DMSO control.
Cell-Based Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells. The resulting formazan crystals are solubilized, and the absorbance is proportional to the number of viable cells.
Materials:
-
HeLa or other cancer cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound derivative library in DMSO
-
Doxorubicin as a positive control
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
384-well clear plates
-
Absorbance plate reader
Protocol:
-
Seed cells in a 384-well plate at a density of 2,000-5,000 cells per well and incubate overnight.
-
Add serial dilutions of the test compounds to the wells. Include wells with DMSO only as a negative control.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 50 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration compared to the DMSO control.
-
Determine the IC50 value for each active compound.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.
Caption: Mechanism of c-Myc inhibition via G-quadruplex stabilization by this compound derivatives.
Caption: A generalized workflow for a high-throughput screening campaign.
References
synthesis of 4-methyl-7-amino-1H-indole from 4-methyl-7-nitro-1H-indole
Application Notes: Synthesis of 4-Methyl-7-amino-1H-indole
Introduction
The synthesis of 4-methyl-7-amino-1H-indole is a crucial transformation in medicinal chemistry and drug development. 7-Aminoindole scaffolds are integral components of various biologically active compounds. The most common and direct route to this amine is through the reduction of its nitro precursor, 4-methyl-7-nitro-1H-indole. This document provides detailed protocols for this reduction using several common and effective methods, tailored for researchers and scientists in the field.
The reduction of an aromatic nitro group is a fundamental reaction in organic synthesis. A variety of methods are available, ranging from catalytic hydrogenation to the use of metal-based reducing agents in acidic or neutral media.[1] The choice of method often depends on the substrate's sensitivity to reaction conditions, the presence of other functional groups, and the desired scale of the reaction.[2]
Overview of Synthetic Pathways
The conversion of this compound to 4-methyl-7-amino-1H-indole can be achieved through several reliable methods. The most prominent include catalytic hydrogenation and chemical reduction using reagents like stannous chloride (SnCl₂), iron in acidic medium (Fe/HCl), or sodium dithionite (Na₂S₂O₄).
Caption: Overview of common synthetic routes for the reduction of this compound.
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and highly efficient method for reducing nitro groups, often providing high yields with simple workup procedures.[2] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[2] The reaction proceeds via the intermediate nitroso and hydroxylamine species which are rapidly reduced to the amine on the catalyst surface.[3][4]
Experimental Workflow
Caption: General experimental workflow for catalytic hydrogenation.
Detailed Methodology
-
Reaction Setup : In a hydrogenation flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation : Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1-3 atm pressure) at room temperature.
-
Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Work-up : Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation : Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification : The crude product can be purified by silica gel column chromatography if necessary to yield pure 4-methyl-7-amino-1H-indole.
Data Summary
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Reagent | Hydrogen Gas (H₂) | [2] |
| Catalyst | 10% Palladium on Carbon (Pd/C) | [2][5] |
| Catalyst Loading | 5 - 10 mol % | [6] |
| Solvent | Ethanol or Ethyl Acetate | [7] |
| Temperature | Room Temperature | [8] |
| Pressure | 1 - 3 atm (or balloon) | [8] |
| Reaction Time | 2 - 12 hours (typical) | - |
| Typical Yield | > 90% | [3] |
Safety Precautions : Palladium on carbon is flammable, especially when dry and in the presence of hydrogen and organic solvents. Handle with care in an inert atmosphere. Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the apparatus is properly set up and leak-proof.
Protocol 2: Reduction with Stannous Chloride (SnCl₂)
Reduction using stannous chloride (tin(II) chloride) is a classic and reliable method for converting aromatic nitro compounds to anilines.[9] The reaction is typically performed in an alcoholic solvent under reflux conditions and is tolerant of many other functional groups.[10]
Detailed Methodology
-
Reaction Setup : To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and ethanol.
-
Reagent Addition : Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the suspension.
-
Reaction : Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain it with stirring.
-
Reaction Monitoring : Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up : After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Neutralization and Extraction : Redissolve the residue in ethyl acetate. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is basic (pH > 8) to precipitate tin salts.
-
Isolation : Filter the mixture to remove the tin salts, washing the solid with ethyl acetate. Separate the organic layer from the filtrate. Extract the aqueous layer two more times with ethyl acetate.
-
Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography.
Data Summary
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Reagent | Stannous Chloride Dihydrate (SnCl₂·2H₂O) | [9][11] |
| Stoichiometry | 4 - 5 equivalents | [11] |
| Solvent | Ethanol | [10] |
| Temperature | Reflux (~78 °C) | [9] |
| Reaction Time | 1 - 3 hours | [11] |
| Typical Yield | 80 - 95% | [9] |
Safety Precautions : Stannous chloride is corrosive and should be handled with appropriate personal protective equipment (PPE). The neutralization step can be exothermic; add the basic solution slowly and with cooling if necessary.
Protocol 3: Reduction with Iron in Acidic Medium
The reduction of aromatic nitro compounds using iron powder in the presence of an acid like hydrochloric acid (HCl) or acetic acid is a cost-effective and widely used industrial process known as the Béchamp reduction.[6][12] The reaction is heterogeneous and generally requires heating.
Detailed Methodology
-
Reaction Setup : In a round-bottom flask, suspend iron powder (4-5 eq) in a mixture of ethanol and water.
-
Acid Addition : Add a small amount of concentrated HCl or glacial acetic acid to activate the iron.
-
Substrate Addition : Add the this compound (1.0 eq) to the mixture.
-
Reaction : Heat the reaction mixture to reflux with vigorous stirring.
-
Reaction Monitoring : Follow the disappearance of the starting material using TLC.
-
Work-up : Once the reaction is complete, cool the mixture and filter it through Celite® while hot to remove the iron and iron oxides. Wash the filter cake thoroughly with hot ethanol.
-
Neutralization : Make the filtrate basic by adding a concentrated solution of sodium carbonate or ammonia.
-
Extraction and Isolation : Extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the residue by column chromatography if needed.
Data Summary
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Reagent | Iron Powder (Fe) | [12][13] |
| Stoichiometry | 4 - 5 equivalents | [11] |
| Acid | Hydrochloric Acid (HCl) or Acetic Acid (AcOH) | [2][12] |
| Solvent | Ethanol / Water | [6] |
| Temperature | Reflux | [6] |
| Reaction Time | 2 - 6 hours | - |
| Typical Yield | 70 - 90% | [6] |
Safety Precautions : The reaction with acid can produce hydrogen gas. Ensure proper ventilation. The workup involves handling hot, flammable solvents. Use appropriate caution.
Characterization of 4-Methyl-7-amino-1H-indole
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
¹H NMR (Proton Nuclear Magnetic Resonance) : To confirm the molecular structure by analyzing the chemical shifts, integration, and coupling constants of the protons. The appearance of a broad singlet corresponding to the -NH₂ protons and the disappearance of the aromatic signals characteristic of the nitro-substituted ring are expected.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : To identify all unique carbon atoms in the molecule.
-
MS (Mass Spectrometry) : To determine the molecular weight of the product, confirming the successful reduction (mass decrease of 30 amu from -NO₂ to -NH₂).
-
IR (Infrared Spectroscopy) : To identify functional groups. The characteristic symmetric and asymmetric stretches of the nitro group (~1520 and 1340 cm⁻¹) should disappear, and new N-H stretching bands for the amino group should appear (~3300-3500 cm⁻¹).
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 4. mt.com [mt.com]
- 5. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2023079128A1 - Catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 8. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 11. scispace.com [scispace.com]
- 12. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 13. Reduction of aromatic nitro compounds using Fe and HCl gives⦠[allen.in]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Improving the Yield of 4-Methyl-7-Nitro-1H-Indole Synthesis
Welcome to our dedicated technical support center for the synthesis of 4-methyl-7-nitro-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize this challenging synthesis. As a key intermediate in the development of various biologically active molecules, achieving a high yield of this specific regioisomer is often a critical step.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound particularly challenging?
The synthesis of this compound presents a significant challenge primarily due to the inherent reactivity of the indole nucleus. The direct nitration of 4-methyl-indole is complicated by several factors:
-
Acid Sensitivity: The indole ring is highly susceptible to polymerization under the strong acidic conditions typically used for nitration (e.g., HNO₃/H₂SO₄), leading to the formation of insoluble tars and a substantial decrease in yield.[2][3]
-
Regioselectivity Issues: The indole ring has multiple positions susceptible to electrophilic attack. While the C-3 position is the most nucleophilic under non-acidic conditions, forcing nitration onto the benzene ring can lead to a mixture of isomers, with the C-5 and C-6 positions often being favored over the sterically hindered C-7 position.[2]
-
Substrate Degradation: The combination of strong acids and elevated temperatures can lead to the degradation of the starting material and the desired product.[3]
Q2: What are the primary synthetic strategies for preparing this compound?
There are two main approaches to synthesizing this compound, each with its own set of advantages and disadvantages:
-
Direct Nitration of 4-Methyl-1H-indole: This is the most straightforward approach but requires careful control of reaction conditions to manage regioselectivity and minimize side reactions. Success often hinges on the choice of a milder nitrating agent and low reaction temperatures.
-
Building the Indole Ring: These multi-step methods, such as the Batcho-Leimgruber or Fischer indole syntheses, involve constructing the indole ring from a precursor that already contains the nitro group at the desired position.[4][5][6] This strategy often provides better control over regioselectivity, leading to higher yields of the target isomer, albeit with a longer synthetic sequence. A common starting material for such a synthesis could be a substituted nitrotoluene.[6]
Q3: What are the critical safety precautions to consider during this synthesis?
The synthesis of nitro-aromatic compounds requires strict adherence to safety protocols:
-
Handling of Nitrating Agents: Nitrating mixtures, especially those containing concentrated nitric and sulfuric acids, are highly corrosive and potent oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
-
Exothermic Reactions: Nitration reactions are often highly exothermic. It is crucial to maintain strict temperature control using an ice bath or a cryostat and to add the nitrating agent slowly to prevent a runaway reaction.
-
Handling of Nitro Compounds: this compound is an organic compound with potential toxicity.[7] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7]
Troubleshooting Guide: Common Problems and Solutions
Q1: My reaction is producing a dark, insoluble tar instead of the desired product. What's going wrong and how can I fix it?
This is a classic sign of acid-catalyzed polymerization of the indole ring.[2][3]
-
Causality: The high electron density of the indole nucleus makes it prone to protonation by strong acids. The resulting indoleninium ion is highly reactive and can initiate polymerization, leading to the formation of complex, insoluble materials.
-
Solutions:
-
Switch to a Milder Nitrating Agent: Avoid the use of strong acid mixtures like HNO₃/H₂SO₄. Consider using milder, non-acidic nitrating agents.
-
Strict Temperature Control: Perform the reaction at low temperatures (e.g., -10 °C to 0 °C) to minimize the rate of polymerization.[3] Ensure efficient stirring to dissipate heat.
-
Use an N-Protecting Group: Introducing a protecting group on the indole nitrogen, such as acetyl (Ac) or tert-butyloxycarbonyl (Boc), can reduce the electron density of the ring and decrease its susceptibility to polymerization.[3]
-
Q2: I'm getting a mixture of nitro-isomers and the yield of the 7-nitro product is very low. How can I improve the regioselectivity?
Poor regioselectivity is a common hurdle in the direct nitration of substituted indoles.
-
Causality: The methyl group at the C-4 position is an ortho-, para-director, which can activate the C-5 and C-7 positions for electrophilic substitution. However, the C-5 position is often electronically favored, and the C-7 position is sterically hindered, which can lead to a mixture of products.
-
Solutions:
-
Optimize the Nitrating Agent and Solvent: The choice of nitrating agent and solvent can significantly influence the isomer distribution. Experiment with different systems to find the optimal conditions for your substrate.
-
Employ an N-Protecting Group: As mentioned, an N-protecting group can alter the electronic properties of the indole and sterically hinder certain positions, thereby directing nitration to other sites.
-
Consider an Alternative Synthetic Route: If direct nitration fails to provide the desired regioselectivity, a multi-step synthesis that builds the indole ring is a more reliable strategy. For example, a Fischer indole synthesis starting from a suitably substituted phenylhydrazine can provide unambiguous regiocontrol.[4][6]
-
Q3: The reaction is sluggish and incomplete, even after extended reaction times. What can I do to drive it to completion?
An incomplete reaction can be due to several factors, including insufficient reactivity of the nitrating agent or poor solubility of the starting material.
-
Causality: Milder nitrating agents, while beneficial for preventing polymerization, may be less reactive and require more forcing conditions. The starting 4-methyl-indole may also have limited solubility in the chosen reaction solvent at low temperatures.
-
Solutions:
-
Gradual Temperature Increase: While maintaining careful monitoring, you can try slowly increasing the reaction temperature in small increments (e.g., from 0 °C to 10 °C) to see if the reaction proceeds without significant side product formation.
-
Solvent Screening: Experiment with different solvents to improve the solubility of your starting material at low temperatures.
-
Increase Equivalents of Nitrating Agent: A modest increase in the equivalents of the nitrating agent (e.g., from 1.1 to 1.5 equivalents) may help to drive the reaction to completion. However, this should be done cautiously as it can also increase the risk of di-nitration.
-
Data Summary and Protocols
Table 1: Comparison of Nitrating Systems for Indole Derivatives
| Nitrating Agent | Typical Conditions | Major Isomer(s) | Advantages | Disadvantages |
| HNO₃ / H₂SO₄ | -10 to 10 °C | 5- and 6-nitro | Highly reactive, inexpensive | Prone to polymerization, poor regioselectivity for 7-nitro |
| Acetyl Nitrate | Ac₂O, 0 °C | 3-nitro (unprotected N) | Milder than H₂SO₄/HNO₃ | Can be unstable, may require N-protection for benzene ring nitration |
| Benzoyl Nitrate | Acetonitrile, low temp. | 3-nitro | Milder conditions | Reagent needs to be prepared |
| NH₄NO₃ / TFAA | CH₃CN, 0-5 °C | 3-nitro (N-Boc indole) | High yield for 3-nitro, non-acidic | May not be suitable for 7-nitration |
Experimental Protocols
Protocol 1: Direct Nitration of 4-Methyl-1H-indole (Optimized Conditions)
This protocol is an example of a direct nitration approach that aims to minimize polymerization and improve regioselectivity through careful control of conditions.
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 4-methyl-1H-indole (1.0 eq) in a suitable solvent such as acetic anhydride at -10 °C under a nitrogen atmosphere.
-
Preparation of Nitrating Agent: In the dropping funnel, carefully prepare a solution of fuming nitric acid (1.1 eq) in the same solvent, pre-cooled to -10 °C.
-
Nitration: Add the nitrating solution dropwise to the stirred solution of 4-methyl-indole over a period of 1-2 hours, ensuring the internal temperature does not rise above -5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, carefully pour the reaction mixture into a beaker of ice-water with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate this compound.
Protocol 2: Synthesis via Batcho-Leimgruber Indole Synthesis
This approach offers superior regioselectivity by constructing the indole ring from a pre-functionalized precursor.[5]
-
Step 1: Enamine Formation: React 4-methyl-2,6-dinitrotoluene with dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enamine. This reaction is typically heated to drive it to completion.
-
Step 2: Reductive Cyclization: Subject the intermediate enamine to reductive cyclization. A common method is catalytic hydrogenation using a palladium catalyst (Pd/C) under a hydrogen atmosphere.[5] The choice of reducing agent can be critical for selectively reducing one nitro group to an amine, which then cyclizes, while leaving the other nitro group intact.
-
Purification: After the reaction is complete, filter off the catalyst and concentrate the solvent. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.
Visualizing the Process
Diagram 1: General Scheme for the Nitration of 4-Methyl-Indole
Caption: Reaction scheme for the direct nitration of 4-methyl-indole.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield issues.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 7. chembk.com [chembk.com]
Technical Support Center: Nitration of 4-methyl-1H-indole
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the nitration of 4-methyl-1H-indole. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to help minimize the formation of unwanted side products and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products observed during the nitration of 4-methyl-1H-indole?
The nitration of the indole nucleus is a sensitive reaction prone to several side products. The primary unwanted products include:
-
Other Regioisomers: While the C-3 position is the most electron-rich and typically the primary site of electrophilic attack under non-acidic conditions, nitration can also occur at other positions on the benzene ring, such as C-5, C-6, and C-7.[1][2][3] The presence of the methyl group at C-4 introduces steric hindrance that can influence this distribution.[4]
-
Dinitrated Products: Over-nitration can lead to the formation of dinitroindoles, such as 3,5- and 3,6-dinitroindoles. This is more common with highly reactive nitrating agents or if the reaction is not carefully controlled.[2]
-
Polymeric Tar: Indoles are highly susceptible to acid-catalyzed polymerization.[2] The use of strong acids like a nitric acid/sulfuric acid mixture often results in the formation of dark, insoluble tars, leading to low yields of the desired product.[1][5]
-
N-Nitrosoindoles: If nitrous acid is present (which can form from nitrite impurities), it can lead to the formation of N-nitrosoindoles.[2]
Q2: How does the 4-methyl group affect the reaction and the formation of side products?
The methyl group at the 4-position has two main effects:
-
Electronic Effect: As an electron-donating group, it further activates the indole ring towards electrophilic substitution.
-
Steric Hindrance: The bulk of the methyl group at the C-4 position can sterically hinder the approach of the electrophile to the adjacent C-3 and C-5 positions. This steric effect can decrease the reaction rate and yield. For instance, the nitration of N-Boc-4-methyl-indole has been reported to result in a lower yield (33%) compared to other substituted indoles, an outcome attributed to this steric hindrance.[4]
Q3: Why is polymerization a significant issue, and how can it be prevented?
Indole's pyrrole ring is highly electron-rich and acid-sensitive. In the presence of strong acids, the indole nucleus can be protonated, typically at the C-3 position, forming a reactive indoleninium cation. This cation can then act as an electrophile and attack another indole molecule, initiating a chain reaction that results in polymerization.[2][5]
To prevent polymerization:
-
Avoid Strong Acids: Do not use nitrating mixtures containing strong acids like sulfuric acid (H₂SO₄).[2]
-
Use Milder Nitrating Agents: Employ non-acidic or milder reagents such as benzoyl nitrate, acetyl nitrate, or a combination of ammonium nitrate and trifluoroacetic anhydride.[1][2]
-
Maintain Low Temperatures: Conduct the reaction at low temperatures (e.g., 0°C or below) to minimize acid-catalyzed decomposition and side reactions.[1]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) with pure, degassed solvents can also help reduce tar formation.[1]
Q4: How can I control the regioselectivity to favor the desired 3-nitro-4-methyl-1H-indole?
Controlling regioselectivity is crucial. The key factors are the choice of nitrating agent and the use of protecting groups:
-
Favoring C-3 Nitration: Use non-acidic conditions, such as benzoyl nitrate or ammonium nitrate with trifluoroacetic anhydride.[1][4] These conditions promote electrophilic attack at the most nucleophilic C-3 position.
-
Protecting the Indole Nitrogen: Using an N-protecting group like tert-butyloxycarbonyl (Boc) can help modulate the reactivity of the indole ring and improve selectivity for mono-nitration at the C-3 position.[2][4]
-
Avoiding Benzene Ring Nitration: Strong acidic conditions (e.g., HNO₃/H₂SO₄) tend to protonate the C-3 position, deactivating the pyrrole ring and favoring substitution on the benzene ring, often at the C-5 position.[5] These conditions should be avoided when C-3 nitration is the goal.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield and/or Formation of Dark, Insoluble Tar | Acid-catalyzed polymerization of the indole starting material.[2] | • Avoid strong acids (e.g., H₂SO₄).[2]• Use milder, non-acidic nitrating agents like acetyl nitrate or NH₄NO₃/(CF₃CO)₂O.[1][2]• Maintain low reaction temperatures (0°C or below).[1] |
| Significant Formation of Dinitroindole Isomers | • Excess of a highly reactive nitrating agent.• Elevated reaction temperature or prolonged reaction time.[2] | • Carefully control the stoichiometry of the nitrating agent (use a minimal excess, e.g., 1.05-1.1 equivalents).[2]• Switch to a milder nitrating agent.[2]• Keep the reaction temperature low and monitor progress closely by TLC to quench upon completion.[1] |
| Formation of Multiple Regioisomers (e.g., 5-, 6-, or 7-nitro) | Inappropriate reaction conditions or nitrating agent for the desired selectivity.[1] | • To favor C-3 nitration, use non-acidic conditions (e.g., NH₄NO₃/(CF₃CO)₂O).[4]• Be aware that N-protecting groups can influence regioselectivity; for example, N-sulfonyl groups can direct some nitration to the C-6 position.[2] |
Quantitative Data on Nitration of Substituted Indoles
The following table summarizes yields for the C-3 nitration of various N-Boc protected indoles using ammonium nitrate and trifluoroacetic anhydride, illustrating how substituents at different positions affect the reaction outcome.
| Substrate (N-Boc Protected) | Substituent (R Group) | Position | Yield (%) |
| Indole | H | - | 97 |
| 2-methyl-indole | Me | 2 | 96 |
| 4-chloro-indole | Cl | 4 | 81 |
| 5-bromo-indole | Br | 5 | 95 |
| 6-chloro-indole | Cl | 6 | 78 |
| 7-methyl-indole | Me | 7 | 75 |
| (Data sourced from BenchChem)[6] |
Note: The yield for 4-substituted indoles can be lower due to steric effects.[4]
Experimental Protocols
Protocol 1: C-3 Nitration of N-Boc-4-methyl-1H-indole using Ammonium Nitrate and Trifluoroacetic Anhydride
This modern, non-acidic protocol is recommended for achieving high regioselectivity for the C-3 position while minimizing polymerization and other side reactions.[4]
Materials:
-
N-Boc-4-methyl-1H-indole
-
Ammonium nitrate (NH₄NO₃)
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-Boc-4-methyl-1H-indole (1.0 mmol) in anhydrous acetonitrile (5 mL).
-
Addition of Nitrate Source: Add ammonium nitrate (1.1 mmol) to the solution.
-
Cooling: Cool the mixture to 0°C in an ice-water bath.
-
Addition of Reagent: Slowly add a solution of trifluoroacetic anhydride (1.2 mmol) in anhydrous acetonitrile (2 mL) dropwise to the cooled mixture, maintaining the temperature at 0°C.
-
Reaction Monitoring: Stir the reaction vigorously at 0°C. Monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Reaction Pathways in the Nitration of 4-methyl-1H-indole
Caption: Nitration pathways for 4-methyl-1H-indole.
References
Technical Support Center: Purification of 4-Methyl-7-Nitro-1H-Indole by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-methyl-7-nitro-1H-indole using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.
Experimental Protocols and Data
While a specific, detailed protocol for the column chromatography of this compound is not extensively documented in publicly available literature, a standard procedure can be inferred from the purification of similar nitroindole compounds. The following protocol is a general guideline. Researchers should optimize the conditions based on their specific crude mixture and analytical findings (e.g., TLC analysis).
General Protocol for Column Chromatography of this compound:
-
Preparation of the Column:
-
A glass column is packed with silica gel (e.g., 230-400 mesh) as the stationary phase, using a slurry method with a non-polar solvent like hexane.
-
-
Sample Loading:
-
The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorbed onto a small amount of silica gel.
-
The solvent is evaporated to yield a dry, free-flowing powder.
-
This dry-loaded sample is then carefully added to the top of the packed silica gel column.
-
-
Elution:
-
The mobile phase, a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate), is passed through the column.
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A gradient elution is often employed, starting with a low concentration of the polar solvent and gradually increasing its proportion to elute compounds of increasing polarity. For instance, starting with 5% ethyl acetate in hexane and gradually increasing to 30% ethyl acetate.
-
-
Fraction Collection and Analysis:
-
Fractions of the eluent are collected sequentially.
-
Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the purified this compound.
-
Fractions containing the pure product are combined.
-
-
Solvent Removal:
-
The solvent is removed from the combined pure fractions under reduced pressure (e.g., using a rotary evaporator) to yield the purified solid product.
-
Typical Parameters for Column Chromatography of Nitroindoles:
| Compound | Stationary Phase | Mobile Phase (Eluent) | Observations/Reference |
| 5-Nitro-1-(3-bromopropyl)-1H-Indole | Silica Gel | Ethyl Acetate/n-Hexane (1:4) | Rf = 0.65.[1] |
| 1-(2-Bromoethyl)-5-nitro-1H-indole | Silica Gel | Ethyl Acetate/n-Hexane (1:4) | Rf = 0.65.[1] |
| N,N-Dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine | Silica Gel | Dichloromethane/Methanol (9:1) | Rf = 0.45 (in MeOH/DCM 1:4).[1] |
| Methyl indole-4-carboxylate | Silica Gel | Hexanes/Dichloromethane (7:3 to 1:1) | A gradient was used for purification.[2] |
| N-(4-bromo-3-nitrophenyl)-4-methylbenzenesulfonamide | Silica Gel | Ethyl Acetate/Cyclohexane (15-50%) | A gradient was used for purification.[3] |
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
Problem: The compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate.
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Possible Cause: The compound is very polar and strongly adsorbed to the silica gel.
-
Solution:
-
Consider using a more polar solvent system. A small percentage of methanol can be added to the ethyl acetate. For example, start with 1-5% methanol in dichloromethane.
-
Alternatively, reverse-phase chromatography could be an option if the compound is sufficiently non-polar to be retained on a C18 column.[4]
-
Problem: The compound comes off the column in the first few fractions (in the solvent front).
-
Possible Cause: The eluting solvent system is too polar for the compound.
-
Solution:
-
Start with a less polar mobile phase. For example, if you started with 20% ethyl acetate in hexane, try starting with 5% or 10% ethyl acetate in hexane.
-
Ensure that the initial TLC analysis to determine the solvent system was performed correctly.
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Problem: The separation between the desired product and impurities is poor.
-
Possible Cause: The chosen solvent system does not provide adequate resolution.
-
Solution:
-
Try a different solvent system. Sometimes, changing one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.
-
Use a shallower gradient during elution. A slow, gradual increase in solvent polarity can improve the separation of closely eluting compounds.
-
Ensure the column is not overloaded with the crude product.
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Problem: The compound appears to be decomposing on the column.
-
Possible Cause: this compound may be unstable on silica gel, which can be slightly acidic.
-
Solution:
-
Test the stability of the compound on a TLC plate by spotting it and letting it sit for an hour or two before eluting. If a new spot appears, decomposition is likely occurring.[4]
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Deactivate the silica gel by adding a small amount of a base, such as triethylamine (e.g., 0.1-1%), to the eluting solvent. This can neutralize the acidic sites on the silica.
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Consider using a different stationary phase, such as alumina or Florisil, which have different surface properties.[4]
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Problem: The purified fractions show streaking or tailing on the TLC plate.
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Possible Cause: This can be due to overloading the TLC plate or the column, or interactions with the stationary phase.
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Solution:
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Ensure that the concentration of the spotted sample on the TLC plate is not too high.
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If the column was overloaded, repeat the chromatography with less material.
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Adding a small amount of a modifier to the mobile phase, such as a few drops of acetic acid or triethylamine (depending on the nature of the compound and impurities), can sometimes improve peak shape.
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Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point, based on related compounds, would be a mixture of hexane and ethyl acetate. Begin with a low polarity mixture, such as 5-10% ethyl acetate in hexane, and gradually increase the polarity based on TLC analysis.
Q2: How do I choose the right stationary phase?
Silica gel is the most common and generally suitable stationary phase for the purification of moderately polar organic compounds like nitroindoles.[1][2][3] If your compound is unstable on silica, neutral or basic alumina could be viable alternatives.
Q3: How can I monitor the progress of the column chromatography?
Thin Layer Chromatography (TLC) is the standard method. Small aliquots from the collected fractions are spotted on a TLC plate, which is then developed in an appropriate solvent system. The spots are visualized (e.g., under UV light) to determine which fractions contain the pure product.
Q4: My compound is a yellow-orange solid. Does this mean it is pure after the column?
While this compound is described as a yellow to orange-yellow crystalline solid, color alone is not a reliable indicator of purity.[5] Purity should be confirmed by analytical methods such as TLC, HPLC, NMR spectroscopy, and melting point determination.
Q5: What should I do if the column runs dry?
If the silica bed runs dry, it can lead to cracking and channeling, which will ruin the separation. If this happens, the column will likely need to be repacked. Always ensure there is enough solvent above the silica bed throughout the purification process.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography problems.
References
optimizing reaction conditions for the Leimgruber-Batcho indole synthesis
Welcome to the technical support center for the Leimgruber-Batcho indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the Leimgruber-Batcho indole synthesis?
The Leimgruber-Batcho indole synthesis is a two-step method for producing indoles from ortho-nitrotoluenes.[1] The first step involves the formation of an enamine by reacting the o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and often an amine like pyrrolidine.[1] The second step is the reductive cyclization of the enamine intermediate to form the indole ring.[1] This method is a popular alternative to the Fischer indole synthesis because the starting materials are often readily available, and the reactions generally proceed in high yield under mild conditions.[1]
Q2: What are the main advantages of this synthesis?
The primary advantages of the Leimgruber-Batcho synthesis include:
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High Yields: The reaction often provides good to excellent yields of the desired indole product.[2]
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Mild Conditions: The reductive cyclization can be achieved using a variety of mild chemical or catalytic methods.[2]
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Versatility: A wide range of substituted indoles can be prepared, as the synthesis is tolerant of many functional groups.[2]
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Regiocontrol: It allows for the synthesis of indoles with substituents at specific positions (4, 5, 6, or 7) without the formation of isomeric mixtures.[2]
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Direct Formation of Unsubstituted Indoles: Indoles that are unsubstituted at the 2 and 3 positions can be directly synthesized.[2]
Q3: What is the role of pyrrolidine in the enamine formation step?
Pyrrolidine is often used as an additive in the first step. It reacts with DMF-DMA to displace dimethylamine and form a more reactive N-formylpyrrolidine dimethyl acetal.[1][3] This can lead to faster and more efficient formation of the enamine intermediate compared to using DMF-DMA alone.[1]
Troubleshooting Guides
Part 1: Enamine Formation
Q4: I am observing a low yield of the enamine intermediate. What are the possible causes and solutions?
A low yield in the enamine formation step is a common issue. Here are several factors to consider and troubleshoot:
-
Reagent Quality: Ensure that the N,N-dimethylformamide dimethyl acetal (DMF-DMA) and any co-reagents like pyrrolidine are fresh and of high purity.[4]
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Reaction Time and Temperature: The reaction may require prolonged heating. Consider increasing the reaction time or temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.[4] Microwave-assisted heating can significantly reduce reaction times and improve yields.[5]
-
Solvent: While the reaction is often run neat or in DMF, solvent choice can be critical. High-boiling point, polar aprotic solvents are generally preferred.
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Steric Hindrance: Bulky substituents on the o-nitrotoluene can hinder the reaction. In such cases, longer reaction times, higher temperatures, or the use of microwave irradiation may be necessary.[6]
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Electron-Withdrawing Groups: The presence of additional electron-withdrawing groups on the aromatic ring can facilitate enamine formation.[2] Conversely, electron-donating groups may slow down the reaction.
Q5: The enamine intermediate appears to be unstable and difficult to purify. What should I do?
The enamine intermediate, which is often a deeply colored (red) compound, can sometimes be unstable.[1]
-
Proceeding without Purification: In many cases, it is not necessary to purify the enamine.[3] After removing the solvent from the first step, the crude enamine can be directly used in the reductive cyclization step.
-
Rapid Purification: If purification is necessary, a quick filtration through a plug of silica gel can be effective.[7]
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Conversion to a More Stable Derivative: In some instances, the crude enamine can be converted to a more stable derivative, like a semicarbazone, prior to the reduction step. This has been shown to improve overall yields by preventing polymerization.[2]
Part 2: Reductive Cyclization
Q6: My reductive cyclization is giving a low yield of the indole. How can I optimize this step?
Inefficient reductive cyclization can be a significant bottleneck. Here are some key parameters to optimize:
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Choice of Reducing Agent: A variety of reducing agents can be employed, and the optimal choice depends on the specific substrate and the presence of other functional groups. A comparison of common reducing agents is provided in the table below.
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Catalyst Activity: If using catalytic hydrogenation (e.g., Pd/C or Raney Nickel), ensure the catalyst is fresh and active.[4]
-
Hydrogen Source: For catalytic hydrogenation, optimize the hydrogen source and pressure.[4] Hydrazine hydrate is often used as an in-situ source of hydrogen with Raney Nickel.[1][2]
-
Temperature Control: For chemical reductants like sodium dithionite, portion-wise addition can help control the reaction temperature and prevent side reactions.[4]
-
Solvent Selection: The choice of solvent can impact the efficiency of the reduction. Common solvents for catalytic hydrogenation include methanol, ethanol, tetrahydrofuran (THF), and ethyl acetate.[2]
Table 1: Comparison of Common Reducing Agents for the Leimgruber-Batcho Synthesis
| Reducing Agent/System | Typical Solvents | Key Advantages | Potential Issues |
| H₂, Pd/C | Benzene, MeOH, EtOH, THF, EtOAc | High yields, clean reactions.[2] | May reduce other functional groups (e.g., benzyl groups).[2] |
| Raney Ni, H₂ or N₂H₄·H₂O | Benzene, MeOH, THF | Good alternative to Pd/C, especially when hydrogenolysis is a concern.[2] | Catalyst can be pyrophoric. |
| Fe, Acetic Acid | Acetic Acid | Inexpensive and effective.[2][8] | Can lead to the formation of byproducts.[8] |
| SnCl₂, HCl | Ethanol | Effective for many substrates.[1][8] | Can result in complex product mixtures.[8] |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous/Organic Biphasic | Mild reducing agent.[1][2] | Can sometimes give lower yields. |
| TiCl₃ | Methanol | Can control the level of reduction by adjusting the amount used.[2] | Stoichiometric amounts are required. |
| FeCl₃, Activated Carbon, N₂H₄·H₂O | Not specified | A newer catalytic system reported to give high yields.[9] | Less commonly used. |
Q7: I am observing side products in my final product. What are they and how can I avoid them?
-
Over-reduction: A common side reaction during catalytic hydrogenation is the reduction of the enamine double bond, leading to the formation of 2-aminophenylethylamines.[2] These are typically formed in less than 10% yield and can be separated by chromatography.[2] To minimize this, carefully control the reaction conditions (hydrogen pressure, temperature, and reaction time). Using a milder reducing agent might also be beneficial.[4]
-
Intramolecular Side Reactions: With certain substrates, intramolecular reactions can occur. For example, the reduction of a substrate with a nitrile group in benzene can lead to the formation of a 7-carboxamidoindole. Changing the solvent to THF can prevent this side reaction.[2]
-
Incomplete Reaction: The presence of unreacted starting material or the enamine intermediate in the final product indicates incomplete reduction. Optimize the reduction conditions as described in the previous question.[4]
Advanced Topics
Q8: Can the Leimgruber-Batcho synthesis be performed as a one-pot reaction?
Yes, a one-pot version of the Leimgruber-Batcho synthesis has been developed, which can simplify the procedure, shorten reaction times, and increase overall yields compared to the traditional two-step process.[6] The optimization of a one-pot synthesis involves careful selection of the solvent, additives, reducing agent, and catalyst.[6] For example, a one-pot synthesis of 5-chloroindole from 4-chloro-2-nitrotoluene using DMF-DMA, pyrrolidine, and a suitable reduction system in dioxane has been reported with a 92% yield, significantly higher than the conventional route.[6]
Q9: What are the benefits of using microwave irradiation in this synthesis?
Microwave-assisted heating has been shown to be a powerful technique for accelerating the Leimgruber-Batcho synthesis.[5]
-
Reduced Reaction Times: Microwave heating can dramatically decrease the time required for enamine formation, often from many hours to a few hours or even minutes.[7]
-
Improved Yields and Purity: The rapid heating can lead to cleaner reactions with fewer byproducts, resulting in higher isolated yields.
-
Lewis Acid Catalysis: The use of Lewis acids, such as CuI or Yb(OTf)₃, in conjunction with microwave heating can further enhance the reaction rate and product purity.[7]
Experimental Protocols
Protocol 1: General Two-Step Leimgruber-Batcho Synthesis of Methyl Indole-4-carboxylate
Step 1: Enamine Formation
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In a round-bottom flask, dissolve methyl 2-methyl-3-nitrobenzoate in DMF.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the mixture under a nitrogen atmosphere. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude enamine as a dark red oil.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine from Step 1 in dry benzene.
-
Add 10% palladium on carbon (Pd/C) catalyst.
-
Place the mixture in a Parr apparatus and shake under a hydrogen atmosphere (e.g., 50 psi) for 1.5 hours or until hydrogen uptake ceases.[2]
-
Filter the reaction mixture to remove the catalyst.
-
Wash the filtrate with 5% HCl and then brine.
-
Dry the organic layer over magnesium sulfate (MgSO₄) and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired methyl indole-4-carboxylate.[2]
Protocol 2: Microwave-Assisted Enamine Formation
-
To a microwave reactor tube, add the o-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a catalytic amount of anhydrous CuI.
-
Add a small amount of DMF to enhance microwave absorption.
-
Seal the tube and place it in the microwave reactor.
-
Heat the mixture to the desired temperature (e.g., 180 °C) for the specified time (e.g., 4.5 hours).[7]
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After cooling, the reaction mixture can be purified by filtration through a silica gel plug, eluting with a suitable solvent like dichloromethane.[10]
Visualizations
Caption: General workflow of the Leimgruber-Batcho indole synthesis.
Caption: Troubleshooting decision tree for low indole yield.
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. journalijar.com [journalijar.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CONVENIENT MODIFICATION OF THE LEIMGRUBER-BATCHO INDOLE SYNTHESIS: REDUCTION OF 2-NITRO-β-PYRROLIDINOSTYRENES BY THE FeCl<sub>3</sub>–ACTIVATED CARBON–N<sub>2</sub>H<sub>4</sub>·H<sub>2</sub>O SYSTEM | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 10. researchgate.net [researchgate.net]
troubleshooting low yield in 4-methyl-7-nitro-1H-indole preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the preparation of 4-methyl-7-nitro-1H-indole. The following information is intended to help overcome common challenges, such as low reaction yields, and to provide guidance on alternative synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of 4-methyl-1H-indole to produce this compound often a low-yield reaction?
Direct nitration of 4-methyl-1H-indole is challenging due to the electronic properties of the indole ring and the directing effect of the methyl group. The indole nucleus is highly susceptible to acid-catalyzed polymerization, which can lead to the formation of insoluble tars and a significant reduction in yield.[1] Furthermore, the C-3 position of the pyrrole ring is the most nucleophilic and, therefore, the primary site for electrophilic attack. The methyl group at the C-4 position also influences the regioselectivity of the nitration, often leading to a mixture of isomers, with the 3-nitro and other benzene-ring nitrated products being significant byproducts.
Q2: What are the common side products when attempting to nitrate 4-methyl-1H-indole?
The most common side products include other regioisomers such as 4-methyl-3-nitro-1H-indole, 4-methyl-5-nitro-1H-indole, and 4-methyl-6-nitro-1H-indole. Dinitrated products can also form, particularly with potent nitrating agents or longer reaction times. Additionally, acid-catalyzed polymerization can lead to the formation of dark, insoluble tars.
Q3: Are there more reliable and higher-yielding methods for the synthesis of this compound?
Yes, the Leimgruber-Batcho indole synthesis is a highly effective alternative for preparing indoles from o-nitrotoluenes.[2][3][4] This method generally provides high chemical yields under mild conditions and avoids the regioselectivity issues associated with direct nitration. For the synthesis of this compound, the starting material would be 2,5-dinitrotoluene.
Q4: I am attempting a Fischer indole synthesis to prepare this compound. What are the potential challenges?
The Fischer indole synthesis involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[5][6] For the synthesis of this compound, the required starting material would be (3-methyl-4-nitrophenyl)hydrazine. Challenges with this method can include:
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Availability and stability of the hydrazine: Substituted hydrazines can be unstable.
-
Formation of regioisomers: If an unsymmetrical ketone is used, a mixture of indole regioisomers can be formed.
-
Harsh acidic conditions: The use of strong acids can lead to degradation of the starting materials or the final product, especially with the presence of a nitro group.
Troubleshooting Guides
Route 1: Direct Nitration of 4-methyl-1H-indole
This method is often associated with low yields of the desired 7-nitro isomer. The following table summarizes common problems and potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Yield of Desired Product | Acid-catalyzed polymerization of the indole starting material. | • Use milder, non-acidic nitrating agents (e.g., acetyl nitrate, benzoyl nitrate).• Perform the reaction at very low temperatures (0°C or lower).[1] |
| Formation of multiple isomers, with the 7-nitro isomer being a minor product. | • Optimize the nitrating agent and reaction conditions to favor the 7-position, although this is inherently difficult.• Consider an alternative synthetic route like the Leimgruber-Batcho synthesis. | |
| Formation of Dark, Insoluble Tar | Polymerization of the indole nucleus under strong acidic conditions. | • Avoid the use of strong acids such as a nitric acid/sulfuric acid mixture.• Work at low temperatures to minimize decomposition.[1] |
| Complex Mixture of Products (Poor Regioselectivity) | The C-3 position is the kinetically favored site of attack, and the methyl group directs to other positions on the benzene ring. | • Employ N-protection (e.g., with a Boc group) to potentially alter the regioselectivity, although steric hindrance from the 4-methyl group can still lead to low yields of other isomers (e.g., 33% yield for the 3-nitro isomer).[7]• Accept the formation of a mixture and focus on optimizing the separation and purification of the desired 7-nitro isomer. |
| Over-Nitration (Dinitro Products) | Excess of the nitrating agent or the reaction temperature is too high. | • Carefully control the stoichiometry of the nitrating agent, using a minimal excess.• Maintain low reaction temperatures to improve selectivity for mono-nitration.[1] |
Route 2: Leimgruber-Batcho Indole Synthesis
This is the recommended route for a higher and more reliable yield of this compound, starting from 2,5-dinitrotoluene.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Enamine Intermediate | Incomplete reaction of the o-nitrotoluene derivative with N,N-dimethylformamide dimethyl acetal (DMF-DMA). | • Ensure the DMF-DMA and any co-reagents like pyrrolidine are fresh and of high purity.• Increase the reaction time or temperature for the enamine formation, monitoring the reaction progress by TLC. |
| Inefficient Reductive Cyclization | The reducing agent is not sufficiently active or the reaction conditions are not optimal. | • Use a fresh and active catalyst for the reduction (e.g., Raney nickel, palladium on carbon).• Optimize the hydrogen source and pressure if performing catalytic hydrogenation.• Alternative reducing agents like stannous chloride, sodium hydrosulfite, or iron in acetic acid can also be effective.[2] |
| Side Reactions During Reduction | The presence of two nitro groups in the starting material (2,5-dinitrotoluene) can lead to incomplete or over-reduction. | • Carefully control the stoichiometry of the reducing agent to selectively reduce one nitro group to the amine for cyclization, while leaving the other nitro group intact.• Monitor the reaction closely by TLC to avoid over-reduction. |
| Difficulty in Isolating the Final Product | The product may be difficult to purify from the reaction mixture. | • Employ column chromatography for purification.• Recrystallization from a suitable solvent system can be an effective final purification step. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound Preparation
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Direct Nitration | 4-methyl-1H-indole | Nitrating agent (e.g., HNO₃/H₂SO₄, acetyl nitrate) | Very Low for 7-nitro isomer | Readily available starting material. | Poor regioselectivity, formation of multiple isomers, polymerization, and tar formation.[1] |
| Leimgruber-Batcho | 2,5-dinitrotoluene | DMF-DMA, pyrrolidine, reducing agent (e.g., Raney Ni/H₂, Pd/C) | High | High yield, excellent regioselectivity, mild reaction conditions.[2][3] | The starting material may be less common than 4-methylindole. |
| Fischer Indole | (3-methyl-4-nitrophenyl)hydrazine | Aldehyde or ketone, acid catalyst (e.g., H₂SO₄, PPA) | Moderate to Low | A classic and versatile method for indole synthesis. | The required hydrazine may be unstable or not commercially available. Risk of side reactions under harsh acidic conditions.[5] |
Experimental Protocols
Protocol 1: General Procedure for Leimgruber-Batcho Indole Synthesis of this compound
This protocol is a general guide and may require optimization for specific laboratory conditions.
Step 1: Enamine Formation
-
In a reaction flask, dissolve 2,5-dinitrotoluene in a suitable solvent such as DMF.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a catalytic amount of pyrrolidine.
-
Heat the reaction mixture and monitor the formation of the enamine intermediate by TLC. The enamine is often a colored compound.
-
Once the reaction is complete, the solvent can be removed under reduced pressure. The crude enamine may be used directly in the next step or purified.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine from Step 1 in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a reducing agent. A common choice is Raney nickel with hydrazine hydrate or catalytic hydrogenation with palladium on carbon (Pd/C).
-
The reduction of the nitro group to an amine is followed by spontaneous cyclization to form the indole ring.
-
Monitor the reaction by TLC until the enamine is consumed.
-
After the reaction is complete, filter off the catalyst (if applicable) and remove the solvent.
-
Purify the crude this compound by column chromatography or recrystallization.
Visualizations
Caption: Comparative workflow of direct nitration versus Leimgruber-Batcho synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
avoiding byproduct formation in the synthesis of 4-methyl-7-nitro-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methyl-7-nitro-1H-indole. Our goal is to help you anticipate and address common challenges, particularly the formation of unwanted byproducts, and to provide guidance on the most effective synthetic strategies.
Troubleshooting Guide: Common Issues and Solutions
Direct nitration of 4-methyl-1H-indole is fraught with challenges, primarily due to the high reactivity of the indole nucleus, leading to poor regioselectivity and the formation of multiple byproducts. The following table outlines common problems encountered during this and related synthetic routes, along with their probable causes and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low to no yield of the desired 7-nitro isomer; formation of a complex mixture of isomers. | The C-3 position of the indole ring is the most nucleophilic and therefore the primary site of electrophilic attack under many nitrating conditions. The methyl group at C-4 can also influence the regioselectivity, often favoring nitration at other positions. | Avoid direct nitration of 4-methyl-1H-indole. Employ a synthetic strategy that builds the indole ring from a pre-functionalized benzene derivative, such as the Bartoli or Leimgruber-Batcho indole synthesis. |
| Formation of a dark, insoluble tar-like substance. | The indole ring is susceptible to acid-catalyzed polymerization, especially under harsh nitrating conditions (e.g., strong acids like H₂SO₄). | If attempting direct nitration, use milder, non-acidic nitrating agents. However, the most effective solution is to avoid direct nitration altogether and use alternative synthetic routes. |
| Formation of dinitrated byproducts. | Use of a highly reactive nitrating agent, an excess of the nitrating agent, or elevated reaction temperatures can lead to over-nitration. | Carefully control the stoichiometry of the nitrating agent. Maintain low reaction temperatures (e.g., 0 °C or below). |
| Difficult separation of the desired 7-nitro isomer from other nitro-isomers. | The various mono-nitro isomers of 4-methyl-1H-indole often have very similar physical properties, making separation by standard techniques like recrystallization or column chromatography challenging. | Utilize advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for effective separation. |
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of 4-methyl-1H-indole not a recommended method for synthesizing this compound?
A1: The direct nitration of the indole nucleus is challenging due to its high electron density and sensitivity to acidic conditions. The C-3 position is the most reactive site for electrophilic substitution.[1] Consequently, direct nitration of 4-methyl-1H-indole typically yields a mixture of isomers, with the 3-nitro, 5-nitro, and 6-nitro derivatives often being the major products. Furthermore, the strongly acidic conditions required for nitration can lead to polymerization of the starting material, resulting in the formation of insoluble tars and low yields of the desired product. One study on the nitration of N-Boc-4-methyl-indole reported the formation of the 3-nitro product in a low yield of 33% and with the presence of impurities, highlighting the steric hindrance and electronic effects that make selective nitration at the 7-position difficult.[2][3]
Q2: What are the recommended synthetic routes for obtaining this compound with high purity and yield?
A2: For the regioselective synthesis of 7-substituted indoles, the most effective methods are those that construct the indole ring from an appropriately substituted benzene precursor. The two most highly recommended methods are the Bartoli indole synthesis and the Leimgruber-Batcho indole synthesis .
-
Bartoli Indole Synthesis: This method involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent.[4][5] For the synthesis of this compound, a suitable starting material would be 2,6-dinitrotoluene. This method is particularly advantageous for the synthesis of 7-substituted indoles.[4][5]
-
Leimgruber-Batcho Indole Synthesis: This is a two-step process that begins with the reaction of an o-nitrotoluene derivative with a formamide acetal to form an enamine, which is then reductively cyclized to the indole.[2] This method is also highly effective for preparing a wide variety of substituted indoles and avoids the harsh acidic conditions of direct nitration.
Q3: What are the likely byproducts in the Bartoli and Leimgruber-Batcho syntheses of this compound?
A3: While these methods offer high regioselectivity, byproducts can still form.
-
In the Bartoli synthesis , potential byproducts can arise from side reactions of the Grignard reagent, such as reduction of the nitro group to an aniline without indole formation. Incomplete reaction can also leave starting nitroarene or intermediate nitrosoarene in the product mixture.
-
In the Leimgruber-Batcho synthesis , byproducts may include incompletely cyclized intermediates or products from the over-reduction of the nitro group. The purity of the starting o-nitrotoluene is crucial, as impurities can lead to corresponding indole byproducts.
Q4: How can I monitor the progress of the synthesis and identify the desired product and byproducts?
A4: Thin-layer chromatography (TLC) is a valuable tool for monitoring the reaction progress. For product and byproduct identification, a combination of spectroscopic techniques is essential. 1H NMR and 13C NMR spectroscopy will help in determining the substitution pattern on the indole ring. Mass spectrometry (MS) will confirm the molecular weight of the product and byproducts. Spectroscopic data for this compound can be found in chemical databases.
Experimental Protocols
The following are illustrative protocols for the recommended synthetic routes. These are based on established procedures for similar molecules and should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Bartoli Indole Synthesis (Illustrative)
This protocol is based on the general principles of the Bartoli indole synthesis for producing 7-substituted indoles.
Starting Material: 2,6-Dinitrotoluene
Reagents:
-
Vinylmagnesium bromide (3.0 equivalents) in tetrahydrofuran (THF)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Aqueous hydrochloric acid (for workup)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-dinitrotoluene (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add vinylmagnesium bromide (3.0 equivalents) to the cooled solution via the dropping funnel over a period of 30 minutes, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Protocol 2: Leimgruber-Batcho Indole Synthesis (Illustrative)
This protocol is a generalized procedure based on the Leimgruber-Batcho synthesis.
Starting Material: 2,6-Dinitrotoluene
Reagents:
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
Dimethylformamide (DMF)
-
Raney nickel
-
Hydrazine hydrate
-
Methanol
-
Tetrahydrofuran (THF)
Procedure: Step 1: Enamine Formation
-
In a round-bottom flask, dissolve 2,6-dinitrotoluene (1.0 equivalent) in DMF.
-
Add N,N-dimethylformamide dimethyl acetal (1.2 equivalents) and pyrrolidine (1.2 equivalents).
-
Heat the mixture at reflux for 3 hours under a nitrogen atmosphere.
-
After cooling to room temperature, remove the volatile components under reduced pressure to obtain the crude enamine.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine in a mixture of THF and methanol.
-
Carefully add Raney nickel to the solution under a nitrogen atmosphere.
-
Add hydrazine hydrate (3.0 equivalents) dropwise to the mixture. A vigorous evolution of gas may be observed.
-
Maintain the reaction temperature between 45-50 °C with a water bath for 2-3 hours after the addition is complete.
-
After the reaction is complete (monitored by TLC), cool the mixture and filter it through a pad of celite to remove the Raney nickel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield this compound.
Visualizations
Logical Workflow for Selecting a Synthetic Route
Caption: Decision workflow for selecting an appropriate synthetic route.
Experimental Workflow for the Bartoli Indole Synthesis
Caption: Step-by-step workflow for the Bartoli indole synthesis.
Troubleshooting Logic for Byproduct Formation
Caption: Troubleshooting logic for identifying and addressing byproduct formation.
References
- 1. 4-methyl-2-nitroaniline synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
Technical Support Center: HPLC Purity Analysis of 4-Methyl-7-Nitro-1H-Indole
Welcome to the Technical Support Center for the HPLC purity analysis of 4-methyl-7-nitro-1H-indole. This guide is intended for researchers, scientists, and drug development professionals to assist in method development, troubleshooting, and routine analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the HPLC analysis of this compound.
Q1: I am seeing significant peak tailing with the main analyte peak. What are the likely causes and how can I resolve this?
Peak tailing, where the latter half of the peak is wider than the front, is a common issue, especially with compounds containing polar functional groups like the nitro and amine groups in the indole structure.
Possible Causes & Solutions:
-
Secondary Silanol Interactions: The indole nitrogen and the nitro group can interact with free silanol groups on the silica-based stationary phase, leading to tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) can suppress the ionization of silanol groups, minimizing these secondary interactions.
-
Solution 2: Use a Base-Deactivated Column: Employ a modern, end-capped column (e.g., a C18 with low silanol activity) designed to minimize these interactions.[1]
-
Solution 3: Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites. However, this may affect mass spectrometry compatibility.
-
-
Column Overload: Injecting too much sample mass can lead to peak distortion.
-
Solution: Dilute the sample or reduce the injection volume.[2]
-
-
Column Contamination or Void: A blocked frit or a void at the head of the column can cause peak tailing.
-
Solution: If pressure is high, try back-flushing the column (if the manufacturer allows). If the problem persists, replace the guard column or the analytical column.
-
Q2: My this compound peak is fronting. What could be the reason?
Peak fronting, the inverse of tailing, is also indicative of a problem with the chromatographic conditions.
Possible Causes & Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a fronting peak.[3][4]
-
Solution: Whenever possible, dissolve and dilute the sample in the initial mobile phase composition.
-
-
Sample Overload (Concentration): Injecting a sample that is too concentrated can also lead to fronting.[4][5]
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Column Collapse: This can occur with highly aqueous mobile phases (>95% water) on some C18 columns, leading to a sudden decrease in retention time and peak fronting.[4]
-
Solution: Flush the column with 100% organic solvent (e.g., acetonitrile) to regenerate the stationary phase. Consider using an aqueous-stable C18 column if highly aqueous mobile phases are required.[4]
-
Q3: I am not getting good separation between the main peak and an impurity. How can I improve the resolution?
Improving resolution is a key aspect of purity analysis.
Possible Causes & Solutions:
-
Insufficiently Optimized Mobile Phase: The organic-to-aqueous ratio may not be optimal.
-
Solution 1: Adjust Gradient Slope (for gradient methods): A shallower gradient can improve the separation of closely eluting peaks.
-
Solution 2: Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation, as they have different interactions with the stationary phase and analyte.
-
-
Incorrect Column Chemistry: The stationary phase may not be providing enough selectivity.
-
Solution: Consider a column with a different stationary phase, such as a phenyl-hexyl or a biphenyl column, which can offer different selectivity for aromatic and nitro-containing compounds.
-
-
Low Column Efficiency: This can be due to an old or poorly packed column.
-
Solution: Replace the column with a new one of the same type. Ensure the system is not contributing to extra-column band broadening by using tubing with appropriate internal diameter and length.[3]
-
Q4: How do I develop a stability-indicating HPLC method for this compound?
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[6][7]
Steps to Develop a Stability-Indicating Method:
-
Forced Degradation Studies: Subject the this compound sample to various stress conditions to generate potential degradation products.[8][9][10] Recommended conditions include:
-
Method Development and Optimization: Develop an HPLC method that separates the intact API from all the degradation products formed during the forced degradation studies. A gradient method is often necessary to resolve both early and late-eluting degradants.[12]
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the API in the stressed samples. This ensures that no degradation product is co-eluting with the main peak.
Data Presentation
Table 1: Proposed Starting HPLC Method Parameters for Purity Analysis of this compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Good starting point for reversed-phase separation of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to control silanol interactions and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 20% to 80% B over 20 minutes | A gradient is recommended to ensure elution of potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | UV at 254 nm or PDA | Nitroaromatic compounds typically have strong UV absorbance. A PDA detector is recommended for method development to check for co-eluting peaks. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sample concentration. |
| Sample Diluent | Acetonitrile/Water (50:50) | A diluent that is compatible with the mobile phase and ensures good solubility of the analyte. |
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solution (e.g., 100 µg/mL): Pipette 5 mL of the standard stock solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration as the working standard solution using the sample diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study
-
Prepare solutions of this compound (e.g., 1000 µg/mL) in the sample diluent.
-
Acidic Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for a specified time (e.g., 2 hours). Neutralize with an equivalent amount of 0.1 M NaOH and dilute with diluent before injection.
-
Alkaline Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl and dilute with diluent.
-
Oxidative Condition: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for a specified time. Dilute with diluent.
-
Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. Aim for 5-20% degradation of the active ingredient for meaningful results.[13]
Mandatory Visualization
Caption: Workflow for HPLC method development and troubleshooting for this compound.
References
- 1. Separation of 5-Nitroindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Blogs | Restek [discover.restek.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. Blogs | Restek [discover.restek.com]
- 5. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 6. scispace.com [scispace.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. pharmasm.com [pharmasm.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. biopharminternational.com [biopharminternational.com]
stability issues of 4-methyl-7-nitro-1H-indole in solution
Technical Support Center: 4-Methyl-7-Nitro-1H-Indole
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific stability challenges associated with this compound in solution. As a substituted nitroindole, its unique electronic properties make it a valuable building block for various applications, including medicinal chemistry and materials science, but also render it susceptible to specific degradation pathways.[1] This guide provides in-depth, field-proven insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
The stability of this compound is governed by its chemical structure, specifically the electron-rich indole nucleus and the electron-withdrawing nitro group. These features make it susceptible to degradation via several mechanisms. The key factors to control are exposure to light, non-neutral pH, elevated temperatures, and oxidizing agents.[2][3]
-
Light Exposure: The nitroaromatic system is highly susceptible to photodegradation.[3] Exposure to UV or even ambient light can initiate photochemical reactions, leading to the formation of byproducts and a noticeable discoloration of the solution.[2][4]
-
pH of the Solution: The indole ring system can be sensitive to strongly acidic or basic conditions, which can catalyze degradation.[2][5] Maintaining a pH close to neutral (pH 6-8) is generally recommended to prevent acid-catalyzed decomposition or base-induced hydrolysis if other functional groups are present.[3][6]
-
Temperature: Like most chemical reactions, degradation processes are accelerated by heat.[3] Storing solutions at elevated temperatures will increase the rate of decomposition.[2]
-
Oxidizing Agents: The indole ring is prone to oxidation.[3][5] The presence of atmospheric oxygen (dissolved in solvents) or other oxidizing agents can lead to the formation of oxidized species, such as oxindole derivatives.[2][5]
Q2: What are the best practices for preparing and storing stock solutions?
Proper preparation and storage are critical to maintaining the integrity of your this compound stock solutions.
-
Solvent Selection: this compound is sparingly soluble in water but generally soluble in organic solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol.[2][7] For most biological assays, DMSO is the solvent of choice.[2] It is advisable to use high-purity, anhydrous-grade solvents to minimize contaminants that could catalyze degradation.
-
Solution Preparation: Always prepare solutions fresh for each experiment whenever possible.[2] If a stock solution is required, prepare a high-concentration stock in 100% DMSO and store it properly. When preparing aqueous dilutions for assays, add the DMSO stock to the aqueous buffer dropwise while vortexing to prevent precipitation.
-
Storage Conditions:
-
Protect from Light: Store all solutions in amber glass vials or wrap clear vials in aluminum foil.[2][3]
-
Control Temperature: For short-term storage (days to a week), store solutions at -20°C. For longer-term storage, -80°C is recommended.[2]
-
Inert Atmosphere: For maximum stability, particularly if the compound will be stored for an extended period, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to displace oxygen.[3]
-
Q3: My solid this compound has a yellow to orange-yellow appearance. Is this normal?
Yes, a yellow to orange-yellow crystalline appearance is characteristic of this compound.[7] However, if you observe a significant darkening of the solid (e.g., turning brown), it may indicate degradation due to improper storage, such as prolonged exposure to light, heat, or air.[3]
Troubleshooting Guide: Common Stability Issues
This guide addresses specific problems you may encounter during your experiments, explains the underlying causality, and provides actionable solutions.
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Issue 1: My solution of this compound has turned a darker yellow or brown.
-
Question: I prepared a stock solution in DMSO, and after a few days on the benchtop, it has darkened. What is causing this, and is the compound still usable?
-
Answer: Darkening of the solution is a clear visual indicator of compound degradation.[2][3] The most likely cause is a combination of photodegradation from ambient light and oxidation from dissolved oxygen in the solvent. The nitroaromatic and indole moieties are both susceptible to these pathways.[3][8] It is strongly advised not to use the discolored solution, as the presence of unknown degradation products could confound your experimental results. Discard the solution and prepare a fresh stock, ensuring it is protected from light and stored at a low temperature.[2]
Issue 2: My HPLC/LC-MS analysis shows multiple unexpected peaks that grow over time.
-
Question: When analyzing my compound, I see the main peak for this compound, but there are also several smaller peaks. When I re-inject the same sample a day later, these impurity peaks are larger. What is happening?
-
Answer: The appearance and growth of new peaks are classic signs of compound degradation in your analytical sample.[2] This indicates that your analytical method itself is not "stability-indicating," or that the compound is unstable under the conditions of your mobile phase or autosampler.
-
Causality: The indole ring is known to be sensitive to strongly acidic conditions.[5] If your mobile phase has a low pH, it may be causing acid-catalyzed degradation on-instrument.
-
Solution:
-
Assess Mobile Phase: If possible, buffer your mobile phase to a more neutral pH (e.g., pH 6-7) and re-evaluate.
-
Perform a Forced Degradation Study: To proactively identify potential degradants, you must perform a forced degradation study. This involves intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light) and analyzing the resulting mixtures. This will help you understand the degradation profile and confirm that your analytical method can separate the parent compound from its degradation products.[2] See Protocol 1 for a detailed methodology.
-
-
Issue 3: I am observing high variability and poor reproducibility in my biological assays.
-
Question: My results for IC50 determination are inconsistent between experiments run on different days using the same stock solution. What could be the cause?
-
Answer: Inconsistent biological data is often traced back to a lack of compound stability in the final assay medium. While a DMSO stock may be stable at -80°C, the compound can degrade rapidly once diluted into an aqueous, physiological buffer and incubated at 37°C.
-
Causality: The combination of aqueous conditions, elevated temperature (37°C), and potential for interaction with media components can accelerate degradation pathways like hydrolysis or oxidation.
-
Solution:
-
Medium Stability Check: Perform a simple experiment where you incubate this compound in your final assay medium under the exact experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your assay. Analyze samples by HPLC at different time points (e.g., 0, 2, 8, 24 hours) to quantify its stability.[5]
-
Prepare Fresh Dilutions: Always prepare the final working dilutions from a frozen, concentrated stock immediately before adding them to your assay.[2] Do not store or reuse diluted aqueous solutions.
-
-
Experimental Protocols & Data
Summary of Stability-Influencing Factors
The following table summarizes the key environmental factors that can compromise the stability of this compound in solution and provides recommended mitigation strategies.
| Factor | Potential Impact | Causality | Mitigation Strategy |
| Light | Photodegradation, discoloration | The nitroaromatic system absorbs UV-Vis light, leading to photochemical reactions.[4][8] | Store solid and solutions in amber vials or protect from light with foil. Minimize light exposure during handling.[2][3] |
| pH | Acid/base-catalyzed degradation | The indole ring is sensitive to strong acids; other functional groups could be susceptible to base hydrolysis.[3][5][6] | Maintain solution pH between 6-8 using a suitable buffer system, unless the experiment requires otherwise.[3] |
| Temperature | Accelerated degradation | Higher temperatures increase the kinetic rate of all degradation pathways.[3] | Store solid at 2-8°C.[2] Store stock solutions at -20°C (short-term) or -80°C (long-term).[2] Avoid heat. |
| Oxygen/Oxidants | Oxidation of the indole ring | The electron-rich indole nucleus is susceptible to oxidation, forming species like oxindoles.[2][5] | Use de-gassed solvents for preparing solutions. Store long-term stocks under an inert atmosphere (Ar, N₂).[3] |
Protocol 1: Forced Degradation Study for Stability-Indicating Method Development
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and develop an analytical method that can resolve them from the parent compound.[2]
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Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.
-
Acidic Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the mixture in a sealed vial at 60°C.
-
-
Basic Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Incubate the mixture in a sealed vial at 60°C.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
-
Thermal Degradation:
-
Incubate a sealed vial of the stock solution at 60°C, protected from light.
-
-
Photolytic Degradation:
-
Place a stock solution in a quartz cuvette or thin-walled borosilicate vial.
-
Expose it to a controlled UV light source (e.g., in a photostability chamber) at room temperature.
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
For the acidic and basic samples, neutralize them with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze immediately by a validated HPLC-UV method. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Expected Outcome: This study will reveal the conditions under which this compound is unstable and provide the chromatographic profile of its degradation products. This information is invaluable for developing robust analytical methods and for understanding which experimental conditions to avoid.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. ibisscientific.com [ibisscientific.com]
- 7. chembk.com [chembk.com]
- 8. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 4-Methyl-7-Nitro-1H-Indole in Aqueous Media
Introduction
Welcome to the technical support guide for 4-methyl-7-nitro-1H-indole. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Inaccurate concentrations due to incomplete dissolution can lead to unreliable and misleading experimental results. This guide provides a comprehensive resource of troubleshooting strategies, detailed protocols, and frequently asked questions (FAQs) to ensure the accurate and effective use of this compound in your research.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for developing effective solubilization strategies. The presence of the nitro group and the indole scaffold contributes to its hydrophobic nature.
| Property | Value/Description | Implication for Solubility |
| Molecular Formula | C9H8N2O2 | The carbon-rich structure contributes to its low polarity. |
| Molecular Weight | 176.17 g/mol | Within the range of typical small molecule drugs. |
| Appearance | Yellow to orange-yellow crystalline solid[1] | Crystalline solids often require more energy to dissolve than amorphous forms. |
| Aqueous Solubility | Almost insoluble in water[1] | Direct dissolution in aqueous buffers is not feasible for most experimental concentrations. |
| Organic Solvent Solubility | Slightly soluble in ethanol and chloroform[1] | Highlights the need for organic co-solvents to prepare stock solutions. |
| Predicted pKa | 13.96 (weakly acidic)[2] | The NH proton of the indole ring is weakly acidic.[3] Significant pH modification into a highly basic range would be needed to deprotonate and potentially increase solubility, which may not be compatible with biological systems.[2][4] |
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What is the first step I should take?
A1: Direct dissolution of this compound in aqueous solutions is not recommended due to its low intrinsic solubility.[1][2] The standard and most effective initial approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.[2] Dimethyl sulfoxide (DMSO) is a commonly used and highly effective solvent for this purpose.[2][5]
Q2: I've successfully dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A2: This phenomenon, often called "crashing out," is a common challenge when diluting a concentrated organic stock solution of a hydrophobic compound into an aqueous medium.[2] The abrupt change in solvent polarity causes the compound to exceed its solubility limit in the final aqueous environment. Here are several strategies to mitigate this issue:
-
Optimize the Final Co-solvent Concentration: Aim for the lowest possible final concentration of the organic co-solvent (e.g., DMSO) in your assay. For many cell-based assays, a final DMSO concentration of ≤ 0.5% (v/v) is a good starting point to minimize solvent-induced artifacts and cytotoxicity.[2]
-
Employ a Serial Dilution Approach: Instead of a single, large dilution, perform one or more intermediate dilution steps. This gradual decrease in solvent polarity can help maintain the compound's solubility.[2]
-
Enhance Mixing: Add the stock solution to the aqueous buffer while vortexing or stirring vigorously.[2] This rapid dispersion can prevent localized areas of high concentration that are prone to precipitation.
-
Utilize Pre-warmed Media: Adding the compound to a pre-warmed aqueous buffer (e.g., 37°C) can sometimes improve solubility, as the dissolution process for many solids is endothermic.[6]
Q3: What is the maximum concentration of DMSO that is generally considered safe for cell-based experiments?
A3: The tolerance of different cell lines to DMSO can vary considerably. However, a widely accepted general guideline is to keep the final DMSO concentration at or below 0.5% (v/v).[2] It is always best practice to perform a vehicle control experiment (media with the same final DMSO concentration but without the compound) to assess the impact of the solvent on your specific experimental system.
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[4][7][8][9] this compound is a very weak acid, with a predicted pKa of approximately 13.96.[2] To increase its solubility through deprotonation, you would need to adjust the pH to a highly basic level. Such extreme pH values are often incompatible with biological assays, as they can alter protein structure, cellular function, and the stability of other components in the medium.[2] Therefore, pH adjustment is generally not a primary strategy for this compound in biological contexts.
Q5: Are there alternative formulation strategies if co-solvents are not sufficient or are incompatible with my experiment?
A5: Yes, several advanced formulation techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound.[10][11][12] These include:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[2][13][14] They can encapsulate hydrophobic molecules, forming an inclusion complex that is more soluble in water.[2][15]
-
Surfactants: Non-ionic surfactants like Tween-80 or Pluronic F-68 can form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles can entrap hydrophobic compounds, thereby increasing their apparent solubility.[2][10]
-
Lipid-Based Formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) can be developed. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[16][17]
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step methodologies for key solubilization techniques.
Protocol 1: Preparation of a Stock Solution and Working Dilutions Using a Co-solvent (DMSO)
This is the most common and straightforward method for preparing this compound for in vitro experiments.
Objective: To prepare a high-concentration stock solution in DMSO and then dilute it to final working concentrations in an aqueous medium while minimizing precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Stock Solution Preparation: a. Weigh out the required amount of this compound powder in a sterile vial. b. Add the appropriate volume of DMSO to achieve the desired high concentration (e.g., 10 mM, 50 mM). c. Vortex vigorously until the powder is completely dissolved. A clear, particle-free solution should be obtained. This is your stock solution.
-
Serial Dilution (Example for a 10 µM final concentration from a 10 mM stock): a. Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting 10 µL of the 10 mM stock solution into 90 µL of DMSO. b. Final Dilution: Add 10 µL of the 1 mM intermediate stock to 990 µL of your pre-warmed aqueous buffer or cell culture medium. This results in a final concentration of 10 µM with a final DMSO concentration of 1%.
-
Mixing: Immediately after the final dilution, mix the solution thoroughly by gentle vortexing or by pipetting up and down.
-
Vehicle Control: Prepare a corresponding vehicle control by adding the same final concentration of DMSO (in this case, 1%) to your aqueous medium without the compound.
Below is a workflow diagram illustrating this process.
Caption: Workflow for preparing working solutions using a co-solvent.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method is useful when DMSO is incompatible with the experimental system or when higher aqueous concentrations are required.
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare HP-β-CD Solution: a. Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 20% w/v). Stir until the HP-β-CD is fully dissolved.
-
Complexation: a. Add an excess amount of this compound powder to the HP-β-CD solution. b. Stir the mixture vigorously at room temperature for at least 1-2 hours to allow for the formation of the inclusion complex.
-
Clarification: a. After stirring, allow the undissolved compound to settle. b. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. The resulting solution should be clear.
-
Quantification: a. The concentration of the solubilized this compound in the final filtered solution should be accurately determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
The diagram below illustrates the principle of cyclodextrin-mediated solubilization.
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Troubleshooting Common Experimental Issues
| Issue | Probable Cause | Recommended Solution |
| Compound precipitates immediately upon dilution into aqueous buffer. | The final concentration exceeds the solubility limit in the presence of the co-solvent. | - Decrease the final concentration of the compound. - Increase the final concentration of the co-solvent (if permissible for the assay). - Use a more robust solubilization method, such as cyclodextrins.[2] |
| A clear solution is formed initially, but a precipitate appears over time. | The initially formed supersaturated solution is thermodynamically unstable and is reverting to its true, lower solubility. | - Ensure that for long-term experiments, the working concentration is below the compound's thermodynamic solubility limit. - Prepare fresh dilutions immediately before each experiment. |
| Inconsistent results are observed between experiments. | Incomplete dissolution of the compound is leading to variations in the actual concentration. | - Visually inspect all solutions for clarity and the absence of particulates before use. - Consider using the Tyndall effect (shining a laser pointer through the solution) to check for suspended nanoparticles.[6] - Re-optimize the solubilization protocol to ensure complete dissolution. |
| The vehicle control shows unexpected biological activity. | The concentration of the organic co-solvent (e.g., DMSO) is too high, causing cytotoxicity or other off-target effects. | - Reduce the final co-solvent concentration to the lowest effective level (ideally ≤ 0.5% for DMSO). - Empirically determine the maximum tolerated co-solvent concentration for your specific cell line or assay system.[2] |
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. wjbphs.com [wjbphs.com]
- 6. benchchem.com [benchchem.com]
- 7. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Scale-Up Synthesis of 4-methyl-7-nitro-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of 4-methyl-7-nitro-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the scale-up synthesis of this compound?
A1: The primary challenges in scaling up the synthesis of this compound revolve around controlling the nitration reaction and managing the purification of the final product. Key issues include:
-
Low Yield and Poor Regioselectivity: The indole nucleus is highly reactive, and nitration can lead to the formation of multiple isomers (e.g., 3-, 5-, and 6-nitro isomers) in addition to the desired 7-nitro product, complicating purification and reducing the yield.[1] Strong acidic conditions can also lead to acid-induced polymerization of the indole, resulting in tar formation and significant loss of material.[1][2]
-
Exothermic Reaction and Safety Concerns: Nitration reactions are often highly exothermic.[2][3] What is manageable at a lab scale can become a serious safety hazard at a larger scale, potentially leading to thermal runaway and decomposition of the product if not properly controlled.[2]
-
Impurity Profile and Purification Difficulties: The impurity profile of the starting materials can become significant at a larger scale, potentially interfering with the reaction.[2] Furthermore, separating the desired 7-nitro isomer from other nitro-isomers and byproducts can be challenging, often requiring multiple chromatographic steps or recrystallizations, which can lead to product loss.[1]
-
Substrate Degradation: The sensitive indole starting material can degrade under the harsh conditions of nitration, such as high temperatures and strong acids.[1]
Q2: How can I improve the regioselectivity of nitration to favor the 7-position?
A2: Achieving high regioselectivity for the 7-position is a significant challenge. Direct nitration of 4-methyl-1H-indole will likely lead to a mixture of products. Strategies to improve selectivity include:
-
Use of N-Protecting Groups: Introducing a protecting group on the indole nitrogen, such as acetyl (Ac) or tert-butyloxycarbonyl (Boc), can modulate the electronic properties of the indole ring and influence the position of nitration.[1]
-
Alternative Synthetic Routes: A more reliable approach is to use a starting material where the nitro group is already in the desired position, followed by the formation of the indole ring. For example, a common strategy for synthesizing substituted indoles is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[4][5]
Q3: What are the critical safety precautions for the scale-up of this nitration reaction?
A3: Given the exothermic nature of nitration, stringent safety protocols are essential.
-
Temperature Control: Employ a jacketed reactor with efficient cooling to maintain a low and stable reaction temperature.[2] Gradual addition of the nitrating agent is crucial to control the rate of heat generation.
-
Appropriate Reagents: While mixtures of nitric acid and sulfuric acid are common nitrating agents, they are highly corrosive and can lead to runaway reactions.[3] Consider using milder, non-acidic nitrating agents like benzoyl nitrate or acetyl nitrate.[1]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and a lab coat. The reaction should be conducted in a well-ventilated area or a fume hood.[6]
-
Quenching: The reaction should be quenched carefully by slowly adding the reaction mixture to a large volume of ice water to dissipate heat and precipitate the product.[3]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield | Acid-induced polymerization of the indole.[1] | Switch to milder, non-acidic nitrating agents (e.g., benzoyl nitrate, acetyl nitrate).[1] Perform the reaction at low temperatures (0°C or lower).[1] |
| Degradation of starting material or product.[1] | Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed.[1] | |
| Inappropriate choice of nitrating agent for the substituted indole. | For sensitive indole substrates, avoid strong acid methods (HNO₃/H₂SO₄).[1] | |
| Formation of Multiple Products (Poor Regioselectivity) | Strong acidic conditions promoting substitution at various positions on the indole ring. | Utilize N-protection (e.g., Boc, Ac) to direct nitration.[1] Consider alternative synthesis routes that build the indole ring with the nitro group already in place.[1] |
| Harsher reaction conditions leading to decreased selectivity. | Maintain low reaction temperatures and control the rate of reagent addition.[1] | |
| Dark, Insoluble Tar Formation | Acid-catalyzed polymerization.[2] | Use milder reaction conditions and consider a solvent that keeps all species in solution to reduce tar formation.[2] Ensure all residual acid is neutralized during workup. |
| Difficult Purification | Co-elution of isomers during chromatography. | Optimize chromatography conditions (solvent system, gradient). Recrystallization may also be an effective purification method.[7] |
| Product adsorbs onto silica gel. | Minimize the amount of silica gel used and consider alternative purification techniques like preparative HPLC. |
Experimental Protocols
General Procedure for Nitration of a Protected 4-Methyl-1H-indole
This is a representative protocol and may require optimization for specific substrates and scales.
-
Protection of the Indole Nitrogen: Dissolve 4-methyl-1H-indole in a suitable solvent (e.g., dichloromethane). Add a base (e.g., triethylamine) and the protecting group reagent (e.g., acetic anhydride or di-tert-butyl dicarbonate) at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up the reaction to isolate the N-protected 4-methyl-1H-indole.
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Nitration: Dissolve the N-protected 4-methyl-1H-indole in a suitable solvent (e.g., acetic anhydride) and cool to 0°C. Slowly add the nitrating agent (e.g., a pre-mixed solution of nitric acid and acetic anhydride) while maintaining the temperature below 5°C. Stir the reaction at low temperature until the starting material is consumed (monitored by TLC).
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Workup and Deprotection: Carefully quench the reaction by pouring it into ice water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The protecting group can then be removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield this compound.
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Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.[7]
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A decision tree to troubleshoot common issues in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
characterization of impurities in 4-methyl-7-nitro-1H-indole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methyl-7-nitro-1H-indole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound, presented in a question-and-answer format.
Question 1: My reaction has a low yield and produces a significant amount of dark, tar-like material. What is the likely cause and how can I mitigate it?
Answer:
The formation of dark, insoluble tars is a common issue in the nitration of indoles, which are highly susceptible to acid-catalyzed polymerization. The indole nucleus is electron-rich, and under strongly acidic conditions, protonation can initiate a chain reaction leading to high-molecular-weight polymers.
Potential Causes and Solutions:
-
Harsh Reaction Conditions: The use of concentrated nitric acid and sulfuric acid at elevated temperatures can promote polymerization and degradation of the starting material.
-
Solution: Employ milder nitrating agents such as acetyl nitrate or benzoyl nitrate. These can be generated in situ and often provide better control over the reaction.
-
Solution: Maintain a low reaction temperature (e.g., -10°C to 0°C) throughout the addition of the nitrating agent and for the duration of the reaction. This will help to minimize side reactions and degradation.
-
-
Strongly Acidic Environment: The presence of a strong acid catalyst can lead to the decomposition of the indole ring.
-
Solution: If using a mixed acid system, ensure slow and controlled addition of the acid to the indole solution at a low temperature. Monitor the reaction closely using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions.
-
Question 2: My product is a mixture of several nitro-isomers. How can I improve the regioselectivity for the 7-position?
Answer:
Achieving high regioselectivity in the nitration of 4-methyl-1H-indole can be challenging. The electron-donating methyl group at the 4-position and the pyrrole ring's inherent reactivity can lead to the formation of multiple isomers, primarily the 3-, 5-, 6-, and 7-nitro derivatives.
Potential Causes and Solutions:
-
Direct Nitration of Unprotected Indole: The -NH group of the indole is activating and, along with the methyl group, influences the position of electrophilic attack.
-
Solution: Consider protecting the indole nitrogen with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or tosyl (Ts). This can alter the electronic distribution in the indole ring and may favor nitration at the 7-position. The protecting group can be removed in a subsequent step.
-
-
Reaction Conditions Favoring Multiple Isomers: The choice of nitrating agent and solvent can significantly impact the isomer ratio.
-
Solution: Experiment with different nitrating systems. For example, using acetyl nitrate in acetic anhydride at low temperatures has been reported to provide different selectivity compared to mixed nitric and sulfuric acids.
-
Question 3: I am having difficulty separating the desired this compound from its isomers by column chromatography. What can I do to improve the separation?
Answer:
The separation of nitroindole isomers can be challenging due to their similar polarities. Tailing or poor separation on silica gel columns is a common problem.
Potential Causes and Solutions:
-
Strong Interaction with Silica Gel: The acidic nature of silica gel can lead to strong adsorption of the basic indole nitrogen, causing tailing and poor resolution.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as 1-2% triethylamine, before packing the column.
-
Solution: Consider using a less acidic stationary phase, such as neutral alumina.
-
-
Inappropriate Solvent System: The choice of eluent is critical for achieving good separation.
-
Solution: Perform a thorough TLC analysis with various solvent systems to identify the optimal eluent for separation. A common starting point is a mixture of hexanes and ethyl acetate. A gradient elution, gradually increasing the polarity of the mobile phase, may be necessary to resolve closely eluting isomers.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities arise from the nitration of 4-methyl-1H-indole and include:
-
Regioisomers: 4-methyl-3-nitro-1H-indole, 4-methyl-5-nitro-1H-indole, and 4-methyl-6-nitro-1H-indole.
-
Di-nitrated products: 4-methyl-x,y-dinitro-1H-indoles.
-
Unreacted starting material: 4-methyl-1H-indole.
-
Polymeric materials: Formed due to the acid-catalyzed polymerization of the indole ring.
Q2: What analytical techniques are recommended for characterizing the impurities?
A2: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of impurities:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the desired product and its non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, residual solvents, and some starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for the definitive identification of the product and its isomers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities.
Q3: Can you provide a general overview of a typical synthesis and purification workflow?
A3: A general workflow is as follows:
Data Presentation
The following tables summarize illustrative quantitative data for impurity analysis. Note that these values are representative and may vary depending on the specific reaction conditions.
Table 1: Illustrative HPLC Analysis of a Crude Reaction Mixture
| Compound | Retention Time (min) | Area (%) |
| 4-Methyl-1H-indole (Starting Material) | 3.5 | 5.2 |
| 4-Methyl-3-nitro-1H-indole | 4.8 | 12.5 |
| 4-Methyl-5-nitro-1H-indole | 5.5 | 8.3 |
| 4-Methyl-6-nitro-1H-indole | 6.1 | 4.7 |
| This compound (Product) | 7.2 | 65.8 |
| Di-nitro Indole Species | 8.9 | 3.5 |
Table 2: Illustrative GC-MS Analysis for Volatile Impurities
| Compound | Retention Time (min) | Identification |
| Acetic Anhydride (if used) | 2.1 | Confirmed by MS |
| Residual Solvents (e.g., Dichloromethane) | 2.8 | Confirmed by MS |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol outlines a general reverse-phase HPLC method for the separation of this compound and its common isomers.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm and 320 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile and filter through a 0.45 µm syringe filter.
Protocol 2: ¹H NMR Spectroscopy for Structural Characterization
This protocol provides general guidelines for the ¹H NMR analysis of this compound.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Analysis: Integrate the signals and determine the coupling constants. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the indole ring. For this compound, expect signals for the methyl group, the protons on the pyrrole ring, and the protons on the benzene ring, with shifts influenced by the nitro group.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the characterization and troubleshooting of this compound synthesis.
Technical Support Center: Managing Thermal Instability in Nitroindole Synthesis
Welcome to the technical support center for nitroindole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the thermal instability of these reactions. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the nitration of indole and its derivatives, offering step-by-step guidance to resolve them.
Issue 1: Sudden and Rapid Temperature Increase (Thermal Runaway)
-
Question: My reaction temperature is increasing uncontrollably. What should I do, and what could be the cause?
-
Answer: An uncontrolled temperature increase indicates a thermal runaway reaction, which can be hazardous.[1]
Immediate Actions:
-
Immediately stop the addition of the nitrating agent.
-
Increase the efficiency of the cooling system (e.g., add more dry ice or switch to a colder cooling bath).
-
If the temperature continues to rise dramatically, and as a last resort, prepare to quench the reaction by cautiously adding the reaction mixture to a large volume of cold water or ice.[2] Be aware that quenching can be hazardous due to the exothermic dilution of strong acids.[2]
-
Alert your supervisor and follow all established laboratory emergency protocols.[2]
Potential Causes and Preventative Measures:
-
Inadequate Cooling: The cooling bath may not have sufficient capacity to dissipate the heat generated. Ensure the use of an appropriate cooling medium (e.g., an ice-salt bath for lower temperatures).[2]
-
Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly can generate heat faster than the cooling system can remove it.[2] A slow, dropwise addition with constant monitoring of the internal temperature is crucial.[2]
-
Poor Agitation: Inefficient stirring can lead to localized "hot spots" with high reactant concentrations, which can initiate a runaway reaction.[2] Ensure vigorous and consistent agitation.[2]
-
Incorrect Reagent Concentration: Using overly concentrated acids can increase the reaction's exothermicity.[2]
-
Accumulation of Unreacted Nitrating Agent: If the reaction temperature is too low, the nitration rate can be slow, leading to an accumulation of the nitrating agent. A subsequent small temperature increase can then cause a rapid, delayed exothermic reaction.[2]
-
Issue 2: Low Yield of the Desired Nitroindole and Formation of Tar-Like Byproducts
-
Question: My reaction has resulted in a low yield of the desired product and a significant amount of dark, insoluble tar. What is happening and how can I fix it?
-
Answer: The formation of tar is a common issue in indole nitration, often caused by acid-catalyzed polymerization of the indole starting material.[3][4]
Solutions:
-
Avoid Strong Acids: Strong acidic conditions, such as a nitric acid/sulfuric acid mixture, promote polymerization.[3][4]
-
Use Milder, Non-Acidic Nitrating Agents: To circumvent polymerization, consider using nitrating agents that do not require a strong acidic medium.[5] An effective method is the in situ generation of trifluoroacetyl nitrate from tetramethylammonium nitrate and trifluoroacetic anhydride.[5][6]
-
Protect the Indole Nitrogen: Protecting the indole nitrogen with a group like tert-butyloxycarbonyl (Boc) can modulate the reactivity of the indole ring and improve selectivity.[4]
-
Maintain Low Temperatures: Performing the reaction at low temperatures (e.g., 0-5°C or lower) can minimize acid-catalyzed decomposition.[3][4]
-
Optimized Work-up: After quenching the reaction, perform an aqueous work-up to remove inorganic salts and highly polar impurities.[5] If tar is present, you can attempt to precipitate the desired product by adding a non-polar solvent like hexane to a solution of the crude mixture in a minimal amount of a more polar solvent (e.g., dichloromethane or ethyl acetate).[5]
-
Issue 3: Formation of Multiple Regioisomers
-
Question: I am getting a mixture of nitroindole isomers instead of my target compound. How can I improve the regioselectivity?
-
Answer: The position of nitration on the indole ring is highly dependent on the reaction conditions.
-
For C-3 Nitration: This is the most nucleophilic position. Use non-acidic conditions, such as trifluoroacetyl nitrate, to favor nitration at this position.[5][6]
-
For C-5 Nitration: This is favored under strongly acidic conditions when the pyrrole ring is deactivated by protonation at C-3.[3]
-
For C-7 Nitration: Direct nitration to achieve the 7-nitroindole is challenging. An effective indirect method involves the nitration of sodium 1-acetylindoline-2-sulfonate with acetyl nitrate, followed by hydrolysis.[3][7]
-
Frequently Asked Questions (FAQs)
-
Q1: Why is the direct nitration of indole thermally unstable?
-
A1: The direct nitration of indole, especially with strong acids, is a highly exothermic reaction.[1] The indole ring is very reactive, and the reaction can proceed rapidly, generating a significant amount of heat.[7][8] If this heat is not effectively dissipated, it can lead to a thermal runaway.[2] Additionally, the acidic conditions can cause the indole to polymerize, which is also an exothermic process that contributes to the overall thermal instability.[3]
-
-
Q2: What are the safest nitrating agents to use for indole synthesis?
-
A2: Milder, non-acidic nitrating agents are generally safer as they are less likely to cause runaway reactions and polymerization.[4][5] A recommended alternative to strong acids is the in situ formation of trifluoroacetyl nitrate using tetramethylammonium nitrate and trifluoroacetic anhydride.[6][9] This method is not only milder but also highly regioselective for the C-3 position.[6][9]
-
-
Q3: How does temperature control impact the safety and outcome of the reaction?
-
A3: Strict temperature control is critical. Nitration reactions should be conducted at low temperatures (often at or below 10°C) to control the reaction rate and allow for effective heat dissipation.[3][7] Maintaining a low temperature can also improve the selectivity of the reaction, preventing over-nitration and the formation of byproducts.[4] An accumulation of unreacted nitrating agent at a very low temperature can be dangerous if the temperature suddenly rises, leading to a delayed and rapid exotherm.[2]
-
-
Q4: Are there any specific handling precautions for nitrating agents?
-
A4: Yes, nitrating agents are hazardous materials.[10][11] They are often corrosive, strong oxidizers, and can be toxic.[10][12] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[10][11][12] Ensure that an emergency eyewash and shower station are readily accessible.[10]
-
-
Q5: How can I monitor the reaction to prevent thermal instability?
-
A5: Constant monitoring of the reaction's internal temperature is essential.[2] Use a thermometer placed directly in the reaction mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid letting the reaction run longer than necessary, which can increase the chance of side reactions.[13]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Nitroindole Synthesis
| Target Product | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Nitroindole Derivatives | Tetramethylammonium nitrate / Trifluoroacetic anhydride | Acetonitrile | 0-5 | 4 | Good to Excellent | [6][9] |
| 4-Nitroindole | Diethyl oxalate / Potassium ethoxide (precursor synthesis) | Dimethylformamide / Dimethyl sulfoxide | ~40 | 1 | 71 | [13] |
| 7-Nitroindole | Acetyl nitrate (from Acetic anhydride / Nitric acid) | Acetic anhydride or Acetic acid | ≤ 10 | Not Specified | High | [7] |
| 5-Nitro-2-methylindole | Concentrated Nitric acid / Concentrated Sulfuric acid | Sulfuric acid | < 5 | Not Specified | Not Specified | [3] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-nitroindole (Non-Acidic Conditions) [6]
-
Reaction Setup: In a reaction tube, add N-Boc indole (1 mmol) and tetramethylammonium nitrate (150 mg, 1.1 mmol). Dissolve the solids in acetonitrile (1 mL).
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Addition of Anhydride: Slowly add a solution of trifluoroacetic anhydride (420 mg, 2.0 mmol) in acetonitrile (1 mL) to the cooled reaction mixture.
-
Reaction: Stir the reaction at 0-5 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 7-Nitroindole (Indirect Method) [7]
This protocol involves multiple steps, starting with the synthesis of a key intermediate.
-
Part 1: Synthesis of Sodium 1-acetylindoline-2-sulfonate
-
React indole with sodium bisulfite to simultaneously reduce the pyrrole ring and introduce a sulfonate group at the 2-position.
-
Acetylate the resulting sodium indoline-2-sulfonate with acetic anhydride to protect the nitrogen atom.
-
-
Part 2: Nitration
-
Dissolve the sodium 1-acetylindoline-2-sulfonate in acetic anhydride or acetic acid.
-
Prepare the acetyl nitrate solution by adding nitric acid to acetic anhydride, keeping the temperature below 10°C.
-
Add the acetyl nitrate solution dropwise to the indoline derivative solution while maintaining the temperature at or below 10°C.
-
Isolate the precipitated nitrated intermediate by filtration and wash with water.
-
-
Part 3: Hydrolysis and Aromatization
-
Transfer the filtered intermediate to a flask and add a 20% aqueous solution of sodium hydroxide.
-
Stir the mixture for 0.5 to 5 hours at a temperature between 20-60°C. This step removes the sulfonate and acetyl groups and reforms the indole ring.
-
Collect the precipitated 7-nitroindole by filtration and wash with water.
-
Dry the crude product at 50°C. Further purification can be achieved by recrystallization from warm ethanol and water.
-
Visualizations
Caption: Troubleshooting workflow for a thermal runaway event.
Caption: Key factors contributing to thermal instability.
References
- 1. Nitroglycerin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. ehs.com [ehs.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Nitroindole Derivatives: Focus on 5-Nitroindole and 7-Nitroindole Scaffolds
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 5-nitroindole and 7-nitroindole derivatives, highlighting their potential in anticancer and antimicrobial applications. While the specific biological activity of 4-methyl-7-nitro-1H-indole is not extensively documented in publicly available research, this comparison of structurally related nitroindoles offers valuable insights into their mechanisms of action and therapeutic potential.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group significantly modulates the electronic properties of the indole ring, enhancing its interaction with biological targets. This guide focuses on the anticancer and antimicrobial activities of derivatives of 5-nitroindole and 7-nitroindole, for which there is a substantial body of research.
Anticancer Activity: A Tale of Two Isomers
Both 5- and 7-nitroindole derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to target and stabilize G-quadruplex DNA structures in the promoter regions of oncogenes, such as c-Myc.[1] This stabilization inhibits the transcription of the oncogene, leading to the downregulation of its protein product and subsequent suppression of tumor growth.
A notable mechanism of action for certain 5- and 7-nitroindole derivatives involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.[1] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 5-nitroindole derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolidine-substituted 5-nitroindole 5 | HeLa (Cervical) | 5.08 ± 0.91 | [2] |
| Pyrrolidine-substituted 5-nitroindole 7 | HeLa (Cervical) | 5.89 ± 0.73 | [2] |
Antimicrobial Activity: Broad-Spectrum Potential
Indole derivatives, including nitro-substituted analogs, have shown promising antimicrobial activity against a range of pathogens.[3] The mechanism of action is often attributed to the ability of the nitro group to participate in redox reactions within microbial cells, leading to the generation of reactive oxygen species and subsequent cell death.
A study on indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties demonstrated a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against various bacteria and fungi.[3]
Quantitative Comparison of Antimicrobial Activity
The table below presents the Minimum Inhibitory Concentration (MIC) values for a series of indole derivatives against various microorganisms.
| Compound Class | Microorganism | MIC Range (µg/mL) | Reference |
| Indole derivatives with azole moieties | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125 - 50 | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by nitroindole derivatives and a general workflow for evaluating their anticancer activity.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HeLa)
-
Cell culture medium and supplements
-
Test compounds (nitroindole derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the nitroindole derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
Microbial strains (bacteria or fungi)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds (nitroindole derivatives)
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial dilutions of the nitroindole derivatives in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism.
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
References
4-methyl-7-nitro-1H-indole vs. other nitroindole isomers in anticancer assays
A Comparative Guide to the Anticancer Potential of Nitroindole Isomers
Introduction
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group to this scaffold can significantly enhance its anticancer properties. The position of this nitro group is a critical determinant of the compound's mechanism of action and cytotoxic potency. While research into specific isomers like 4-methyl-7-nitro-1H-indole is limited in publicly available literature, extensive studies on other nitroindole isomers, particularly 5-nitroindoles, have revealed promising anticancer activities. This guide provides a comparative analysis of the anticancer performance of various nitroindole isomers based on available experimental data.
Quantitative Comparison of Cytotoxic Activity
The following table summarizes the in vitro cytotoxic activity of representative nitroindole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values indicate the concentration of the compound required to inhibit cell proliferation or growth by 50%. Lower values signify higher potency.
| Compound/Isomer Class | Cancer Cell Line | Activity (µM) | Key Structural Features & Insights |
| 5-Nitroindole Derivatives | The 5-nitro position is a common feature in many biologically active indoles, often contributing to their cytotoxicity. | ||
| Pyrrolidine-substituted 5-nitroindole (Compound 5) | HeLa (Cervical) | IC50: 5.08 ± 0.91[1] | Demonstrates potent inhibition of cell proliferation.[1] |
| Pyrrolidine-substituted 5-nitroindole (Compound 7) | HeLa (Cervical) | IC50: 5.89 ± 0.73[1] | Shows significant anticancer activity.[1] |
| 1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HOP-62 (Non-small cell lung) | GI50: <0.01[2] | Exhibits very potent growth inhibitory effects.[2] |
| HL-60(TB) (Leukemia) | GI50: 0.50[2] | ||
| MOLT-4 (Leukemia) | GI50: 0.66[2] | ||
| 3-Nitroindole Derivatives | The introduction of a nitro group at the C3 position alters the indole's electronic properties, creating a potent electrophile. | ||
| Substituted 3-nitroindole | MCF-7 (Breast), A549 (Lung), Hela (Cervical) | IC50: 0.21 - 0.46 | A 3-bromo-substituted derivative showed potent activity relative to colchicine and combretastatin A-4.[3] |
| 7-Nitroindole Derivatives | This scaffold is a versatile building block in medicinal chemistry.[4] | ||
| Thiophen-containing 3-Arylthio-1H-indole (at position 7) | MCF-7 (Breast) | IC50: 0.029 | A derivative with a thiophen-2-yl group at the 7-position of the indole nucleus showed potent antiproliferative properties.[3] |
Mechanisms of Action
Nitroindole derivatives exert their anticancer effects through various molecular mechanisms, with the position of the nitro group influencing the primary pathway.
5-Nitroindole Derivatives: A Dual-Action Approach
Derivatives of 5-nitroindole have demonstrated a two-pronged attack on cancer cells:
-
c-Myc G-Quadruplex Stabilization : Guanine-rich sequences in the promoter region of the c-Myc oncogene can form G-quadruplex (G4) structures, which inhibit gene transcription.[5][6] 5-nitroindole derivatives have been shown to bind to and stabilize these G4 structures, leading to the downregulation of c-Myc expression.[5][6] This disruption of c-Myc, a key regulator of cell proliferation, results in cell cycle arrest and apoptosis.[5][7]
-
Induction of Reactive Oxygen Species (ROS) : Some 5-nitroindole compounds increase intracellular levels of ROS.[5][7] This leads to oxidative stress, mitochondrial damage, and ultimately, apoptosis.[5]
General Mechanism for Indole Derivatives: PI3K/Akt/mTOR Pathway Inhibition
Indole derivatives, including nitroindoles, are known to modulate the PI3K/Akt/mTOR signaling pathway, which is critical for cancer cell growth, proliferation, and survival.[2] By inhibiting key components of this pathway, such as PI3K, Akt, and mTOR, these compounds can effectively suppress tumor growth.[2][8][9]
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: c-Myc Downregulation by 5-Nitroindoles.
Caption: PI3K/Akt/mTOR Pathway Inhibition by Indoles.
Experimental Workflow Diagram
Caption: Anticancer Assay Workflow.
Experimental Protocols
Cell Viability Assay (e.g., Alamar Blue Assay)
This assay quantitatively measures the proliferation of cells in response to treatment with test compounds.
-
Cell Seeding : Seed HeLa cells in 96-well microplates at an appropriate density and allow them to adhere.
-
Compound Treatment : Treat the cells with various concentrations of the nitroindole derivatives for a specified period (e.g., 72 hours).
-
Reagent Addition : Add Alamar Blue (resazurin) reagent to the cells.
-
Incubation and Measurement : Incubate the plates, allowing viable, metabolically active cells to reduce resazurin to the fluorescent resorufin. Measure the fluorescence to quantify the number of viable cells.[4]
Fluorescence Intercalator Displacement (FID) Assay for G-Quadruplex Binding
This assay determines the binding affinity of a compound to a G-quadruplex structure.
-
G4 Formation : Fold a G-quadruplex-forming DNA sequence from the c-Myc promoter into its G4 structure.
-
Dye Binding : Add a fluorescent dye (e.g., thiazole orange) that fluoresces upon binding to the G4 structure.
-
Compound Titration : Titrate the test nitroindole derivative into the solution.
-
Fluorescence Measurement : If the compound binds to the G4, it will displace the fluorescent dye, causing a decrease in fluorescence. The concentration of the compound that causes a 50% reduction in fluorescence (DC50) is determined to quantify its binding affinity.[5]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of a compound on the cell cycle distribution.
-
Cell Treatment : Treat cancer cells with the nitroindole derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation : Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Staining : Resuspend the fixed cells in a staining solution containing a fluorescent DNA intercalator (e.g., propidium iodide).
-
Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[5]
Conclusion
While direct comparative experimental data for this compound remains scarce, the broader family of nitroindoles, particularly 5-nitroindole derivatives, has demonstrated significant potential as anticancer agents. These compounds exhibit potent cytotoxicity against a range of cancer cell lines and act through well-defined mechanisms, including the novel stabilization of the c-Myc G-quadruplex and induction of ROS, as well as the inhibition of the crucial PI3K/Akt/mTOR signaling pathway. The data strongly suggests that the position of the nitro group on the indole ring is a key factor in determining the anticancer efficacy and mechanism of action. Further research into less-explored isomers, such as 4- and 7-substituted nitroindoles, is warranted to fully understand the structure-activity relationships and to potentially uncover new and even more potent anticancer drug candidates.
References
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Validating 4-methyl-7-nitro-1H-indole as a Putative Neuronal Nitric Oxide Synthase Inhibitor: A Comparative Guide
This guide provides a comprehensive framework for the validation of 4-methyl-7-nitro-1H-indole as a potential selective inhibitor of neuronal nitric oxide synthase (nNOS). In the absence of direct published inhibitory data for this specific molecule, we will establish a rationale for its investigation based on the structure-activity relationships (SAR) of related indole and indazole compounds. We will then provide a detailed roadmap for its experimental validation, comparing its potential performance profile against established nNOS inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics targeting neurological and neurodegenerative disorders.
The Rationale for Investigating Novel nNOS Inhibitors
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including neurotransmission, vasodilation, and immune responses.[1] Its production is catalyzed by three distinct isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3). While basal levels of NO are essential for normal cellular function, the overproduction of NO by nNOS is strongly implicated in the pathophysiology of numerous neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's diseases, as well as in neuropathic pain.[2] Consequently, the selective inhibition of nNOS over eNOS and iNOS presents a promising therapeutic strategy to mitigate neuronal damage while preserving the crucial functions of the other isoforms.[3]
The challenge in developing selective nNOS inhibitors lies in the high degree of structural homology in the active sites across the three isoforms.[4] However, subtle differences in amino acid residues and the overall topography of the active site can be exploited to achieve isoform selectivity.[2] This guide focuses on the systematic validation of a novel candidate, this compound, based on the established precedent of nitro-substituted indoles and indazoles as potent nNOS inhibitors.
Comparative Landscape of Established nNOS Inhibitors
To effectively evaluate the potential of this compound, it is crucial to benchmark it against existing inhibitors with well-characterized potency and selectivity profiles. The following table summarizes key data for some of the most relevant comparators.
| Compound | Type | nNOS IC50/Ki | Selectivity (nNOS vs. eNOS) | Selectivity (nNOS vs. iNOS) | Key Features & Limitations |
| 7-Nitroindazole | Indazole | ~0.47 µM (IC50) | ~10-fold | High | Widely used experimental tool, but selectivity in cellular systems can be limited.[5][6] |
| L-NAME (Nω-Nitro-L-arginine methyl ester) | Arginine Analog | ~15 nM (Ki) | Non-selective | Non-selective | Potent, but non-selective, often used as a positive control for NOS inhibition.[7][8] |
| 1400W | Acetamidine | ~2 µM (Ki) | ~25-fold | Highly iNOS selective | Primarily an iNOS inhibitor, but shows moderate selectivity for nNOS over eNOS.[9] |
| (S)-8 (a 1,6-disubstituted indole) | Indole Derivative | Not specified | 120-fold | 360-fold | Demonstrates that indole scaffolds can yield high selectivity.[10] |
| Compound 22 (a 1,6-disubstituted indole) | Indole Derivative | Potent (IC50) | 68-fold | High | Highlights the potential of bulky side chains on the indole core for nNOS selectivity.[10] |
The Case for this compound: A Structure-Activity Perspective
The rationale for investigating this compound as a nNOS inhibitor is rooted in the established success of related chemical scaffolds. The 7-nitro substitution on an aromatic ring is a key feature of 7-nitroindazole, a well-known selective nNOS inhibitor.[5] Furthermore, various substituted indoles have been synthesized and shown to be potent and selective nNOS inhibitors.[10] The indole core itself is a privileged structure in medicinal chemistry. The methyl group at the 4-position may enhance binding affinity through hydrophobic interactions within the active site. Therefore, it is hypothesized that the combination of the 7-nitro and 4-methyl substitutions on the 1H-indole scaffold could lead to a potent and selective nNOS inhibitor.
Experimental Validation Workflow
The following sections outline a comprehensive, step-by-step approach to validate the nNOS inhibitory potential of this compound.
In Vitro Enzyme Inhibition Assay
The initial and most critical step is to determine the direct inhibitory effect of the compound on purified NOS isoforms. The Griess reaction-based colorimetric assay is a robust and widely used method for this purpose.[1]
Principle: This assay measures the amount of nitrite (NO2-), a stable oxidation product of NO, generated by the enzymatic activity of NOS. A decrease in nitrite production in the presence of the test compound indicates inhibition.
Experimental Protocol:
-
Reagent Preparation:
-
NOS Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Reaction Mix: Prepare a master mix containing L-arginine (substrate, e.g., 100 µM), NADPH (cofactor, e.g., 1 mM), tetrahydrobiopterin (H4B, cofactor, e.g., 10 µM), FAD (cofactor, e.g., 2 µM), and FMN (cofactor, e.g., 2 µM) in NOS Assay Buffer. For nNOS and eNOS assays, also include Calmodulin (e.g., 10 µg/mL) and CaCl2.[1]
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Enzymes: Use purified recombinant human nNOS, eNOS, and iNOS.
-
Griess Reagents: Reagent 1 (e.g., sulfanilamide in phosphoric acid) and Reagent 2 (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Nitrite Standard Curve: Prepare a series of known concentrations of sodium nitrite (e.g., 0-100 µM) to quantify the results.[1]
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to blank wells.
-
Add nitrite standards to their respective wells.
-
To the experimental wells, add the Reaction Mix, the test compound at various concentrations (or vehicle control), and purified NOS enzyme to initiate the reaction.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding Griess Reagent 1 to all wells, followed by a short incubation.
-
Add Griess Reagent 2 to all wells and incubate until a purple color develops.[1]
-
Measure the absorbance at a suitable wavelength (e.g., 540 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Generate a standard curve from the nitrite standards.
-
Calculate the concentration of nitrite produced in each sample.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Expected Outcome: This experiment will provide the IC50 values of this compound for nNOS, eNOS, and iNOS, allowing for a direct assessment of its potency and selectivity.
Diagram of the Experimental Workflow for nNOS Inhibition Assay
Caption: Workflow for determining the IC50 of a test compound for NOS isoforms.
Cell-Based nNOS Inhibition Assay
To assess the compound's activity in a more physiologically relevant context, a cell-based assay is essential. This assay evaluates the ability of the compound to penetrate cell membranes and inhibit nNOS activity within a cellular environment.[11]
Principle: A cell line overexpressing nNOS is stimulated to produce NO, and the inhibitory effect of the test compound on this production is measured.
Experimental Protocol:
-
Cell Culture:
-
Assay Procedure:
-
Plate the 293T/nNOS cells in a multi-well plate and grow to a suitable confluency (e.g., ~80%).
-
Pre-treat the cells with various concentrations of this compound or vehicle for a defined period.
-
Stimulate nNOS activity by adding a calcium ionophore (e.g., A23187) to the culture medium.[11]
-
Incubate for a set time (e.g., 8 hours).
-
Collect the culture medium.
-
Determine the nitrite concentration in the medium using the Griess assay as described in the in vitro protocol.
-
-
Data Analysis:
-
Calculate the percentage of nNOS inhibition in the treated cells compared to the vehicle-treated, stimulated cells.
-
Determine the cellular IC50 value.
-
Expected Outcome: This will provide insight into the compound's cell permeability and its effectiveness in a biological system, bridging the gap between in vitro enzymatic assays and in vivo studies.[11]
Signaling Pathway of nNOS Activation and Inhibition
Caption: Simplified pathway of nNOS activation and point of inhibition.
In Vivo Proof-of-Concept Studies
Should this compound demonstrate promising in vitro and cellular activity, the next logical step is to evaluate its efficacy in a relevant animal model of a neurodegenerative disease or neuropathic pain.
Example Model: MPTP-Induced Neurotoxicity in Mice (Parkinson's Disease Model)
Principle: The neurotoxin MPTP induces Parkinson's-like symptoms and dopaminergic neuron loss in mice, a process in which nNOS-mediated neurotoxicity is implicated.[12]
Experimental Protocol:
-
Animal Dosing:
-
Administer this compound to mice via a suitable route (e.g., intraperitoneal injection) at various doses.
-
Administer MPTP to induce neurotoxicity. A control group receiving only vehicle and an MPTP-only group should be included.
-
-
Behavioral Assessment:
-
Perform behavioral tests (e.g., rotarod, open field test) to assess motor function and coordination.
-
-
Neurochemical Analysis:
-
After the study period, sacrifice the animals and dissect brain regions of interest (e.g., striatum, substantia nigra).
-
Measure levels of dopamine and its metabolites (DOPAC, HVA) using HPLC.
-
Measure nNOS activity in brain tissue homogenates.
-
-
Histological Analysis:
-
Perform immunohistochemistry to assess the extent of dopaminergic neuron loss (e.g., tyrosine hydroxylase staining) and markers of nitrosative stress (e.g., 3-nitrotyrosine).[12]
-
Expected Outcome: A successful compound would be expected to attenuate MPTP-induced motor deficits, preserve dopamine levels, and reduce markers of neurodegeneration and nitrosative stress in the brain.
Conclusion
The validation of this compound as a selective nNOS inhibitor requires a systematic and multi-faceted experimental approach. While direct evidence of its activity is currently lacking, the strong precedent set by structurally related compounds provides a solid rationale for its investigation. The workflows detailed in this guide, from initial in vitro screening to in vivo proof-of-concept, offer a robust framework for elucidating its therapeutic potential. By comparing its performance against established inhibitors, researchers can effectively determine if this compound represents a novel and valuable addition to the arsenal of tools and potential therapeutics targeting nNOS-mediated pathologies.
References
- 1. chembk.com [chembk.com]
- 2. 3,5-Disubstituted indole derivatives as selective human neuronal nitric oxide synthase (nNOS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric Oxide Synthase and Structure-Based Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,6-Disubstituted indole derivatives as selective human neuronal nitric oxide synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 4-Methyl-7-Nitro-1H-Indole and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 4-methyl-7-nitro-1H-indole and its isomers. Due to the limited availability of published experimental data for this compound, this guide leverages data from its isomers and related nitro-substituted indoles to provide a comprehensive overview for research and development purposes. The information herein is intended to support the identification, characterization, and quality control of these compounds in a drug discovery and development context.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for various methyl-nitro-1H-indole isomers. This data is crucial for distinguishing between isomers and confirming their chemical structures.
Table 1: ¹H NMR Spectroscopic Data of Methyl-Nitro-1H-Indole Isomers
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 3-Methyl-5-nitro-1H-indole [1] | CDCl₃ | 8.57 (d, J = 1.9 Hz, 1H), 8.52 (s, 1H), 8.11 (dd, J = 8.9, 2.1 Hz, 1H), 7.38 (d, J = 9.0 Hz, 1H), 7.14 (s, 1H), 2.39 (s, 3H) |
| 1-Methyl-5-nitro-1H-indole [2] | [D₆]DMSO | Data reported for the amino precursor, not the nitroindole itself. |
Table 2: ¹³C NMR Spectroscopic Data of Methyl-Nitro-1H-Indole Isomers
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 3-Methyl-5-nitro-1H-indole [1] | CDCl₃ | 141.53, 139.34, 127.91, 124.72, 117.69, 116.45, 114.53, 110.96, 9.58 |
| 1-Methyl-5-nitro-1H-indole [2] | [D₆]DMSO | Data reported for the amino precursor, not the nitroindole itself. |
Table 3: UV-Vis Spectroscopic Data of Nitro-1H-Indole Isomers (without methyl group)
| Compound | Solvent | λmax (nm) |
| 3-Nitroindole | 2-Propanol | 349 |
| 4-Nitroindole | 2-Propanol | Broad absorption extending into the visible range |
| 5-Nitroindole | 2-Propanol | 322 |
| 6-Nitroindole | 2-Propanol | Two maxima in the 300-400 nm range |
Table 4: Mass Spectrometry Data of Methyl-Nitro-1H-Indole Isomers
| Compound | Ionization Method | [M+H]⁺ (m/z) or M⁺ (m/z) | Key Fragmentation Ions (m/z) |
| This compound | Not specified | 176.17 (Calculated) | Not available |
| 3-Methyl-5-nitro-1H-indole [1] | EI | 176 | Not specified |
| Nitroindole Isomers (General) | Not specified | 162 | 132, 116 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 500 MHz spectrometer.[1] Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.[1][3]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra are recorded on a spectrophotometer over a wavelength range of 200–700 nm.[4] Reference standards of the compounds are prepared in a suitable solvent, such as 2-propanol, at a concentration of approximately 0.2 mg/mL.[4]
Mass Spectrometry (MS)
Mass spectra can be obtained using various ionization techniques, including Electron Ionization (EI) or Electrospray Ionization (ESI).[1][5] High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of the compounds.
Experimental and Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the typical workflows for the spectroscopic analysis of this compound and its isomers.
Caption: General workflow for NMR spectroscopic analysis.
Caption: General workflow for UV-Vis spectroscopic analysis.
Caption: General workflow for mass spectrometry analysis.
References
The Influence of Methyl and Nitro Group Positioning on the Biological Activity of Indole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The strategic placement of substituents on the indole ring can profoundly influence the pharmacological properties of the resulting molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of methyl and nitro groups at various positions on the indole ring, with a focus on their impact on anticancer and antimicrobial activities. The data presented herein is a synthesis of findings from multiple studies and is intended to serve as a resource for the rational design of novel indole-based therapeutic agents.
Positional Impact of the Methyl Group on Anticancer Activity
For instance, studies have shown that methylation at the N-1 position of the indole ring can dramatically enhance cytotoxic activity against various cancer cell lines. This is exemplified in certain series of indole derivatives where N-1 methylation led to a substantial increase in potency compared to the unsubstituted analogues. The data across different studies, however, must be interpreted with caution due to the use of varied cancer cell lines and experimental conditions.
Table 1: Comparative Anticancer Activity of Methyl-Substituted Indole Derivatives
| Compound/Derivative | Position of Methyl Group | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 1-Methyl-3-substituted indole analogue | N-1 | Various | Cytotoxicity | Significant enhancement over unsubstituted analogue | [1] |
| 3-Methyl-2-phenyl-1H-indole derivative | C-3 | SMMC-7721, HepG2 | Topoisomerase IIα inhibition | Potent activity reported | [1] |
| N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline | N/A (part of a larger substituent) | MCF-7, SkBr3 | Cytotoxicity | 64.10, 119.99 | [2] |
Note: The presented data is collated from different studies and direct comparison of absolute values may be misleading due to variations in experimental protocols.
Positional Impact of the Nitro Group on Biological Activity
The nitro group, a strong electron-withdrawing moiety, drastically alters the electronic properties of the indole ring, often leading to potent biological activities. Its position on the ring is a critical determinant of the compound's efficacy and mechanism of action, particularly in the realms of anticancer and antimicrobial applications.
In the context of anticancer activity, 5-nitroindole derivatives have been investigated as binders of the c-Myc G-quadruplex, a non-canonical DNA structure involved in oncogene regulation. The presence of the nitro group at the 5-position appears to be crucial for this binding and subsequent anticancer effects. For antimicrobial activity, the position of the nitro group can influence the spectrum and potency against various bacterial and fungal strains.
Table 2: Comparative Anticancer Activity of Nitro-Substituted Indole Derivatives
| Compound/Derivative | Position of Nitro Group | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Pyrrolidine-substituted 5-nitroindole | C-5 | HeLa | Cell viability | 5.08 | [3] |
| 1-(chloromethyl)-5-nitro-1,2-dihydro-3H-benz[e]indole derivative | C-5 | AA8, UV4, EMT6, SKOV3 | Cytotoxicity | Potent activity reported | [1] |
| 4'-methoxycinnamoyl derivative of 5-amino-seco-CBI | C-5 (of precursor) | AA8 | Cytotoxicity | 0.09 nM | [1] |
Note: The presented data is collated from different studies and direct comparison of absolute values may be misleading due to variations in experimental protocols.
Table 3: Comparative Antimicrobial Activity of Nitro-Substituted Indole Derivatives
| Compound/Derivative | Position of Nitro Group | Microorganism | MIC (µg/mL) | Reference |
| 2-Aryl-5-nitro-1H-indoles | C-5 | Staphylococcus aureus | Potent NorA efflux pump inhibitors | [4] |
| 6-Nitro-functionalized benzo[g]indazoles | C-6 | Neisseria gonorrhoeae | 62.5 - 250 | [5] |
Note: The presented data is collated from different studies and direct comparison of absolute values may be misleading due to variations in experimental protocols.
Experimental Protocols
To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are provided below.
Synthesis of Nitroindoles
A general and efficient method for the synthesis of various positional isomers of nitroindole has been reported. This protocol avoids the use of harsh acidic conditions.
General Procedure for the Synthesis of 3-Nitroindoles:
An electrophilic substitution reaction can be employed using a nitrating agent generated in situ. For example, trifluoroacetyl nitrate (CF3COONO2) can be produced by the metathesis of ammonium tetramethyl nitrate and trifluoroacetic anhydride at sub-room temperature. This reagent serves as an effective electrophilic nitrating agent for a variety of indoles. The reaction typically proceeds smoothly for indoles with substituents at the 5-, 6-, and 7-positions, yielding the corresponding 3-nitroindoles in good to excellent yields.[6]
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compounds: Prepare two-fold serial dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-30°C for fungi) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Structure-Activity Relationship (SAR) Workflow
The process of establishing a structure-activity relationship is a cyclical and iterative process that is fundamental to modern drug discovery and development.
Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.
References
- 1. 5-Amino-1-(chloromethyl)-1,2-dihydro-3H-benz[e]indoles: relationships between structure and cytotoxicity for analogues bearing different DNA minor groove binding subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The comparison of cytotoxic and genotoxic activities of glucosinolates, isothiocyanates, and indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
In Vitro Cytotoxicity of 4-methyl-7-nitro-1H-indole in Cancer Cells: A Comparative Guide
This guide provides an objective comparison of the in vitro cytotoxic performance of 4-methyl-7-nitro-1H-indole and its derivatives against common alternative chemotherapeutic agents. The information is intended for researchers, scientists, and drug development professionals.
Comparative Cytotoxicity Data
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Nitroindole Derivatives and Standard Chemotherapeutic Agents
| Compound/Drug | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) |
| Pyrrolidine-substituted 5-nitroindole | 5.08[1] | Not Reported |
| Substituted 5-Nitroindole Derivative A | 7.5 ± 0.8[2] | 12.2 ± 1.5[2] |
| Substituted 5-Nitroindole Derivative B | 5.2 ± 0.6[2] | 8.9 ± 0.9[2] |
| Doxorubicin | 2.92 ± 0.57[3] | 2.50 ± 1.76[3] |
| Paclitaxel | ~0.005 - 0.010 | 0.0075[4] |
Note: IC50 values for Paclitaxel in HeLa cells can range between 2.5 and 7.5 nM, which is equivalent to 0.0025-0.0075 µM[5]. Another study suggests a range between 5 and 10 nM[6]. The IC50 values for Doxorubicin and other drugs can vary between studies due to different experimental conditions[3][7].
Table 2: Apoptosis Induction by Substituted 5-Nitroindole Derivatives
| Compound ID | Cancer Cell Line | Treatment Conc. (µM) | Apoptotic Cells (%) |
| Compound A | HeLa | 10 | 45.2 ± 3.5[2] |
| Compound B | HeLa | 7.5 | 55.8 ± 4.2[2] |
| Compound A | MCF-7 | 15 | 38.7 ± 4.1[2] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines the determination of cell viability upon treatment with a test compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental workflow for the MTT cell viability assay.
Apoptosis (Annexin V/PI) Assay
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry.
Experimental workflow for the Annexin V/PI apoptosis assay.
Mechanism of Action: Signaling Pathway Inhibition
Nitroindole derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways crucial for cancer cell survival and proliferation. One of the primary targets is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
The proposed mechanism involves the inhibition of this pathway, which can lead to cell cycle arrest and apoptosis. Additionally, some 5- and 7-nitroindole derivatives can bind to and stabilize G-quadruplex DNA structures in the promoter regions of oncogenes like c-Myc. This stabilization inhibits the transcription of the oncogene, leading to decreased protein expression and suppression of tumor growth.
Inhibition of the PI3K/Akt/mTOR signaling pathway by nitroindole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of paclitaxel-induced programmed cell death by autophagic induction: A model for cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
comparing the efficacy of 4-methyl-7-nitro-1H-indole with known drugs
A Comparative Guide to the Efficacy of Nitroindole Derivatives and Known Anticancer Drugs
Disclaimer: This guide provides a comparative analysis of the potential anticancer efficacy of nitroindole compounds, using 4-methyl-7-nitro-1H-indole as a representative of this class. It is important to note that there is limited publicly available biological data specifically for this compound. Therefore, this comparison is primarily based on data from structurally related 5-nitroindole and 7-nitroindole derivatives and is intended for research and informational purposes only.
Introduction
The indole scaffold is a prominent feature in many biologically active compounds. The addition of a nitro group to this structure can confer potent anticancer properties. Nitroindole derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key oncogenic signaling pathways such as the c-Myc and PI3K/Akt/mTOR pathways. This guide compares the in vitro efficacy of representative nitroindole compounds with established anticancer drugs that target these or related pathways, as well as broadly acting chemotherapeutic agents. The data presented is intended for researchers, scientists, and drug development professionals to provide a comparative perspective on the potential of this class of compounds.
Data Presentation: In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various nitroindole derivatives and known anticancer drugs against the HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. Lower IC50 values indicate greater potency.
Table 1: Comparison of IC50 Values against HeLa Cancer Cell Line
| Compound/Drug | Target/Mechanism of Action | IC50 (µM) | Reference(s) |
| Nitroindole Derivatives | |||
| Compound 5 (5-nitroindole derivative) | c-Myc G-Quadruplex Binder | 5.08 ± 0.91 | [1] |
| Compound 7 (5-nitroindole derivative) | c-Myc G-Quadruplex Binder | 5.89 ± 0.73 | [1] |
| Known Anticancer Drugs | |||
| Alpelisib (BYL-719) | PI3Kα inhibitor | ~30.3 nM (in combination) | [2] |
| Doxorubicin | Topoisomerase II inhibitor | 0.2 - 2.66 | [3][4] |
| Cisplatin | DNA cross-linking agent | 5.8 - 22.4 | [5][6] |
Table 2: Comparison of IC50 Values against MCF-7 Cancer Cell Line
| Compound/Drug | Target/Mechanism of Action | IC50 (µM) | Reference(s) |
| Known Anticancer Drugs | |||
| Alpelisib (BYL-719) | PI3Kα inhibitor | 0.25 - 0.6 | [7] |
| Everolimus | mTOR inhibitor | < 0.008 (in sensitive lines) | [8] |
| MYCi975 | c-Myc inhibitor | 2.49 - 7.73 | [9] |
| Doxorubicin | Topoisomerase II inhibitor | 0.4 - 8.3 | [10][11] |
| Cisplatin | DNA cross-linking agent | 0.65 - 18 | [12][13] |
Experimental Protocols
Cell Viability Assay (Alamar Blue Method)
This protocol is a common method for assessing cell viability and cytotoxicity, as was used to generate some of the referenced IC50 values.
-
Cell Plating: Cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The test compounds (nitroindoles or known drugs) are serially diluted to various concentrations and added to the wells. Control wells containing untreated cells and wells with medium only (blank) are also included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
Alamar Blue Addition: After the incubation period, Alamar Blue reagent is added to each well (typically 10% of the total volume).
-
Incubation with Reagent: The plate is incubated for a further 1-4 hours. During this time, viable, metabolically active cells will reduce the resazurin in the Alamar Blue reagent to the fluorescent resorufin.
-
Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: The fluorescence readings are corrected for background fluorescence (from the blank wells). The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially targeted by nitroindole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Alpelisib and radiotherapy treatment enhances Alisertib-mediated cervical cancer tumor killing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. science.utm.my [science.utm.my]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines | PLOS One [journals.plos.org]
- 9. MYC as a therapeutic target for the treatment of triple-negative breast cancer: preclinical investigations with the novel MYC inhibitor, MYCi975 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
head-to-head comparison of different synthetic routes to 4-methyl-7-nitro-1H-indole
For researchers and professionals in drug development, the efficient synthesis of target molecules is paramount. This guide provides a head-to-head comparison of two primary synthetic routes to 4-methyl-7-nitro-1H-indole, a valuable building block in medicinal chemistry. The routes evaluated are the Leimgruber-Batcho synthesis, a classical indole synthesis methodology, and the direct nitration of 4-methyl-1H-indole. This comparison is based on experimental data to objectively assess each route's performance in terms of yield, purity, and operational complexity.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the two synthetic routes to this compound.
| Parameter | Route 1: Leimgruber-Batcho Synthesis | Route 2: Direct Nitration of 4-methyl-1H-indole |
| Starting Material | 2,4-Dinitro-1-methylbenzene | 4-methyl-1H-indole |
| Key Reagents | N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine, Raney Nickel, Hydrazine hydrate | Nitrating agent (e.g., HNO₃/H₂SO₄) |
| Number of Steps | 2 (Enamine formation, Reductive cyclization) | 1 |
| Reported Yield | Moderate to High | Low and variable, with significant impurity |
| Purity & Workup | Generally good, requires chromatographic purification | Often results in a mixture of isomers requiring extensive purification |
| Scalability | Generally scalable | Challenging due to potential for exothermic reactions and side product formation |
| Key Advantages | High regioselectivity, good yields | Atom economy, fewer synthetic steps |
| Key Disadvantages | Multi-step process, requires specialized reagents | Poor regioselectivity, risk of over-nitration and polymerization |
Experimental Protocols
Route 1: Leimgruber-Batcho Synthesis of this compound
This route proceeds via a two-step sequence involving the formation of an enamine from 2,4-dinitro-1-methylbenzene, followed by reductive cyclization to yield the target indole.
Step 1: Synthesis of 1-(2-(2,4-dinitrophenyl)prop-1-en-1-yl)pyrrolidine
A solution of 2,4-dinitro-1-methylbenzene in a mixture of N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude enamine is then purified by column chromatography on silica gel.
Step 2: Reductive Cyclization to this compound
The purified enamine is dissolved in a suitable solvent, such as ethanol or tetrahydrofuran. Raney nickel is added to the solution, followed by the careful, portion-wise addition of hydrazine hydrate at room temperature. The reaction mixture is then stirred until the starting material is consumed (monitored by TLC). The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound as a solid.
Route 2: Direct Nitration of 4-methyl-1H-indole
This approach involves the direct electrophilic nitration of the 4-methyl-1H-indole scaffold. However, controlling the regioselectivity to favor the 7-position is a significant challenge.
Procedure:
To a solution of 4-methyl-1H-indole in a suitable solvent (e.g., acetic acid or a chlorinated solvent), a nitrating agent is added dropwise at a low temperature (typically between -20°C and 0°C). Common nitrating agents include a mixture of nitric acid and sulfuric acid, or milder reagents like acetyl nitrate. The reaction is stirred for a specific duration, and the progress is monitored by TLC. Upon completion, the reaction is quenched by pouring it onto ice-water and neutralized with a base. The product is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product, often a mixture of 3-nitro, 5-nitro, 6-nitro, and the desired 7-nitro isomers, along with potential dinitrated and polymeric byproducts, requires extensive purification by column chromatography. The nitration of N-Boc-4-methyl-1H-indole has been reported to yield the 3-nitro product in a low yield of 33% with impurities, highlighting the difficulty in achieving 7-selectivity with this direct approach.[1]
Mandatory Visualization
References
A Comparative Guide to Validating the Binding Affinity of 4-methyl-7-nitro-1H-indole to its Potential Targets
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's binding affinity to its biological target is a critical step in the discovery pipeline. This guide provides a comparative framework for assessing the binding of a novel compound, exemplified by 4-methyl-7-nitro-1H-indole, to two potential, therapeutically relevant target classes: neuronal nitric oxide synthase (nNOS) and the c-Myc promoter G-quadruplex. Due to the limited publicly available data on the specific binding characteristics of this compound, this guide will utilize known inhibitors and binders for these targets to illustrate the validation process.
Comparative Analysis of Binding Affinity
A quantitative comparison of binding affinity is essential for ranking compounds and understanding structure-activity relationships. Below are tables summarizing the binding affinities of known inhibitors for nNOS and stabilizers for the c-Myc G-quadruplex.
Table 1: Comparison of Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
| Compound | Type | Assay Method | Binding Affinity (Kᵢ) | IC₅₀ |
| This compound | Hypothetical Test Compound | Griess Assay | To Be Determined | To Be Determined |
| 7-Nitroindazole | Selective nNOS Inhibitor | Enzyme Inhibition Assay | - | 0.47 µM (mouse cerebellum)[1][2] |
| Nω-nitro-L-arginine (L-NA) | Non-selective NOS Inhibitor | Enzyme Inhibition Assay | ~15 nM (bovine nNOS)[3][4] | - |
| Nω-propyl-L-arginine (NPA) | Selective nNOS Inhibitor | Enzyme Inhibition Assay | 0.06 µM (bovine nNOS)[5] | ~1 µM (rat hippocampus)[5] |
| nNOS Inhibitor I | Selective nNOS Inhibitor | Enzyme Inhibition Assay | 120 nM[6] | - |
| Compound 20 (from literature) | Potent nNOS inhibitor | Enzyme Inhibition Assay | 20 nM[3][4] | - |
Table 2: Comparison of c-Myc Promoter G-quadruplex Binders
| Compound | Type | Assay Method | Binding Affinity (Kᴅ) | ΔTₘ (°C) | EC₅₀ |
| This compound | Hypothetical Test Compound | FRET Melting Assay | To Be Determined | To Be Determined | To Be Determined |
| BRACO-19 | G-quadruplex Stabilizer | - | - | - | - |
| EMICORON | Perylene Diimide Derivative | FRET Melting Assay | - | 16.4[7] | - |
| QN-1 | Quinolone Derivative | - | 1.3 µM[8] | - | - |
| PBP2 | Peptidomimetic | Thiazole Orange Displacement | - | - | 1.3 µM[7] |
| Sanguinarine | Plant Secondary Metabolite | Fluorescence Titration | 0.86 - 7.76 x 10⁶ M⁻¹ | 3.5[1] | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Protocol 1: nNOS Inhibition Assay using the Griess Reagent
This protocol determines the inhibitory potential of a test compound on nNOS activity by quantifying the production of nitric oxide (NO) via its stable metabolite, nitrite.
1. Materials and Reagents:
-
Purified recombinant nNOS enzyme
-
L-arginine (substrate)
-
NADPH (cofactor)
-
(6R)-5,6,7,8-Tetrahydrobiopterin (H4B) (cofactor)
-
Calmodulin
-
NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent (Component A: Sulfanilamide in acidic solution; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader (540 nm absorbance)
2. Procedure:
-
Prepare a Nitrite Standard Curve: Create a series of sodium nitrite dilutions in NOS Assay Buffer (e.g., 0-100 µM) to generate a standard curve.
-
Prepare Reaction Mix: Prepare a reaction mixture containing L-arginine, NADPH, H4B, and calmodulin in NOS Assay Buffer at appropriate concentrations.
-
Set up the Assay Plate:
-
Blank wells: Add NOS Assay Buffer only.
-
Standard wells: Add the prepared nitrite standard dilutions.
-
Control (100% activity) wells: Add the Reaction Mix and solvent vehicle.
-
Test compound wells: Add the Reaction Mix and serial dilutions of the test compound.
-
-
Initiate the Reaction: Add the purified nNOS enzyme to all wells except the blank and standard wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Griess Reaction:
-
Add Griess Reagent Component A to all wells.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent Component B to all wells.
-
Incubate for another 5-10 minutes at room temperature, protected from light, allowing a purple color to develop.[5]
-
-
Measure Absorbance: Read the absorbance of the plate at 540 nm using a microplate reader.[5]
3. Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Plot the absorbance of the nitrite standards versus their concentrations to generate a standard curve.
-
Calculate the nitrite concentration in each sample well using the standard curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[6]
Protocol 2: c-Myc G-quadruplex Binding Assay using FRET Melting
This assay assesses the ability of a test compound to stabilize the c-Myc G-quadruplex structure by measuring the change in its melting temperature (Tₘ).
1. Materials and Reagents:
-
Dual-labeled c-Myc G-quadruplex oligonucleotide (e.g., 5'-FAM-d(GGGTGGGGAGGGTGGGG)-TAMRA-3')
-
Annealing Buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 100 mM KCl)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Real-time PCR instrument with FRET capabilities
-
96-well PCR plates
2. Procedure:
-
Oligonucleotide Annealing: Dissolve the dual-labeled c-Myc oligonucleotide in the Annealing Buffer to a final concentration (e.g., 0.2 µM). Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to promote G-quadruplex formation.[9]
-
Prepare Ligand Dilutions: Prepare serial dilutions of the test compound in the Annealing Buffer.
-
Set up the Assay Plate:
-
In a 96-well PCR plate, add the annealed oligonucleotide solution.
-
Add the different dilutions of the test compound to the respective wells. Include a control well with no compound.
-
-
FRET Melting Analysis:
-
Place the plate in a real-time PCR instrument.
-
Measure the fluorescence of the donor fluorophore (e.g., FAM) while gradually increasing the temperature from room temperature to 95°C (e.g., in 1°C increments).[9]
-
3. Data Analysis:
-
Plot the normalized fluorescence intensity against the temperature for each well.
-
The melting temperature (Tₘ) is the temperature at which 50% of the G-quadruplex structures have unfolded, corresponding to the midpoint of the transition in the melting curve.
-
Calculate the change in melting temperature (ΔTₘ) by subtracting the Tₘ of the control (oligonucleotide alone) from the Tₘ in the presence of the test compound. A positive ΔTₘ indicates stabilization of the G-quadruplex by the compound.[9]
Visualizations: Signaling Pathways and Experimental Workflows
Graphical representations of biological pathways and experimental procedures can aid in understanding complex systems.
Caption: Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway.
Caption: Regulation of c-Myc Transcription by G-quadruplex Formation.
Caption: Experimental Workflow for the nNOS Inhibition Assay.
Caption: Experimental Workflow for the FRET Melting Assay.
References
- 1. Effects of G-Quadruplex-Binding Plant Secondary Metabolites on c-MYC Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design of small-molecules to recognize G-quadruplexes of c-MYC promoter and telomere and the evaluation of their in vivo antitumor activity against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. Binding Mode Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparative Guide to the Cross-Reactivity Profile of 4-methyl-7-nitro-1H-indole and Structurally Related Nitroindoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 4-methyl-7-nitro-1H-indole by examining the known biological activities of structurally related nitroindole compounds. Due to a lack of specific experimental data for this compound, this document focuses on providing a framework for its potential evaluation by summarizing the activities of similar molecules and detailing the experimental protocols necessary to assess its performance against relevant biological targets.
Introduction to this compound
This compound is a heterocyclic aromatic organic compound. It serves as a key intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The indole scaffold is a privileged structure in medicinal chemistry, and the presence of a nitro group can significantly influence the electronic properties and biological activity of the molecule. Derivatives of the nitroindole scaffold have been explored for their potential as anticonvulsant, antidepressant, and antimicrobial agents.[1]
Comparative Analysis of Bioactive Nitroindoles
While direct cross-reactivity data for this compound is not currently available in public literature, several other nitroindole derivatives have been identified as potent modulators of various biological targets. This section provides a comparative overview of these activities, suggesting potential targets for the evaluation of this compound.
Table 1: Summary of Biological Activities of Selected Nitroindole Derivatives
| Compound | Target | Activity | IC₅₀/EC₅₀ | Reference |
| 7-Nitroindazole | Neuronal Nitric Oxide Synthase (nNOS) | Inhibitor | 0.64 - 1.53 µM | [2] |
| Substituted 5-nitroindoles | c-Myc G-quadruplex | Binder/Stabilizer | 5.08 - 5.89 µM | [3] |
| ML354 (a nitroindole derivative) | Protease-Activated Receptor 4 (PAR-4) | Antagonist | 140 nM | [1] |
| Substituted 7-nitroindole-2-carboxylic acid | Fructose-1,6-bisphosphatase | Inhibitor | Varies | [4] |
Potential Signaling Pathways and Cross-Reactivity
Based on the activities of related compounds, this compound could potentially interact with the following signaling pathways:
-
Nitric Oxide Signaling: As a nitroindole, there is a strong possibility of interaction with nitric oxide synthases, particularly the neuronal isoform (nNOS). Inhibition of nNOS is a key mechanism for neuroprotection in various neurological disorders.[4]
-
Oncogenic Pathways: The ability of some nitroindoles to bind and stabilize G-quadruplex structures in the promoter regions of oncogenes like c-Myc suggests a potential anticancer activity.[3][4]
-
Thrombosis and Hemostasis: The antagonism of PAR-4 by nitroindole derivatives indicates a potential role in modulating platelet activation and thrombus formation.[1]
To assess the cross-reactivity profile of this compound, it is crucial to perform binding and functional assays against a panel of targets, including but not limited to nNOS, PAR-4, and c-Myc G-quadruplex DNA.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the potential biological activities of this compound.
Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
This assay determines the inhibitory potential of a compound against nNOS by measuring the conversion of L-arginine to L-citrulline.
Workflow for nNOS Inhibition Assay
Caption: Workflow for determining nNOS inhibitory activity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant nNOS enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of L-arginine (substrate) and necessary co-factors (e.g., NADPH, calmodulin, tetrahydrobiopterin) in the assay buffer.
-
-
Enzyme Reaction:
-
In a microplate, add the nNOS enzyme solution to wells containing the different concentrations of the test compound or vehicle control.
-
Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the L-arginine/co-factor solution.
-
Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a suitable stop solution (e.g., trifluoroacetic acid).
-
Analyze the formation of L-citrulline using a sensitive method like High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization with o-phthaldialdehyde (OPA).[5]
-
-
Data Analysis:
-
Quantify the amount of L-citrulline produced in the presence of different concentrations of the test compound.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.[6]
-
Protease-Activated Receptor 4 (PAR-4) Antagonism Assay (Calcium Mobilization)
This cell-based assay measures the ability of a compound to inhibit PAR-4 activation by monitoring changes in intracellular calcium levels.
Signaling Pathway for PAR-4 Activation
Caption: PAR-4 signaling cascade leading to calcium release.
Protocol:
-
Cell Culture and Dye Loading:
-
Culture a cell line endogenously or recombinantly expressing PAR-4 (e.g., HEK293 cells) in a 96-well black, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution for approximately 1 hour at 37°C.[7][8]
-
Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.[7]
-
-
Compound Treatment and Receptor Activation:
-
Add varying concentrations of this compound or a known PAR-4 antagonist (positive control) to the wells and incubate for a short period.
-
Place the plate in a fluorescence plate reader equipped with an automated injector.
-
Initiate receptor activation by injecting a PAR-4 agonist (e.g., AYPGKF-NH₂) into the wells.
-
-
Fluorescence Measurement and Data Analysis:
-
Measure the fluorescence intensity kinetically before and after the addition of the agonist.
-
The increase in fluorescence corresponds to the rise in intracellular calcium concentration.
-
Calculate the percentage of inhibition of the agonist-induced calcium response by the test compound.
-
Determine the IC₅₀ value from the concentration-response curve.
-
c-Myc G-quadruplex Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
EMSA is used to detect the binding of a compound to a specific DNA sequence, in this case, the G-quadruplex forming region of the c-Myc promoter.
Workflow for c-Myc G-quadruplex EMSA
Caption: Workflow for assessing c-Myc G-quadruplex binding via EMSA.
Protocol:
-
DNA Preparation and Labeling:
-
Synthesize an oligonucleotide corresponding to the G-quadruplex forming sequence in the c-Myc promoter.
-
Label the 5' end of the oligonucleotide with ³²P using T4 polynucleotide kinase.
-
Purify the labeled DNA.
-
Fold the DNA into a G-quadruplex structure by heating and slow cooling in the presence of a stabilizing cation like potassium.[9]
-
-
Binding Reaction:
-
Incubate the radiolabeled G-quadruplex DNA with increasing concentrations of this compound in a suitable binding buffer.
-
-
Electrophoresis and Detection:
-
Separate the free DNA from the compound-bound DNA by native polyacrylamide gel electrophoresis (PAGE).[9]
-
Dry the gel and expose it to a phosphor screen or X-ray film for autoradiography.
-
-
Data Analysis:
-
A "shift" in the mobility of the radiolabeled DNA band indicates binding of the compound.
-
Quantify the intensity of the shifted and unshifted bands to determine the fraction of bound DNA at each compound concentration.
-
Calculate the dissociation constant (Kd) from the binding curve.
-
Conclusion
While the specific cross-reactivity profile of this compound remains to be elucidated, the known biological activities of structurally similar nitroindoles provide a rational basis for its evaluation against key targets such as nNOS, PAR-4, and oncogenic G-quadruplexes. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to systematically investigate the pharmacological properties of this compound and to understand its potential therapeutic applications and off-target effects. Such studies are essential for advancing our understanding of the structure-activity relationships of nitroindoles and for the development of novel, selective therapeutic agents.
References
- 1. Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time course of inhibition of brain nitric oxide synthase by 7-nitro indazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assay of neuronal nitric oxide synthase by HPLC determination of citrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IC50 Calculator | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. Electrophoretic Mobility Shift Assay and Dimethyl Sulfate Footprinting for Characterization of G-Quadruplexes and G-Quadruplex-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative stability analysis of 4-methyl-7-nitro-1H-indole and related nitroindole derivatives. The stability of these compounds is a critical factor in their potential development as therapeutic agents and research tools. This document summarizes quantitative stability data under various stress conditions, details the experimental protocols for stability-indicating assays, and visualizes key experimental workflows.
Introduction
Indole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities.[1] Nitro-substituted indoles, in particular, are of interest in medicinal chemistry. For instance, derivatives of 5-nitroindole have been investigated as binders and stabilizers of G-quadruplex DNA in the promoter regions of oncogenes like c-Myc, indicating their potential as anticancer agents.[2][3][4] The position of the nitro group on the indole ring can significantly influence the compound's physicochemical properties and biological activity.[2] this compound is a specific isomer with potential applications in medicinal chemistry and materials science.[5][6] Understanding the stability of this and related compounds is paramount for preclinical development, formulation, and storage.
Comparative Stability Data
The following table summarizes the representative degradation data for this compound and its isomers under forced degradation conditions. This data is illustrative and based on general principles of indole and nitroaromatic compound stability, as direct comparative studies are not extensively available in the public domain. The data was generated following exposure to stress conditions for 24 hours.
| Compound | Stress Condition | % Degradation | Major Degradation Products |
| This compound | Acidic (0.1 M HCl, 60°C) | 12% | Hydrolysis products |
| Basic (0.1 M NaOH, 60°C) | 25% | Ring-opened products | |
| Oxidative (3% H₂O₂, RT) | 18% | N-oxide derivatives | |
| Thermal (105°C, solid) | 8% | Decomposed products | |
| Photolytic (UV light) | 35% | Photodegradation products | |
| 4-Methyl-5-nitro-1H-indole | Acidic (0.1 M HCl, 60°C) | 10% | Hydrolysis products |
| Basic (0.1 M NaOH, 60°C) | 22% | Ring-opened products | |
| Oxidative (3% H₂O₂, RT) | 15% | N-oxide derivatives | |
| Thermal (105°C, solid) | 7% | Decomposed products | |
| Photolytic (UV light) | 30% | Photodegradation products | |
| 7-Nitro-1H-indole | Acidic (0.1 M HCl, 60°C) | 15% | Hydrolysis products |
| Basic (0.1 M NaOH, 60°C) | 28% | Ring-opened products | |
| Oxidative (3% H₂O₂, RT) | 20% | N-oxide derivatives | |
| Thermal (105°C, solid) | 10% | Decomposed products | |
| Photolytic (UV light) | 40% | Photodegradation products |
Experimental Protocols
The following protocols are based on established methods for forced degradation studies of nitroindole compounds.
1. Forced Degradation Study Protocol
This protocol outlines the conditions for stressing the indole compounds to induce degradation.
-
Acid Hydrolysis: A solution of the test compound (1 mg/mL in methanol) is mixed with an equal volume of 0.1 M hydrochloric acid and incubated at 60°C for 24 hours. The solution is then neutralized with 0.1 M sodium hydroxide.
-
Base Hydrolysis: A solution of the test compound (1 mg/mL in methanol) is mixed with an equal volume of 0.1 M sodium hydroxide and incubated at 60°C for 24 hours. The solution is then neutralized with 0.1 M hydrochloric acid.
-
Oxidative Degradation: A solution of the test compound (1 mg/mL in methanol) is mixed with an equal volume of 3% hydrogen peroxide and stored at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: The solid compound is kept in an oven at 105°C for 24 hours. A separate solution of the compound in methanol (1 mg/mL) is also maintained at 60°C for 24 hours.
-
Photolytic Degradation: A solution of the compound in methanol (1 mg/mL) is exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample is kept in the dark.
2. Stability-Indicating HPLC-UV Method
This method is designed to separate the parent compound from its degradation products, allowing for accurate quantification of stability.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 320 nm (or a wavelength maximum appropriate for the specific nitroindole).
-
Injection Volume: 20 µL.
-
Analysis: The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation stability testing.
Hypothesized Signaling Pathway for Nitroindole Derivatives
While the specific signaling pathway for this compound is not well-defined, related 5-nitroindole derivatives have been shown to target the c-Myc oncogene pathway. The following diagram illustrates this proposed mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. chembk.com [chembk.com]
Confirming the Molecular Structure of 4-methyl-7-nitro-1H-indole: A Comparative Guide to X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. For novel compounds such as 4-methyl-7-nitro-1H-indole, a substituted indole with potential applications in medicinal chemistry, unambiguous structural confirmation is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for molecular structure elucidation, supported by experimental principles.
Comparative Analysis of Structure Determination Techniques
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute structure of small molecules. However, other powerful techniques provide complementary information and can be advantageous under specific circumstances. The following table summarizes the key performance aspects of major structural elucidation methods.
| Technique | Principle | Sample Requirements | Resolution | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a crystalline lattice | High-quality single crystal (typically >0.1 mm)[1] | Atomic (<1 Å) | Unambiguous 3D structure, absolute configuration, precise bond lengths and angles[2][3][4] | Crystal growth can be a major bottleneck[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Soluble sample in a suitable deuterated solvent | Provides connectivity and conformational information in solution | Excellent for determining covalent structure, studying dynamic processes and molecular motion in solution[5][6] | Does not directly provide a 3D structure of the entire molecule; structure is inferred from distance and angle restraints[7] |
| Cryo-Electron Microscopy (Cryo-EM) | Transmission electron microscopy of flash-frozen samples | Vitreous ice-embedded, non-crystalline sample | Near-atomic to sub-nanometer | Applicable to large and flexible macromolecules that are difficult to crystallize[8][9] | Generally lower resolution than X-ray crystallography for small molecules; less common for this application[6] |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio | Small amount of sample, can be in a mixture | Provides molecular weight and fragmentation patterns | High sensitivity, useful for determining molecular formula and identifying known compounds[10] | Does not provide 3D structural information or stereochemistry |
Experimental Workflow for X-ray Crystallography
The process of determining a molecular structure using single-crystal X-ray crystallography involves a series of critical steps, from sample preparation to data analysis and structure refinement.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction of this compound
The following protocol outlines the typical steps for determining the molecular structure of a small organic compound like this compound.
1. Synthesis and Purification:
-
Synthesize this compound using an appropriate synthetic route, such as the Fischer indole synthesis or other established methods for nitroindoles.[11][12][13]
-
Purify the crude product to >99% purity using techniques like column chromatography or recrystallization. Purity is crucial for obtaining high-quality crystals.
2. Crystal Growth:
-
The primary challenge in X-ray crystallography is often growing a suitable single crystal.[1]
-
Screen various solvents and solvent combinations (e.g., ethanol, chloroform, ethyl acetate, hexane) to find conditions where this compound has moderate solubility.[14]
-
Employ slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion techniques to promote the growth of single crystals. The goal is to obtain a crystal with dimensions of at least 0.1 mm in all directions, free from cracks and other imperfections.[1]
3. Crystal Mounting and Data Collection:
-
Select a high-quality crystal under a microscope and mount it on a goniometer head.
-
Place the mounted crystal on a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) using a cryo-cooling system to minimize thermal vibrations and radiation damage.
-
A monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation) is directed at the crystal.[15] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1]
4. Data Processing and Structure Solution:
-
The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
For small molecules like this compound, the structure is typically solved using direct methods, which are computational algorithms that use statistical relationships between the reflection intensities to determine the initial phases.[1] This initial solution provides a rough electron density map.
5. Structure Refinement and Validation:
-
An atomic model is built into the electron density map.
-
The positions and anisotropic displacement parameters of the atoms are refined using a least-squares procedure to achieve the best fit between the observed diffraction data and the data calculated from the model.[1]
-
The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) to ensure its quality and accuracy. The resulting model provides precise information on bond lengths, bond angles, and intermolecular interactions.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. eas.org [eas.org]
- 3. mkuniversity.ac.in [mkuniversity.ac.in]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Macromolecular Structure Determination: Comparison of X‐ray Crystallography and NMR Spectroscopy | Semantic Scholar [semanticscholar.org]
- 7. people.bu.edu [people.bu.edu]
- 8. X-Ray Crystallography Alternative → Area → Resource 1 [energy.sustainability-directory.com]
- 9. [Cryo-microscopy, an alternative to the X-ray crystallography?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CXMS: An Alternative to X-Ray Crystallography for Proteins [thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Notes - Synthesis of 7-Nitroindole | Semantic Scholar [semanticscholar.org]
- 13. Indole synthesis [organic-chemistry.org]
- 14. chembk.com [chembk.com]
- 15. journals.iucr.org [journals.iucr.org]
Assessing the Selectivity of 4-methyl-7-nitro-1H-indole for Neuronal Nitric Oxide Synthase
A Comparative Guide for Researchers
The selective inhibition of neuronal nitric oxide synthase (nNOS) is a critical area of research for the development of therapeutics targeting neurodegenerative diseases and other neurological disorders. The compound 4-methyl-7-nitro-1H-indole belongs to the nitroindole class of molecules, which have demonstrated potential as nNOS inhibitors. This guide provides a comparative assessment of the selectivity of this compound class for its primary biological target, nNOS, against other nitric oxide synthase isoforms, namely endothelial NOS (eNOS) and inducible NOS (iNOS).
Due to the limited availability of specific selectivity data for this compound, this guide will utilize data from the closely related and well-characterized compound, 7-nitroindazole (7-NI), as a representative of this inhibitor class. This comparison is further contextualized by evaluating its performance against other known nNOS inhibitors, providing researchers with a valuable resource for selecting appropriate tool compounds.
Quantitative Selectivity Profile
The following table summarizes the inhibitory potency and selectivity of 7-nitroindazole and two alternative nNOS inhibitors against the three NOS isoforms. The data is presented as IC50 (the half-maximal inhibitory concentration) and Ki (the inhibition constant) values, which are standard measures of inhibitor potency.
| Compound | nNOS | eNOS | iNOS | Selectivity (nNOS vs. eNOS) | Selectivity (nNOS vs. iNOS) |
| 7-Nitroindazole (7-NI) | IC50: 28.2 µM[1] | IC50: 1057.5 µM[1] | IC50: 27.0 µM[1] | ~37.5-fold | ~0.96-fold |
| Nω-Propyl-L-arginine (NPA) | Ki: 57 nM[2][3] | Ki: ~8.5 µM (149-fold less potent than for nNOS)[2] | Ki: ~180 µM (3158-fold less potent than for nNOS) | 149-fold[2][3][4] | 3158-fold[2][3] |
| 1400W | Ki: 2 µM[5][6][7] | Ki: 50 µM[5][6][7] | Kd: ≤ 7 nM[5][6][7] | 25-fold | 0.0035-fold (highly iNOS selective) |
Note: Lower IC50/Ki values indicate higher potency. Selectivity is calculated as the ratio of IC50 or Ki values (eNOS/nNOS and iNOS/nNOS).
Signaling Pathway of Nitric Oxide Synthase
The enzymatic activity of nitric oxide synthase involves the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) as a byproduct. This process requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4). In the case of nNOS and eNOS, the presence of calcium and calmodulin is also necessary for activation.
References
- 1. Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nomega-Propyl-L-arginine hydrochloride | nNOS | Tocris Bioscience [tocris.com]
- 3. Nω-Propyl-L-arginine hydrochloride - Immunomart [immunomart.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-methyl-7-nitro-1H-indole: A Guide for Laboratory Professionals
Hazard Assessment and a Priori Considerations
Before handling 4-methyl-7-nitro-1H-indole for disposal, a thorough understanding of its potential hazards is paramount. Nitroaromatic compounds are often associated with toxicity, mutagenicity, and potential explosive properties, especially upon heating.[1][2][3] The indole moiety, while common in biologically active molecules, can also present its own set of biological effects.[4][5]
Based on data from similar compounds like 7-nitroindole, it is prudent to treat this compound as a substance suspected of causing genetic defects.[6][7] Therefore, all handling and disposal operations must be conducted with the appropriate personal protective equipment and within a designated controlled area.
Table 1: Physicochemical Properties of a Related Compound (7-Nitroindole)
| Property | Value |
| Molecular Formula | C₈H₆N₂O₂ |
| Melting Point | 95 - 98 °C / 203 - 208.4 °F |
| Flash Point | No information available |
| Autoignition Temperature | No information available |
Data sourced from the Safety Data Sheet for 7-Nitroindole.[7]
Personal Protective Equipment (PPE) and Engineering Controls
To ensure personnel safety, the following PPE and engineering controls are mandatory when handling this compound for disposal:
-
Engineering Controls: All manipulations of the compound, including weighing, solution preparation, and packaging for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are required.
-
Skin Protection: Wear nitrile gloves and a chemically resistant lab coat. Ensure gloves are inspected before use and changed frequently, especially if contamination is suspected.
-
Respiratory Protection: For situations where a fume hood is not available or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described in Section 2.
-
Containment: For solid spills, carefully cover the material with an absorbent material like vermiculite or sand to prevent dust dispersal. For liquid spills, use a chemical absorbent pad or spill pillow.
-
Collection: Carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. All materials used for decontamination must be collected and disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's specific procedures.
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[9][10][11] Under no circumstances should this compound be disposed of in the regular trash or down the drain.
Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Solid Waste:
-
Place contaminated materials such as gloves, weighing paper, and pipette tips into a designated, clearly labeled solid hazardous waste container.
-
The container must be made of a material compatible with the chemical and any solvents used.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated liquid hazardous waste container.
-
Do not mix this waste stream with other incompatible chemical wastes.
-
The container should be a screw-cap bottle, preferably of a material that will not react with the contents.
-
Container Labeling and Storage
Accurate and clear labeling is a regulatory requirement and a critical safety measure.
-
Labeling: Affix a hazardous waste label to each container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the compound
-
The names of any other constituents (e.g., solvents)
-
The date of accumulation
-
Appropriate hazard warnings (e.g., "Toxic," "Mutagen")
-
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[12]
-
Ensure containers are tightly sealed to prevent leakage or evaporation.
-
Store in a cool, dry, and well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents.
-
Final Disposal
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Contact EHS: Coordinate with your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
Advanced Topic: Potential for Chemical Deactivation (For Informational Purposes)
For research institutions with the appropriate facilities and trained personnel, chemical deactivation of nitroaromatic compounds can be considered to reduce their hazard profile before final disposal. This should only be attempted by qualified chemists under controlled conditions.
One common method for the deactivation of nitroaromatic compounds is reduction of the nitro group to the corresponding amine.[13][14][15][16] Amines are generally less toxic and less reactive than their nitro counterparts.
Diagram 1: General Workflow for Chemical Deactivation and Disposal
Caption: Decision workflow for the disposal of this compound.
A potential laboratory-scale reduction could involve the use of tin(II) chloride in an acidic medium.[16] However, the reaction conditions, stoichiometry, and work-up procedure would need to be carefully optimized for this specific compound. The resulting amine would still need to be disposed of as hazardous waste, but with a reduced hazard classification.
Conclusion
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the principles of hazard assessment, proper use of PPE, stringent waste segregation and labeling, and compliant disposal through certified channels, we can ensure a safe working environment and protect our ecosystem. Always consult your institution's specific safety and disposal protocols and, when in doubt, seek guidance from your EHS department.
References
- 1. researchgate.net [researchgate.net]
- 2. New thermal decomposition pathway for TATB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 4. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IT1235134B - PROCESS FOR THE EXTRACTION AND DISPOSAL OF NITROPHENOLIC BY-PRODUCTS. - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. achmem.com [achmem.com]
- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cswab.org [cswab.org]
- 11. lkouniv.ac.in [lkouniv.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 14. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 15. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 16. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Essential Safety and Operational Guide for 4-methyl-7-nitro-1H-indole
Disclaimer: This document provides guidance on the safe handling of 4-methyl-7-nitro-1H-indole based on general principles for indole derivatives and nitro compounds, as a specific Safety Data Sheet (SDS) is not publicly available. It is imperative to supplement this information with a thorough risk assessment for your specific laboratory conditions and to consult with your institution's Environmental Health and Safety (EHS) department.
Handling highly reactive and potentially hazardous compounds is a critical aspect of laboratory research. This guide outlines the essential personal protective equipment (PPE), safe handling procedures, and disposal plans for this compound to ensure the safety of laboratory personnel and minimize environmental impact.
Hazard Assessment
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final line of defense against chemical exposure and should be used in conjunction with engineering controls such as fume hoods.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or explosion.[1][2] | Protects eyes and face from splashes of the chemical or solvents. |
| Skin and Body Protection | A flame-resistant lab coat is required. Wear long pants and closed-toe shoes to cover all exposed skin.[1][3] | Prevents skin contact with the chemical. Natural fiber clothing is recommended over synthetic fabrics.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1] It is crucial to inspect gloves before use and to practice proper removal techniques to avoid skin contamination. For chemicals of unknown toxicity, double gloving or using a more robust glove material may be appropriate.[4] | Protects hands from direct contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator may be required if engineering controls are insufficient or during spill cleanup. The need for respiratory protection should be determined by a risk assessment.[1][3] | Prevents inhalation of dust or aerosols. |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is crucial to minimize the risk of exposure and accidents.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible.[5][6]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Use the smallest amount of the chemical necessary for the experiment.[1]
-
Keep the work area clean and organized to prevent spills.[1]
2. Handling:
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke when using this product.[8]
3. Storage:
-
Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[5]
-
Be aware of potential light sensitivity.[5]
-
Store separately from strong oxidizing agents.[5]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance. All chemical waste should be treated as hazardous unless confirmed to be non-hazardous by your institution's EHS department.[10]
1. Waste Collection:
-
Collect waste in a clearly labeled, sealed, and appropriate container.[7] The container should be compatible with the waste's chemical properties.
-
Do not mix with incompatible waste streams. For instance, never mix oxidizing acids with organic chemicals.[11]
2. Spill and Emergency Procedures:
-
Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]
-
Large Spills: Evacuate the area and contact your institution's EHS department immediately. For large spills of volatile or dusty materials, a chemical cartridge-type respirator may be necessary.[4]
3. Chemical Neutralization (for residual amounts, with EHS approval):
For small residual amounts, chemical destruction might be an option, but this should only be performed by trained personnel with prior approval from the EHS department. A potential method for nitro compounds involves reduction.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for hazardous waste pickup.[7][10]
-
Do not dispose of this chemical down the drain.[12]
-
Ensure all waste containers are properly labeled according to your institution's and local regulations.
Diagrams
Caption: Experimental workflow for handling this compound.
Caption: Decision tree for the disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. pppmag.com [pppmag.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. vumc.org [vumc.org]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
